molecular formula C4H7N3 B1366050 1-methyl-1H-pyrazol-4-amine CAS No. 69843-13-6

1-methyl-1H-pyrazol-4-amine

Cat. No.: B1366050
CAS No.: 69843-13-6
M. Wt: 97.12 g/mol
InChI Key: LBGSWBJURUFGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C4H7N3 and its molecular weight is 97.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-7-3-4(5)2-6-7/h2-3H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGSWBJURUFGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80903823
Record name NoName_4583
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80903823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69843-13-6
Record name 1-Methyl-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-methyl-1H-pyrazol-4-amine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its structural motif is a recurring feature in a multitude of biologically active molecules, underscoring the significance of robust and efficient synthetic routes to access this key intermediate.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers and drug development professionals. The methodologies presented herein are selected for their reliability, scalability, and adaptability, reflecting field-proven insights into their execution.

Core Synthetic Strategy: Nitration Followed by Reduction

The most prevalent and dependable approach for the synthesis of this compound hinges on a two-step sequence: the nitration of a suitable pyrazole precursor followed by the reduction of the resulting nitro intermediate. This strategy is favored due to the accessibility of the starting materials and the generally high yields and purity of the final product.

Pathway I: Direct Synthesis from 1-methyl-4-nitro-1H-pyrazole

This pathway represents the most direct route, commencing with the commercially available or readily synthesized 1-methyl-4-nitro-1H-pyrazole.

While 1-methyl-4-nitro-1H-pyrazole is commercially available, its synthesis from 4-nitropyrazole is a straightforward N-alkylation reaction. The choice of methylating agent and reaction conditions is critical to ensure regioselectivity at the N1 position.

The conversion of the nitro group to a primary amine is the cornerstone of this synthesis. Catalytic hydrogenation is the method of choice, prized for its efficiency and clean reaction profile.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol details the reduction of 1-methyl-4-nitro-1H-pyrazole to the target amine.

Materials:

  • 1-methyl-4-nitro-1H-pyrazole

  • Methanol (MeOH), reagent grade

  • Palladium on carbon (10% Pd/C), 50% wet

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • H-Cube reactor or a standard hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Preparation: In a suitable round-bottom flask, dissolve 1-methyl-4-nitro-1H-pyrazole (1.62 g, 12.7 mmol) in methanol (250 mL).[2]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst can typically range from 5-10 mol% relative to the substrate.

  • Hydrogenation:

    • Using an H-Cube Reactor: The prepared solution is passed through the H-Cube reactor at a hydrogen pressure of 60 bar and a temperature of 70 °C.[2]

    • Using a Parr Hydrogenator: Transfer the mixture to a Parr hydrogenation bottle. Purge the system with an inert gas, then introduce hydrogen gas to the desired pressure (typically 3-4 bar). The reaction is then stirred vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to confirm the complete consumption of the starting material.

  • Work-up:

    • Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash chromatography on silica gel.

Expected Yield: This method has been reported to provide a near-quantitative yield of 99%.[2]

Data Summary

Starting MaterialReagents and ConditionsProductYieldPurityReference
1-methyl-4-nitro-1H-pyrazoleH₂, 10% Pd/C, MeOH, 70°C, 60 bar (H-Cube)This compound99%High[2]
4-nitropyrazole, various alcoholsDEAD, PPh₃ (Mitsunobu); then H₂, Pd/C (Hydrogenation)1-alkyl-4-aminopyrazolesN/AN/A[3]

Visualization of the Synthesis Pathway

Diagram 1: Overall Synthesis of this compound

start 1-methyl-4-nitro-1H-pyrazole product This compound start->product H₂, Pd/C Methanol, 70°C, 60 bar

Caption: A direct, high-yield synthesis pathway.

Alternative Synthetic Approaches

While the nitration-reduction sequence is the most common, other methods for synthesizing aminopyrazoles exist and can be adapted for the preparation of this compound.

Pathway II: Mitsunobu Reaction Followed by Reduction

This two-step approach is particularly useful when starting from 4-nitropyrazole and various alcohols to generate a library of N-alkylated 4-aminopyrazoles.[3]

  • N-Alkylation via Mitsunobu Reaction: 4-nitropyrazole can be reacted with an alcohol (in this case, methanol) under Mitsunobu conditions (e.g., using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃)) to afford 1-methyl-4-nitro-1H-pyrazole. This reaction is known for its mild conditions and broad substrate scope.[3]

  • Reduction of the Nitro Group: The resulting 1-methyl-4-nitro-1H-pyrazole is then reduced to the desired amine using the catalytic hydrogenation conditions described in Protocol 1.[3]

Diagram 2: Mitsunobu-Based Synthesis Workflow

start 4-nitropyrazole intermediate 1-methyl-4-nitro-1H-pyrazole start->intermediate Methanol, DEAD, PPh₃ product This compound intermediate->product H₂, Pd/C

Caption: A versatile two-step synthesis route.

Mechanistic Insights

The key transformation in the primary synthesis route is the reduction of the nitro group. The mechanism of catalytic hydrogenation of a nitro group on a palladium surface is a complex, multi-step process. It is generally accepted to proceed through a series of intermediates, including nitroso and hydroxylamine species, which are sequentially reduced to the final amine. The palladium catalyst provides a surface for the adsorption of both the nitro compound and hydrogen, facilitating the cleavage of the N-O bonds and the formation of N-H bonds.

Conclusion

The synthesis of this compound is most efficiently achieved through the catalytic hydrogenation of 1-methyl-4-nitro-1H-pyrazole. This method is characterized by its high yield, operational simplicity, and the use of readily available reagents. For cases where the N-methylated nitro-pyrazole is not directly available, a two-step sequence involving the N-alkylation of 4-nitropyrazole followed by reduction offers a versatile alternative. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and successfully synthesize this valuable chemical intermediate.

References

physicochemical properties of 4-amino-1-methylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-1-methylpyrazole

Abstract

This technical guide provides a comprehensive examination of the core (CAS No: 69843-13-6), a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous pharmacologically active agents, making a thorough understanding of its derivatives essential for rational drug design.[1][2][3] This document details the compound's structural, physical, and spectroscopic characteristics, offering field-proven insights into its analysis and handling. It is intended to serve as a critical resource for researchers, synthetic chemists, and drug development professionals engaged in the exploration of pyrazole-based therapeutics.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability and versatile biological activities, which include anti-inflammatory, anticancer, and antiviral properties.[2][4] 4-amino-1-methylpyrazole, a key substituted pyrazole, serves as a versatile building block for synthesizing more complex molecular architectures. The strategic placement of the amino group at the C4 position and the methyl group at the N1 position dictates its reactivity and intermolecular interaction potential, making it a valuable synthon for creating libraries of novel compounds for high-throughput screening. This guide elucidates the fundamental properties that underpin its utility and provides a framework for its empirical characterization.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure. 4-amino-1-methylpyrazole is an aromatic heterocycle with a distinct substitution pattern that gives rise to its specific chemical properties.

  • Chemical Formula: C₄H₇N₃

  • Molecular Weight: 97.12 g/mol [5]

  • CAS Number: 69843-13-6[5]

  • IUPAC Name: 1-methyl-1H-pyrazol-4-amine[6]

  • SMILES: CN1C=C(N)C=N1[6]

  • InChI Key: LBGSWBJURUFGLR-UHFFFAOYSA-N

workflow cluster_synthesis Synthesis & Purification cluster_validation Data Validation Start Crude Product GCMS Purity & MW Confirmation (GC-MS) Start->GCMS Inject Sample NMR Structural Elucidation (¹H, ¹³C NMR) GCMS->NMR Confirm Identity IR Functional Group ID (FTIR) NMR->IR Confirm Functional Groups Final Validated Building Block (Purity ≥95%) IR->Final Release for Use

References

An In-depth Technical Guide to the Structural Characterization of 1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-methyl-1H-pyrazol-4-amine is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] As a substituted pyrazole, it is a key component in the synthesis of a wide range of biologically active compounds.[2] The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a versatile scaffold found in numerous pharmaceuticals.[2][3] The precise structural elucidation of this compound is paramount for its effective utilization in research and development, ensuring the desired stereochemistry and purity of downstream products. This guide provides a comprehensive overview of the essential analytical techniques for the definitive structural characterization of this compound, grounded in established scientific principles and methodologies.

Molecular Structure

The foundational aspect of any characterization is a clear understanding of the molecule's connectivity and stereochemistry.

Synthesis_Workflow Start 1-methyl-4-nitro-1H-pyrazole Dissolution Dissolve in Methanol Start->Dissolution Hydrogenation Hydrogenation (H₂, Pd/C) Dissolution->Hydrogenation Monitoring Monitor by LC-MS Hydrogenation->Monitoring Workup Filter to remove catalyst Monitoring->Workup Reaction Complete Purification Purify by Flash Chromatography Workup->Purification Product This compound Purification->Product Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis of Crude Product Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS XRay X-ray Crystallography Purification->XRay If Crystalline

References

Spectroscopic Data of 1-methyl-1H-pyrazol-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-methyl-1H-pyrazol-4-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development. As a substituted pyrazole, it belongs to a class of compounds renowned for a wide spectrum of biological activities. The precise structural elucidation and confirmation of its molecular identity are paramount for any research endeavor. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by not only presenting the data but also explaining the underlying principles and experimental considerations.

Molecular Structure and Isomerism

Understanding the molecular structure is fundamental to interpreting spectroscopic data. This compound consists of a five-membered pyrazole ring with a methyl group substituted at the N1 position and an amine group at the C4 position. The numbering of the pyrazole ring begins at the nitrogen atom bearing the substituent.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H3, H5~7.2 - 7.5s2H
NH₂~3.5 - 5.0br s2H
N-CH₃~3.7s3H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Interpretation and Causality:

  • Aromatic Protons (H3 and H5): The protons on the pyrazole ring, H3 and H5, are expected to appear as singlets in the aromatic region of the spectrum. Due to the symmetrical nature of the 4-substituted pyrazole ring with respect to these protons, they are chemically equivalent and thus resonate at a similar chemical shift, often appearing as a single peak.

  • Amine Protons (NH₂): The protons of the primary amine group typically appear as a broad singlet. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and chemical exchange with residual water or other exchangeable protons in the solvent. The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature.

  • Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen atom (N1) appear as a sharp singlet. The chemical shift is in the expected region for a methyl group attached to a nitrogen atom in a heteroaromatic system.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals to determine the relative number of protons.

Workflow for ¹H NMR Analysis

1H_NMR_Workflow A Sample Preparation (5-10 mg in 0.6-0.7 mL deuterated solvent) B Data Acquisition (400+ MHz NMR) A->B Insert into spectrometer C Data Processing (FT, Phasing, Baseline Correction) B->C Acquire FID D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D Generate Spectrum E Structural Confirmation D->E Interpret Data

Caption: A streamlined workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C3, C5~125 - 135
C4~115 - 125
N-CH₃~35 - 45

Note: These are predicted chemical shift ranges and may vary.

Interpretation and Causality:

  • Ring Carbons (C3, C5, C4): The carbon atoms of the pyrazole ring will appear in the aromatic region of the spectrum. C3 and C5 are expected to have similar chemical shifts due to the symmetry of the molecule. The C4 carbon, being attached to the electron-donating amine group, is expected to be shielded and appear at a slightly upfield (lower ppm) chemical shift compared to C3 and C5.

  • Methyl Carbon (N-CH₃): The carbon of the N-methyl group will appear in the aliphatic region of the spectrum at a characteristic chemical shift.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: A high-field NMR spectrometer with a carbon probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse, a larger spectral width, and a longer relaxation delay (2-5 seconds) to ensure proper relaxation of all carbon nuclei.

    • A greater number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-3250MediumN-H stretchPrimary Amine (NH₂)
3100-3000WeakC-H stretchAromatic C-H
2950-2850WeakC-H stretchAliphatic C-H (CH₃)
1650-1580MediumN-H bendPrimary Amine (NH₂)
1600-1450Medium-StrongC=C and C=N stretchPyrazole ring
1335-1250StrongC-N stretchAromatic Amine

Interpretation and Causality:

  • N-H Vibrations: The primary amine group gives rise to two characteristic vibrations: a stretching vibration in the 3400-3250 cm⁻¹ region (often appearing as two distinct bands for the symmetric and asymmetric stretches) and a bending (scissoring) vibration between 1650-1580 cm⁻¹.[1]

  • C-H Vibrations: The C-H stretching vibrations of the pyrazole ring (aromatic) and the methyl group (aliphatic) appear in their respective characteristic regions.

  • Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyrazole ring typically appear in the 1600-1450 cm⁻¹ region.

  • C-N Stretching: A strong absorption band corresponding to the C-N stretching of the aromatic amine is expected in the 1335-1250 cm⁻¹ range.[1]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • Neat Liquid/Solid (ATR): A small amount of the sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a common and convenient method.

    • KBr Pellet (for solids): A few milligrams of the solid sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: A background spectrum is first recorded. Then, the sample is placed in the beam path, and the spectrum is acquired, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce its structure by analyzing fragmentation patterns.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (C₄H₇N₃), which is approximately 97.12 g/mol .

  • Fragmentation Pattern: The fragmentation of pyrazole derivatives can be complex. Common fragmentation pathways may involve the loss of small molecules such as HCN, N₂, or radicals from the ring and substituents. A detailed analysis of the fragmentation pattern can provide valuable structural information.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

  • Data Acquisition:

    • The sample is introduced into the ion source.

    • The molecules are ionized, and the resulting ions are separated by the mass analyzer based on their m/z ratio.

    • The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the fragments.

Proposed Fragmentation Pathway

Fragmentation_Pathway M [M]⁺˙ m/z = 97 F1 [M - H]⁺ m/z = 96 M->F1 - H˙ F2 [M - CH₃]⁺ m/z = 82 M->F2 - CH₃˙ F3 [M - N₂]⁺˙ m/z = 69 M->F3 - N₂ F4 [M - HCN]⁺˙ m/z = 70 F1->F4 - HCN

Caption: A plausible fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. The data presented in this guide, along with the detailed experimental protocols, offer a robust framework for researchers and scientists to confidently identify and characterize this important heterocyclic compound. Adherence to these methodologies ensures the scientific integrity and trustworthiness of the obtained results, which is crucial for advancing research and development in the pharmaceutical and chemical sciences.

References

An In-depth Technical Guide to 1-Methyl-1H-pyrazol-4-amine (CAS 69843-13-6) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: This document serves as a comprehensive technical guide for 1-Methyl-1H-pyrazol-4-amine (CAS 69843-13-6), a heterocyclic building block of significant interest to the scientific community. As a Senior Application Scientist, the aim is to provide an in-depth understanding of this compound's chemical properties, inherent hazards, and the causality behind recommended experimental and safety protocols. This guide is structured to empower researchers, scientists, and drug development professionals with the critical knowledge required for its safe and effective utilization in pioneering research.

Core Identity and Physicochemical Landscape

This compound, also known by its synonym 4-Amino-1-methylpyrazole, is a substituted pyrazole derivative. The pyrazole ring is a prevalent scaffold in medicinal chemistry, recognized for its role in a multitude of pharmacologically active agents.[1][2][3][4] The presence of both a methyl group and an amino group on the pyrazole core imparts specific reactivity and physical characteristics that are crucial for its application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 69843-13-6[5]
Molecular Formula C₄H₇N₃[5]
Molecular Weight 97.12 g/mol [5]
Appearance Reported as both liquid and solid[6]
Melting Point 47-50 °C[7]
Boiling Point 45-80 °C at 760 mmHg[7]
Density 1.141 g/mL at 25 °C[7]
Refractive Index n20/D 1.556[7]
Flash Point >110 °C[7]
pKa 3.70 ± 0.10 (Predicted)[7]
InChI Key LBGSWBJURUFGLR-UHFFFAOYSA-N
SMILES CN1C=C(N)C=N1

Synthesis and Rationale

The preparation of this compound is commonly achieved through the chemical reduction of a nitro-precursor, 1-methyl-4-nitropyrazole. This transformation is a cornerstone of aromatic chemistry, where a nitro group is converted to an amino group, significantly altering the electronic properties and reactivity of the molecule.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a standard laboratory-scale synthesis. The choice of a catalytic hydrogenation method, such as using an H-Cube® reactor, is predicated on its efficiency, safety (by generating hydrogen in situ), and high yield.

  • Substrate Preparation: Dissolve 1-methyl-4-nitropyrazole in a suitable solvent, typically methanol, to ensure a homogenous reaction medium.

  • Reaction Setup: Introduce the methanolic solution into an H-Cube® continuous-flow hydrogenation reactor. The use of a flow reactor allows for precise control over reaction parameters.

  • Hydrogenation: The reaction is carried out under elevated hydrogen pressure (e.g., 60 bar) and temperature (e.g., 70 °C). These conditions are optimized to facilitate the catalytic reduction of the nitro group without causing degradation of the pyrazole ring.

  • Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique, such as LC-MS. Upon completion, the solvent is removed under reduced pressure to yield the desired this compound.

Reactivity, Stability, and Hazard Causality

Chemical Stability and Incompatibilities

This compound is classified as air-sensitive, a property that necessitates handling and storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[8] Its primary incompatibilities lie with strong oxidizing agents, which can react exothermically with the amine functionality. It is also incompatible with strong acids and acid anhydrides, with which it can undergo vigorous acid-base or acylation reactions.[8]

Metabolic and Thermal Considerations

From a drug development perspective, the aminopyrazole moiety is a "structural alert," indicating a potential for metabolic bioactivation.[9][10] In vivo, enzymatic oxidation can lead to the formation of reactive electrophilic intermediates that may covalently bind to macromolecules, a mechanism often associated with idiosyncratic drug toxicity.

G This compound This compound Reactive Iminopyrazole Intermediate Reactive Iminopyrazole Intermediate This compound->Reactive Iminopyrazole Intermediate Metabolic Oxidation (e.g., P450) Covalent Adducts with Nucleophiles Covalent Adducts with Nucleophiles Reactive Iminopyrazole Intermediate->Covalent Adducts with Nucleophiles Nucleophilic Attack (e.g., GSH) Potential for Toxicity Potential for Toxicity Covalent Adducts with Nucleophiles->Potential for Toxicity

Caption: Bioactivation pathway of aminopyrazoles.

Thermally, pyrazole derivatives can undergo complex decomposition pathways. While specific data for this compound is scarce, studies on related energetic pyrazoles suggest that thermal stress can initiate ring-opening reactions and elimination of molecular nitrogen (N₂).[11][12] It is critical to assume that heating to decomposition will produce toxic and irritating fumes, including oxides of nitrogen (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).

Hazard Identification and Risk Mitigation

The primary identified hazards for this compound are significant skin and eye irritation. This is a common property of many organic amines.

Table 2: GHS Classification and Precautionary Measures

Hazard ClassificationGHS PictogramSignal WordHazard StatementsPrecautionary Statements (selected)
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritationP280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Safe Handling and Storage Protocols

The following protocols are designed as a self-validating system to minimize exposure and ensure laboratory safety.

  • Engineering Controls: All manipulations should be conducted in a well-ventilated laboratory, with preference given to a certified chemical fume hood to prevent inhalation of any vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

    • Skin Protection: Chemically resistant gloves (e.g., nitrile) must be worn. A lab coat is required to protect street clothing.

    • Respiratory Protection: Not typically required when adequate engineering controls are in place.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The container should be purged with an inert gas before sealing. Long-term storage in a freezer is recommended to maintain stability.[8]

Toxicological and Ecotoxicological Profile

A significant data gap exists for the specific toxicological properties of this compound, with acute toxicity data (LD50/LC50) being largely unavailable in the public domain.[8][13][14] This lack of data necessitates a cautious approach, treating the compound as potentially harmful if ingested, inhaled, or absorbed through the skin. The metabolism of pyrazoles can involve demethylation and conjugation, which are processes the body uses to detoxify and excrete foreign compounds.[7][15]

Similarly, there is a paucity of information regarding the ecotoxicity of this compound.[16] Therefore, releases into the environment should be strictly avoided.

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Spill and Disposal Management

  • Spill Response: In the case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep to avoid creating dust. Collect the material in a sealed container for disposal.

  • Waste Disposal: All waste containing this compound must be treated as hazardous chemical waste. Disposal should be carried out by a licensed waste disposal company, in strict accordance with all applicable federal, state, and local regulations.

Applications in Scientific Research

The primary utility of this compound is as a versatile synthetic intermediate.[16] Its structural features allow for further chemical modifications, making it a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs. It has been utilized in the synthesis of compounds targeting a variety of biological pathways, including those involving protein kinases.[17][18]

Analytical Characterization

The purity and identity of this compound can be reliably determined using standard analytical techniques. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method for assessing purity and for quantification.

cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis Dissolve Sample in Mobile Phase Dissolve Sample in Mobile Phase Sample Injection Sample Injection Dissolve Sample in Mobile Phase->Sample Injection Separation on C18 Column Separation on C18 Column Sample Injection->Separation on C18 Column UV Detection UV Detection Separation on C18 Column->UV Detection Chromatogram Generation Chromatogram Generation UV Detection->Chromatogram Generation Peak Integration Peak Integration Chromatogram Generation->Peak Integration Purity Calculation / Quantification Purity Calculation / Quantification Peak Integration->Purity Calculation / Quantification

Caption: A typical workflow for the analytical characterization by RP-HPLC.

General Protocol for RP-HPLC Analysis:
  • Column: A C18 stationary phase is typically effective.

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid) is commonly used.[19]

  • Detection: UV detection at the compound's λmax.

  • Validation: The method should be validated for linearity, accuracy, and precision according to standard guidelines.

Conclusion

This compound is a chemical of significant interest due to its role as a synthetic precursor in medicinal chemistry. Its handling requires a thorough understanding of its properties, in particular its air sensitivity and its potential to cause skin and eye irritation. The provided protocols and information are designed to foster a culture of safety and to ensure that its use in the laboratory is both responsible and effective. The existing data gaps in its toxicological and ecotoxicological profiles underscore the need for a precautionary approach to its handling and disposal.

References

reactivity profile of 1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 1-methyl-1H-pyrazol-4-amine

Introduction and Significance

This compound is a heterocyclic compound featuring a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms.[1] This scaffold is of significant interest to researchers, particularly in the field of medicinal chemistry. The pyrazole nucleus is considered a "privileged scaffold" because its derivatives are known to exhibit a wide spectrum of biological activities and are components of numerous FDA-approved drugs.[2][3] Molecules containing the pyrazole ring are used to treat a range of conditions, from cancer and inflammation to viral infections and erectile dysfunction.[2][4]

The amino-substituted pyrazoles (APs) are an especially versatile chemotype, serving as crucial building blocks for kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[5][6] The specific placement of the methyl group at the N1 position and the amine at the C4 position in this compound defines its unique electronic properties and, consequently, its chemical reactivity, making it a valuable synthon in the development of novel therapeutic agents. This guide provides an in-depth analysis of its synthesis, electronic character, and key chemical transformations.

PropertyValue
Molecular Formula C₄H₇N₃
Molecular Weight 97.12 g/mol [7]
CAS Number 69843-13-6[7]
Appearance Liquid
InChI Key LBGSWBJURUFGLR-UHFFFAOYSA-N

Synthesis of this compound

The most direct and high-yielding synthesis of this compound involves the reduction of its nitro precursor, 1-methyl-4-nitro-1H-pyrazole. Catalytic hydrogenation is the method of choice for this transformation, offering excellent chemoselectivity and near-quantitative yields.

Synthesis cluster_main Synthesis of this compound Start 1-Methyl-4-nitro-1H-pyrazole Product This compound Start->Product H₂, Pd/C or H-Cube Reactor Methanol, 70°C, 60 bar (Yield: 99%) Workflow cluster_workflow Amide Coupling Workflow Reactants Combine: 1. This compound 2. Carboxylic Acid 3. PyBop (Coupling Agent) 4. DIPEA (Base) 5. Dichloromethane (Solvent) Stir Stir at Room Temperature for 24h Reactants->Stir Monitor Monitor by LCMS Stir->Monitor Workup Solvent Removal (Distillation) Monitor->Workup Reaction Complete Purify Flash Chromatography (Heptane/Ethyl Acetate) Workup->Purify Product Purified Amide Product Purify->Product

References

An In-depth Technical Guide to the Synthesis of 1-methyl-1H-pyrazol-4-amine from 1-methyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview for the chemical synthesis of 1-methyl-1H-pyrazol-4-amine, a key building block in modern drug discovery, from its nitro precursor, 1-methyl-4-nitro-1H-pyrazole. The document details the strategic importance of this transformation, explores the underlying chemical principles of nitro group reduction, and presents validated experimental protocols. Emphasis is placed on catalytic hydrogenation, outlining reaction optimization, safety considerations, and comparative analysis with alternative methodologies. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries, offering actionable insights to facilitate efficient and safe synthesis.

Introduction: Strategic Importance in Medicinal Chemistry

This compound and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of structural rigidity and opportunities for diverse functionalization. This allows for the precise spatial arrangement of pharmacophoric features, enabling high-affinity interactions with biological targets.

The amine functionality at the 4-position serves as a crucial handle for further synthetic elaboration, commonly used to introduce amide, urea, sulfonamide, and other functionalities. Notably, this scaffold is a key component in the development of kinase inhibitors for oncology and small-molecule inhibitors targeting the PD-1/PD-L1 interaction in cancer immunotherapy.[3] Given its significance, robust and scalable synthetic routes to this compound are of paramount importance.[4] The reduction of the readily available 1-methyl-4-nitro-1H-pyrazole represents the most direct and widely adopted synthetic strategy.[5]

Mechanistic Overview: The Chemistry of Nitro Group Reduction

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. This reduction process involves a six-electron change and proceeds through several intermediates, including nitroso and hydroxylamine species.[6]

A variety of reducing agents can effect this transformation, each with its own advantages and limitations regarding selectivity, cost, and environmental impact.[7] Common methods include:

  • Catalytic Hydrogenation: This is often the method of choice due to its high efficiency, clean reaction profile (byproducts are typically water), and the reusability of the catalyst.[8] Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[8]

  • Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective for nitro group reduction.[6] However, these methods often require stoichiometric amounts of the metal and can generate significant amounts of metallic waste, complicating purification and posing environmental concerns.[9]

  • Transfer Hydrogenation: This method utilizes a hydrogen donor, such as hydrazine or ammonium formate, in the presence of a catalyst. It can be advantageous when the use of gaseous hydrogen is not feasible.

  • Other Reducing Agents: Reagents like sodium dithionite (Na2S2O4) or tin(II) chloride (SnCl2) can also be employed, particularly when chemoselectivity is a concern.[8][10]

For the synthesis of this compound, catalytic hydrogenation is generally the preferred method due to its high yield and operational simplicity on both laboratory and industrial scales.

Experimental Protocols: Catalytic Hydrogenation of 1-methyl-4-nitro-1H-pyrazole

This section provides a detailed, step-by-step protocol for the catalytic hydrogenation of 1-methyl-4-nitro-1H-pyrazole.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
1-methyl-4-nitro-1H-pyrazole≥98%Commercially Available3994-50-1
Palladium on Carbon (10 wt%)Degussa typeCommercially Available7440-05-3
Methanol (MeOH)AnhydrousCommercially Available67-56-1
Hydrogen (H2) gasHigh PurityGas Supplier1333-74-0
Nitrogen (N2) gasHigh PurityGas Supplier7727-37-9
Celite®---Commercially Available61790-53-2

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Procedure
  • Reactor Setup: A pressure-rated hydrogenation vessel is charged with 1-methyl-4-nitro-1H-pyrazole (1.62 g, 12.7 mmol) and methanol (250 mL).[11] A magnetic stir bar is added to the vessel.

  • Inerting the System: The vessel is sealed and the atmosphere is replaced with nitrogen by evacuating and backfilling with nitrogen gas three times.[12] This is a critical step to remove oxygen, which can form explosive mixtures with hydrogen.[13]

  • Catalyst Addition: Under a positive pressure of nitrogen, 10% palladium on carbon (0.16 g, 10 wt% of the substrate) is carefully added to the reaction mixture. The catalyst should be handled with care as it can be pyrophoric.[13]

  • Hydrogenation: The nitrogen atmosphere is replaced with hydrogen by evacuating and backfilling with hydrogen gas three times. The reaction vessel is then pressurized with hydrogen to 60 bar and heated to 70°C with vigorous stirring.[11]

  • Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. Alternatively, the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by carefully depressurizing the vessel, flushing with nitrogen, and withdrawing an aliquot.[14]

  • Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully vented. The atmosphere is replaced with nitrogen.[12] The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite® pad should be washed with additional methanol to ensure complete recovery of the product. The used catalyst should be kept wet to prevent ignition.[14]

  • Isolation: The combined filtrate is concentrated under reduced pressure to yield this compound as a solid.

Expected Results
ParameterValueReference
Yield ~99%[11]
Purity >98% (by NMR and LC-MS)[11]
Appearance Off-white to light brown solid

Safety Considerations in Catalytic Hydrogenation

Catalytic hydrogenation is a potentially hazardous procedure and must be conducted with strict adherence to safety protocols.[15]

  • Hydrogen Flammability: Hydrogen is a highly flammable gas that can form explosive mixtures with air.[16] All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources.[12]

  • Pyrophoric Catalysts: Palladium on carbon, particularly after use, can be pyrophoric and may ignite flammable solvents upon exposure to air.[14] The catalyst should always be handled under an inert atmosphere and kept wet.[14]

  • Pressure Equipment: The hydrogenation vessel must be rated for the intended pressure and temperature. Regular inspection and maintenance of the equipment are essential.[12]

  • Inerting: Thoroughly purging the reaction system with an inert gas like nitrogen before introducing hydrogen is crucial to prevent the formation of an explosive atmosphere.[15]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-resistant lab coats, and gloves, must be worn at all times.[16]

Alternative Synthetic Approaches

While catalytic hydrogenation is the preferred method, other reducing agents can be employed for the synthesis of this compound.

Tin(II) Chloride Reduction

Tin(II) chloride (SnCl2) in the presence of an acid is a classic method for the reduction of aromatic nitro compounds.[8]

  • Mechanism: The reduction proceeds via a series of single electron transfers from Sn(II) to the nitro group, with subsequent protonation.[6][17]

  • Advantages: This method is tolerant of a wide range of functional groups that might be sensitive to catalytic hydrogenation (e.g., benzylic ethers, certain halides).[9]

  • Disadvantages: The reaction requires stoichiometric amounts of the tin reagent, leading to the formation of tin-containing byproducts that can be difficult to remove.[9] The disposal of heavy metal waste is also a significant environmental concern.[9]

Workflow cluster_main Synthetic Workflow: this compound cluster_reduction Reduction Methodologies Start Start: 1-methyl-4-nitro-1H-pyrazole Reduction Nitro Group Reduction Start->Reduction Catalytic_Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Metal_Acid Metal-Acid Reduction (SnCl₂, HCl) Transfer_Hydrogenation Transfer Hydrogenation (Hydrazine, Catalyst) Purification Purification Product Product: this compound Purification->Product Catalytic_Hydrogenation->Purification Metal_Acid->Purification Transfer_Hydrogenation->Purification

Caption: Overview of synthetic workflows.

Conclusion

The synthesis of this compound via the reduction of 1-methyl-4-nitro-1H-pyrazole is a critical transformation for the production of valuable pharmaceutical intermediates. Catalytic hydrogenation stands out as the most efficient, clean, and scalable method for this conversion. This guide has provided a detailed experimental protocol, along with essential safety considerations and an overview of alternative methods. By adhering to the principles and procedures outlined herein, researchers and drug development professionals can confidently and safely produce this important building block for their discovery and development programs.

References

Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of drug discovery and development. First described by Ludwig Knorr in 1883, this versatile chemical entity has since been incorporated into a vast array of molecules demonstrating a remarkable breadth of biological activities. Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for diverse interactions with biological targets, making it a cornerstone of modern medicinal chemistry.

From blockbuster anti-inflammatory drugs to potent anticancer agents and crucial agrochemicals, pyrazole derivatives have proven their therapeutic and commercial value. This guide provides an in-depth exploration of the core biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their function. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal chemical class.

Anti-inflammatory Activity: Selective COX-2 Inhibition and Beyond

Perhaps the most well-known application of pyrazole derivatives is in the management of pain and inflammation. The development of selective cyclooxygenase-2 (COX-2) inhibitors revolutionized the treatment of inflammatory conditions by offering a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which are associated with gastrointestinal risks due to their simultaneous inhibition of the COX-1 enzyme.

Mechanism of Action: The Case of Celecoxib

Celecoxib (Celebrex®) is a quintessential example of a diaryl-substituted pyrazole that functions as a selective COX-2 inhibitor. The mechanism hinges on blocking the synthesis of prostaglandins, key mediators of pain and inflammation.

  • The Arachidonic Acid Cascade: In response to inflammatory stimuli, the enzyme phospholipase A2 releases arachidonic acid from the cell membrane.

  • COX Isoforms: Cyclooxygenase enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandin precursors. COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function. In contrast, COX-2 is an inducible enzyme, upregulated at sites of inflammation.

  • Selective Inhibition: Celecoxib's structure, particularly its polar sulfonamide side chain, allows it to bind selectively to a hydrophilic side pocket present in the active site of the COX-2 enzyme, which is larger and more flexible than the COX-1 active site. This selective binding prevents the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby reducing the risk of gastrointestinal side effects.

COX_Inhibition_Pathway membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A2 cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pg_protective Protective Prostaglandins (e.g., Gastric Mucosa) cox1->pg_protective Synthesis pg_inflammatory Inflammatory Prostaglandins cox2->pg_inflammatory Synthesis inflammation Pain & Inflammation pg_inflammatory->inflammation celecoxib Celecoxib (Pyrazole Derivative) celecoxib->cox2 Selective Inhibition Anticancer_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation synthesis Pyrazole Derivative Synthesis characterization Structural Characterization (NMR, MS, IR) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT on NCI-60) characterization->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action (e.g., Kinase Assay, Apoptosis) ic50->mechanism animal_model Xenograft Animal Model mechanism->animal_model lead_opt Lead Optimization (SAR Studies) mechanism->lead_opt efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity & PK/PD Studies animal_model->toxicity lead_opt->synthesis Iterative Design CB1_Antagonism endo Endocannabinoids (e.g., Anandamide) cb1 CB1 Receptor endo->cb1 Binds & Activates appetite Increased Appetite & Fat Storage cb1->appetite reduced_appetite Reduced Appetite & Improved Metabolism cb1->reduced_appetite rimonabant Rimonabant (Pyrazole Derivative) rimonabant->cb1 Binds & Blocks (Inverse Agonist)

An In-depth Technical Guide to 1-methyl-1H-pyrazol-4-amine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 1-methyl-1H-pyrazol-4-amine, a pivotal heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into its fundamental physicochemical properties, synthesis, spectroscopic characterization, chemical reactivity, and applications, with a focus on its role in the synthesis of bioactive molecules.

Core Molecular Attributes

This compound, also known as 4-amino-1-methylpyrazole, is a substituted pyrazole with the chemical formula C₄H₇N₃.[1] Its molecular structure features a five-membered aromatic pyrazole ring with a methyl group at the N1 position and an amine group at the C4 position. This arrangement of functional groups imparts a unique combination of electronic and steric properties, making it a valuable synthon in medicinal chemistry.

PropertyValueSource
Molecular Formula C₄H₇N₃[1]
Molecular Weight 97.12 g/mol [1]
CAS Number 69843-13-6[2]
Appearance Liquid
IUPAC Name This compound[2]
Synonyms 4-Amino-1-methylpyrazole[2]

Synthesis of this compound

A robust and widely employed method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 1-methyl-4-nitro-1H-pyrazole.[3] This reaction proceeds with high efficiency and selectivity, providing a clean route to the desired amine.

Synthetic Workflow

The synthesis can be visualized as a two-step process starting from a suitable pyrazole precursor, followed by nitration and subsequent reduction.

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction Pyrazole Pyrazole 1_methyl_pyrazole 1-methyl-1H-pyrazole Pyrazole->1_methyl_pyrazole Methylation 1_methyl_4_nitro_pyrazole 1-methyl-4-nitro-1H-pyrazole 1_methyl_pyrazole->1_methyl_4_nitro_pyrazole Nitration Nitrating_agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_agent->1_methyl_4_nitro_pyrazole Final_Product This compound 1_methyl_4_nitro_pyrazole->Final_Product Hydrogenation Reducing_agent Reducing Agent (H₂, Pd/C) Reducing_agent->Final_Product

References

A Technical Guide to the Organic Solvent Solubility of 1-methyl-1H-pyrazol-4-amine for Pharmaceutical and Chemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility characteristics of 1-methyl-1H-pyrazol-4-amine in organic solvents. As a pivotal heterocyclic building block in medicinal chemistry and materials science, a thorough grasp of its solubility is a prerequisite for efficient process development, from reaction optimization and purification to formulation and screening.[1][2] While specific quantitative solubility data is not broadly published, this document outlines the underlying physicochemical principles governing its solubility and presents a detailed, field-proven experimental protocol for its precise determination. We provide the theoretical basis for predicting solubility trends and a practical, step-by-step methodology for generating reliable data, enabling researchers to make informed decisions in their work.

Introduction: The Significance of this compound

This compound (CAS: 69843-13-6, Molecular Formula: C₄H₇N₃, MW: 97.12 g/mol ) is a substituted pyrazole that serves as a critical intermediate in the synthesis of a wide array of complex molecules.[1][3][4] Its structural motif is a cornerstone in the development of active pharmaceutical ingredients (APIs) and novel agrochemicals.

Understanding the solubility of this compound is not a trivial pursuit; it is a fundamental parameter that dictates success in several key stages of research and development:

  • Reaction Chemistry: Solvent choice determines reactant concentration, reaction kinetics, and pathway selection. Poor solubility can lead to failed or incomplete reactions.

  • Purification: Knowledge of solubility is essential for developing effective crystallization, extraction, and chromatographic purification methods.

  • Compound Management & Screening: In drug discovery, compounds are typically stored and assayed in solution, often in DMSO.[5] Ensuring a compound remains in solution is critical for generating reliable biological data.[5][6][7]

  • Formulation Development: For final product formulation, selecting appropriate excipients and solvent systems is entirely dependent on the solubility profile of the active molecule.[5]

This guide will empower researchers to move beyond estimation and generate the robust, quantitative solubility data required for advanced scientific work.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[8] The molecular structure of this compound provides clear indicators of its expected behavior.

Key Molecular Features:

  • Polarity: With a computed XLogP3 of -0.4, the molecule is inherently polar.[3]

  • Hydrogen Bond Donors: The primary amine (-NH₂) group is a potent hydrogen bond donor.[9]

  • Hydrogen Bond Acceptors: The lone pair of electrons on the amine nitrogen, as well as the two nitrogen atoms within the pyrazole ring, act as hydrogen bond acceptors.[8][9]

Predicted Solubility Trends:

Based on these features, we can establish a strong hypothesis for its solubility profile:

  • High Solubility Expected: In polar protic solvents (e.g., methanol, ethanol, isopropanol). These solvents can participate in extensive hydrogen bonding with both the amine group and the pyrazole nitrogens.

  • Good to High Solubility Expected: In polar aprotic solvents (e.g., DMSO, DMF, acetonitrile, acetone). These solvents can act as hydrogen bond acceptors, interacting favorably with the amine protons. Structurally similar pyrazoles are known to be soluble in DMSO and methanol.[10]

  • Moderate Solubility Expected: In solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane).

  • Low to Insoluble Expected: In nonpolar solvents (e.g., hexane, toluene, diethyl ether). The significant energy required to break the strong intermolecular hydrogen bonds of the solute is not compensated by the weak van der Waals forces formed with nonpolar solvents.[8]

The following diagram illustrates the primary intermolecular forces at play between this compound and different solvent classes.

cluster_solute This compound cluster_solvents Solvent Classes solute C₄H₇N₃ H-Bond Donor (-NH₂) H-Bond Acceptor (N, N=) protic Polar Protic (e.g., Methanol) solute:f0->protic Strong H-Bonding (Donor & Acceptor) aprotic Polar Aprotic (e.g., DMSO) solute:f0->aprotic H-Bonding (Acceptor) nonpolar Nonpolar (e.g., Hexane) solute:f0->nonpolar Weak van der Waals

Caption: Predicted interactions between the solute and solvent classes.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

To obtain definitive, quantitative data, a thermodynamic solubility assay is the industry standard.[5][6] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[5] The following protocol is adapted from the principles of the OECD Guideline 105 (Shake-Flask Method) and modern high-throughput techniques.[11][12][13][14]

Principle

An excess amount of solid this compound is added to a known volume of the test solvent. The mixture is agitated at a constant temperature until the dissolution process reaches equilibrium (i.e., the concentration of the dissolved solute becomes constant). The undissolved solid is then removed by filtration or centrifugation, and the concentration of the resulting saturated solution (the supernatant) is determined using a suitable analytical method, typically HPLC-UV or LC-MS.[6][13]

Required Materials & Equipment
  • This compound (solid, ≥98% purity)[1]

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with screw caps (e.g., 2 mL or 4 mL)

  • Volumetric flasks and pipettes

  • Orbital shaker or vial rotator with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • HPLC-UV or LC-MS system for analysis

Step-by-Step Methodology
  • Preparation of Test Vials:

    • Rationale: To ensure an excess of solid material is present to achieve saturation. A 2-5 mg excess is typically sufficient for most organic solvents.

    • Action: Accurately weigh approximately 2-5 mg of this compound directly into a glass vial. Record the exact mass. Prepare one vial for each solvent to be tested.

  • Solvent Addition:

    • Rationale: To create the slurry and begin the dissolution process. A precise volume is critical for the final concentration calculation.

    • Action: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial. Cap the vials tightly.

  • Equilibration:

    • Rationale: To allow the system to reach thermodynamic equilibrium. For many compounds, 24 hours is sufficient, but shorter times (4h) can be checked to assess the rate of dissolution.[14] Constant, gentle agitation ensures the entire surface area of the solid is exposed to the solvent.

    • Action: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours.[14]

  • Phase Separation:

    • Rationale: To cleanly separate the saturated liquid phase from the undissolved solid without causing precipitation or further dissolution.

    • Action: Remove the vials from the shaker. Separate the phases using one of the following methods:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes.

      • Filtration: Use a syringe to draw the supernatant and pass it through a chemically compatible (e.g., PTFE for organic solvents) 0.22 µm syringe filter into a clean analysis vial.

  • Preparation for Analysis:

    • Rationale: To bring the sample concentration into the linear range of the analytical detector.

    • Action: Carefully take an aliquot of the clear supernatant and dilute it with the same solvent used for the test. A series of dilutions (e.g., 10x, 100x, 1000x) may be necessary. Record the dilution factor accurately.

  • Quantitative Analysis (HPLC-UV):

    • Rationale: To accurately measure the concentration of the dissolved compound by comparing the analytical response to a standard curve.

    • Action:

      • Prepare a set of calibration standards of known concentrations of this compound in the test solvent.

      • Analyze the calibration standards to generate a standard curve (Peak Area vs. Concentration).

      • Analyze the diluted sample(s).

      • Calculate the concentration in the diluted sample using the standard curve equation.

      • Multiply the result by the dilution factor to determine the final solubility value. Report results in both mg/mL and µM.

Experimental Workflow Diagram

start Start weigh 1. Weigh Excess Solid (2-5 mg) start->weigh add_solvent 2. Add Precise Solvent Volume (e.g., 1.0 mL) weigh->add_solvent equilibrate 3. Equilibrate (24h at 25°C with agitation) add_solvent->equilibrate separate 4. Separate Phases (Centrifuge or Filter 0.22µm) equilibrate->separate dilute 5. Dilute Supernatant separate->dilute analyze 6. HPLC/LC-MS Analysis dilute->analyze calculate 7. Calculate Solubility (vs. Calibration Curve) analyze->calculate end End calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The results of the experimental protocol should be compiled into a clear, structured format to facilitate comparison and analysis.

Table 1: Experimental Solubility Data for this compound at 25 °C
Solvent ClassSolventPolarity Index¹Qualitative SolubilityQuantitative Solubility (mg/mL)Quantitative Solubility (µM)
Polar Protic Methanol5.1e.g., Freely SolubleExperimental DataExperimental Data
Ethanol4.3e.g., SolubleExperimental DataExperimental Data
Polar Aprotic DMSO7.2e.g., Freely SolubleExperimental DataExperimental Data
Acetonitrile5.8e.g., SolubleExperimental DataExperimental Data
Acetone5.1e.g., Sparingly SolubleExperimental DataExperimental Data
Intermediate Dichloromethane3.1e.g., Slightly SolubleExperimental DataExperimental Data
Nonpolar Toluene2.4e.g., Very Slightly SolubleExperimental DataExperimental Data
n-Hexane0.1e.g., InsolubleExperimental DataExperimental Data

¹Snyder polarity index is a commonly used measure. Qualitative terms (e.g., Freely Soluble >100 mg/mL, Soluble 10-100 mg/mL, etc.) should be defined by the user's institutional standards.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Utilization of 1-methyl-1H-pyrazol-4-amine in the Synthesis of a Potent CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its ability to form crucial interactions with biological targets.[1][2] This five-membered aromatic heterocycle is a key component in numerous FDA-approved drugs, particularly in the realm of oncology. Its utility is prominently displayed in the design of protein kinase inhibitors, where the pyrazole moiety can act as a bioisosteric replacement for other aromatic systems, often leading to improved potency and pharmacokinetic properties.[3][4] Kinase dysregulation is a hallmark of many cancers, making the development of specific and potent kinase inhibitors a primary focus of modern drug discovery.[1][5] Several successful kinase inhibitors, including Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring its importance in this therapeutic area.[1][2]

1-methyl-1H-pyrazol-4-amine is a valuable heterocyclic building block, offering a strategic point for molecular elaboration.[6][7] Its primary amine provides a nucleophilic handle for the construction of more complex molecules. This application note will provide a detailed experimental protocol for the use of this compound in the synthesis of a potent and selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor, 5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine .[1][2] This compound has demonstrated significant potential in cancer research, and its synthesis serves as an excellent practical example of the application of this compound in a drug discovery context.[1][2]

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful and safe experimentation.

PropertyValueReference
Molecular Formula C₄H₇N₃[7][8]
Molecular Weight 97.12 g/mol [7][8]
Appearance Liquid
CAS Number 69843-13-6[7]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2][5]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2][5]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention.[1][2][5]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Application: Synthesis of a Potent CDK2 Inhibitor

This section provides a detailed, two-step protocol for the synthesis of 5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine , a potent CDK2 inhibitor.[1][2] The synthesis involves an initial Suzuki coupling followed by a Buchwald-Hartwig amination.

Overall Synthetic Scheme

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Buchwald-Hartwig Amination A 1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester C 5-fluoro-2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine A->C PdCl₂(dppf)·DCM, K₂CO₃ 1,4-dioxane/ethanol/water B 5-fluoro-2,4-dichloropyrimidine B->C E 5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine C->E Pd₂(dba)₃, Xantphos, Cs₂CO₃ 1,4-dioxane, Microwave D 1H-pyrazol-4-amine D->E

Caption: Synthetic workflow for the CDK2 inhibitor.

Experimental Protocols

Part 1: Synthesis of 5-fluoro-2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (Intermediate)

This initial step involves a Suzuki coupling reaction to form the C-C bond between the pyrazole and pyrimidine rings.

Materials and Equipment:

  • (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester

  • 5-fluoro-2,4-dichloropyrimidine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·DCM)

  • Potassium carbonate (K₂CO₃)

  • 1,4-dioxane

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a round-bottom flask, add (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester (1.2 eq), 5-fluoro-2,4-dichloropyrimidine (1.0 eq), PdCl₂(dppf)·DCM (0.05 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a 7:3:4 mixture of 1,4-dioxane, ethanol, and water to the flask.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvents under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired intermediate.

Expected Results:

  • Yield: 59-69%[1]

  • Appearance: White to off-white solid.

  • Characterization: The structure of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of 5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine (Final Product)

The final step is a Buchwald-Hartwig amination to form the C-N bond between the pyrimidine intermediate and 1H-pyrazol-4-amine.

Materials and Equipment:

  • 5-fluoro-2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (from Part 1)

  • 1H-pyrazol-4-amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-dioxane (anhydrous)

  • Microwave reactor vials

  • Microwave synthesizer

  • Magnetic stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Dichloromethane

  • Methanol

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine the intermediate from Part 1 (1.0 eq), 1H-pyrazol-4-amine (1.2 eq), Pd₂(dba)₃ (0.1 eq), Xantphos (0.2 eq), and Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the vial.

  • Inert Atmosphere: Seal the vial and purge with an inert gas.

  • Microwave Reaction: Place the vial in the microwave synthesizer and irradiate at 140 °C for 1 hour with stirring.[1]

  • Work-up: After the reaction is complete and the vial has cooled, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the final product.

Expected Results:

  • Yield: 13-28%[1]

  • Appearance: Solid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine reactants and catalyst B Add solvent A->B C Establish inert atmosphere B->C D Heat/Irradiate with stirring C->D E Monitor by TLC D->E F Solvent removal E->F G Extraction F->G H Column Chromatography G->H I Characterization H->I

Caption: General experimental workflow.

Mechanism Spotlight: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. The catalytic cycle is generally understood to proceed through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the 2-chloropyrimidine intermediate).

  • Amine Coordination and Deprotonation: The amine (1H-pyrazol-4-amine) coordinates to the palladium center, followed by deprotonation by the base (cesium carbonate) to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the desired N-aryl product.

G A Pd(0)L₂ B Oxidative Addition Complex A->B + R-X C Palladium-Amido Complex B->C + R'₂NH, Base C->A Reductive Elimination D Product C->D

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound serves as a critical building block in the synthesis of complex, biologically active molecules. The detailed protocol provided herein for the synthesis of a potent CDK2 inhibitor exemplifies its utility in modern drug discovery. By leveraging powerful cross-coupling methodologies such as the Suzuki and Buchwald-Hartwig reactions, researchers can efficiently incorporate the pyrazole scaffold to generate novel compounds with significant therapeutic potential. Adherence to the outlined procedures and safety precautions will enable the successful and safe application of this compound in the research laboratory.

References

Application Notes and Protocols: 1-methyl-1H-pyrazol-4-amine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Methyl-1H-pyrazol-4-amine Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of clinically successful drugs.[1][2] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that are highly advantageous for drug design.[3] The pyrazole ring is aromatic, planar, and capable of engaging in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.[4] Within this important class of heterocycles, This compound has emerged as a particularly valuable building block for the synthesis of targeted therapeutics.

The strategic placement of the amino group at the C4 position, combined with the N1-methylation, provides a synthetically versatile and biomedically relevant scaffold. The N1-methyl group blocks tautomerization and provides a fixed vector for substitution, which can be crucial for optimizing binding to target proteins. The 4-amino group serves as a key nucleophile and a critical hydrogen bond donor, frequently involved in anchoring ligands to the hinge region of protein kinases.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry campaigns. We will delve into its fundamental properties, provide detailed, field-proven protocols for its key synthetic transformations, and showcase its application in the development of potent and selective kinase inhibitors through illustrative case studies.

Physicochemical and Structural Properties

Understanding the intrinsic properties of this compound is fundamental to its rational application in drug design. The molecule's modest size, balanced polarity, and defined reactive sites make it an ideal starting point for library synthesis and lead optimization.

PropertyValueSource
Molecular Formula C₄H₇N₃[6]
Molecular Weight 97.12 g/mol [6]
Appearance Liquid
Boiling Point 45-80 °C at 760 mmHg
Density 1.141 g/mL at 25 °C
logP (calculated) -0.4[6]
pKa (predicted) 2.25 ± 0.10[7]

The low calculated logP suggests good aqueous solubility, a desirable trait for improving the pharmacokinetic profile of drug candidates. The N1-methyl group prevents the formation of intermolecular hydrogen bonds that can increase melting points, contributing to its liquid state at room temperature.[8]

structure cluster_key Key Reactive Sites cluster_molecule This compound C4-Amino C4-Amino Group (Nucleophilic Site for Amide Coupling, etc.) C5-Position C5-Position (Site for Electrophilic Aromatic Substitution) mol N1(C)C=C(N)C=N1

Caption: Core structure and key reactive sites of this compound.

Core Synthetic Methodologies: Application Protocols

The utility of this compound as a building block is defined by its reactivity in key bond-forming reactions. The following protocols are designed to be self-validating, with explanations for each critical step, ensuring robust and reproducible outcomes.

Protocol 1: Amide Coupling via Carbodiimide Activation

Amide bond formation is one of the most fundamental transformations in medicinal chemistry. This protocol details a reliable method for coupling this compound with a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[9] HOBt is added to suppress side reactions and minimize racemization by forming a more stable and reactive HOBt ester.[9] A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the reaction mixture.[10]

amide_coupling cluster_workflow Amide Coupling Workflow Start Dissolve Carboxylic Acid (1.0 eq) in an aprotic solvent (e.g., DMF, DCM) Add_Reagents Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) Start->Add_Reagents Stir_Activation Stir at 0°C to RT for 15-30 min (Activation Step) Add_Reagents->Stir_Activation Add_Amine Add this compound (1.1 eq) Stir_Activation->Add_Amine Reaction Stir at RT for 2-16 h (Monitor by LC-MS/TLC) Add_Amine->Reaction Workup Aqueous Workup: Dilute with EtOAc, wash with aq. NaHCO₃ and brine Reaction->Workup Purification Dry over Na₂SO₄, concentrate, and purify (e.g., column chromatography) Workup->Purification End Isolated Amide Product Purification->End

Caption: Workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Protocol:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (0.1-0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 15 minutes to ensure complete activation of the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in a minimal amount of the reaction solvent.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Corresponding 4-Halopyrazole

To access derivatives with C-C bonds at the 4-position, a common strategy involves the Suzuki-Miyaura coupling of a 4-halo-1-methyl-1H-pyrazole precursor with a boronic acid or ester. This reaction is a powerful tool for introducing aryl or heteroaryl moieties.[11]

Rationale: The palladium-catalyzed Suzuki-Miyaura coupling is a robust method for C-C bond formation.[12] The choice of palladium catalyst, ligand, and base is critical for achieving high yields. Microwave irradiation can significantly accelerate the reaction.[12]

Step-by-Step Protocol (Microwave-Assisted):

  • To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.5 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.

  • Add a degassed solvent mixture, typically 1,4-dioxane/water or DME/water (e.g., 4:1 v/v, 0.1 M).

  • Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 90-120 °C) for 5-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl or N-heteroaryl derivatives of this compound.[13]

Rationale: This reaction allows for the coupling of an amine with an aryl halide or triflate. The choice of a bulky, electron-rich phosphine ligand (e.g., tBuDavePhos) is often crucial for achieving high efficiency, especially with heterocyclic substrates.[8][14]

Step-by-Step Protocol:

  • To an oven-dried Schlenk tube, add the aryl/heteroaryl halide (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., tBuDavePhos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add this compound (1.2 eq) followed by a dry, degassed solvent such as toluene or dioxane (0.1-0.5 M).

  • Seal the tube and heat the reaction mixture at 80-110 °C for 4-24 hours, monitoring by LC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by silica gel column chromatography.

Case Study: Development of CDK2 Inhibitors

A compelling example of the application of this compound is in the development of potent and selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors for cancer therapy.[15][16] In a study by Kim et al., a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were synthesized and evaluated for their CDK2 inhibitory activity.[15]

The synthesis involved a key Buchwald-Hartwig amination step to couple this compound with a 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine intermediate. The resulting compounds exhibited potent CDK2 inhibition, with the 1-methyl-1H-pyrazol-4-yl moiety playing a crucial role in the structure-activity relationship (SAR).

References

synthesis of novel kinase inhibitors using 1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Novel Kinase Inhibitors Utilizing 1-methyl-1H-pyrazol-4-amine

Authored by a Senior Application Scientist

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of novel protein kinase inhibitors using this compound as a key building block. We will delve into the scientific rationale, synthetic strategies, and practical, field-proven methodologies that underscore the utility of this versatile scaffold in modern drug discovery.

Introduction: The Strategic Value of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes for therapeutic intervention, particularly in oncology and immunology.[1] The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors such as Ruxolitinib, Crizotinib, and Pirtobrutinib.[2][3][4] Its prevalence stems from its ability to act as an effective ATP mimetic, primarily through the formation of crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket.

The specific building block, this compound, offers distinct advantages for drug design:

  • N1-Methylation: The methyl group at the N1 position blocks potential metabolic N-dealkylation and eliminates a hydrogen bond donor, which can be used to fine-tune binding interactions and improve pharmacokinetic properties.

  • 4-Amino Group: This exocyclic amino group serves as a versatile synthetic handle, providing a key vector for introducing a wide array of substituents. These substituents can be directed towards solvent-exposed regions or adjacent hydrophobic pockets to modulate potency, selectivity, and physical properties.[5]

  • Core Pyrazole Ring: The diazole system is crucial for anchoring the inhibitor within the ATP-binding site, establishing the foundational interactions necessary for high-affinity binding.

This application note will explore several robust synthetic strategies to leverage these features, complete with detailed, actionable protocols.

Scientific Rationale: Mechanism and Structure-Activity Relationship (SAR)

Understanding the causality behind experimental design is paramount. The efficacy of pyrazole-based inhibitors is grounded in their structural mimicry of the adenine portion of ATP.

Key Interactions with the Kinase Hinge

The ATP-binding site of a protein kinase is a highly conserved pocket. A critical feature is the hinge region , a short segment of amino acids that connects the N- and C-terminal lobes of the kinase domain. This region typically forms one to three hydrogen bonds with the adenine ring of ATP. The this compound scaffold is designed to replicate this interaction. The N2 atom of the pyrazole ring can act as a hydrogen bond acceptor, while the 4-amino group can act as a hydrogen bond donor, effectively anchoring the molecule in the correct orientation for inhibition.

cluster_1 Pyrazole-Based Inhibitor hinge_aa1 Backbone NH inhibitor  R1  | N--N //  \nC==C--NH2 |  / Me hinge_aa1->inhibitor H-Bond (Donor) hinge_aa2 Backbone C=O inhibitor->hinge_aa1 H-Bond (Acceptor)

Caption: Pyrazole core interacting with the kinase hinge region.

Guiding Principles of SAR

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound. For inhibitors derived from this compound, SAR exploration typically focuses on the substituent attached to the 4-amino group.[2][6]

  • Vectorial Expansion: By attaching different chemical moieties (R-groups) to the 4-amino position, chemists can explore interactions with different sub-pockets of the ATP-binding site.

  • Selectivity: Introducing bulky or specifically functionalized R-groups can create steric clashes with residues in off-target kinases, thereby improving selectivity for the desired target.

  • Physicochemical Properties: The nature of the R-group significantly impacts solubility, cell permeability, and metabolic stability (ADME properties) of the final compound.

Synthetic Strategies and Experimental Protocols

We present three robust and widely applicable strategies for elaborating the this compound scaffold into diverse kinase inhibitor chemotypes.

G cluster_0 Synthetic Methodologies cluster_1 Resulting Scaffolds start This compound snar SNAr Reaction (e.g., with Dichloropyrimidine) start->snar buchwald Buchwald-Hartwig Amination start->buchwald reductive Reductive Amination (e.g., with Aldehyde) start->reductive scaffold1 Pyrazolopyrimidines snar->scaffold1 scaffold2 Diaryl/Heteroaryl Amines buchwald->scaffold2 scaffold3 N-Alkyl/Benzyl Derivatives reductive->scaffold3

Caption: Synthetic pathways from this compound.

Protocol 1: Synthesis of a Pyrazolopyrimidine Core via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of a core structure found in many CDK and JAK inhibitors. The reaction proceeds via a nucleophilic attack of the pyrazole's amino group on an electron-deficient pyrimidine ring.[5][7]

Reaction: N-(5-chloro-2-methoxyphenyl)-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

Materials and Reagents

Reagent/MaterialM.W.AmountMoles (mmol)
This compound97.121.00 g10.3
2,4-dichloro-5-fluoropyrimidine166.981.72 g10.3
Diisopropylethylamine (DIPEA)129.243.59 mL20.6
2-Propanol (IPA)60.1050 mL-
4-chloro-3-methoxyaniline157.601.62 g10.3
p-Toluenesulfonic acid (pTSA)190.22196 mg1.03

Step-by-Step Methodology

  • Reaction Setup (Step 1): To a 100 mL round-bottom flask, add this compound (1.00 g, 10.3 mmol), 2,4-dichloro-5-fluoropyrimidine (1.72 g, 10.3 mmol), and 2-Propanol (50 mL).

  • Base Addition: Add DIPEA (3.59 mL, 20.6 mmol) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 80 °C and stir for 4 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting amine.

  • Intermediate Isolation: After completion, cool the reaction to room temperature. The intermediate product, 2-chloro-5-fluoro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine, will precipitate. Filter the solid, wash with cold IPA (2 x 10 mL), and dry under vacuum.

  • Reaction Setup (Step 2): To the flask containing the dried intermediate, add 4-chloro-3-methoxyaniline (1.62 g, 10.3 mmol), p-toluenesulfonic acid monohydrate (196 mg, 1.03 mmol), and 2-Propanol (50 mL).

  • Second Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 16 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add 100 mL of water and adjust the pH to ~8 with saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 30-70% ethyl acetate in hexanes) to yield the final product.

Safety Precautions: Dichloropyrimidines are irritants. DIPEA is corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: Synthesis of a Diaryl Amine via Buchwald-Hartwig Cross-Coupling

This protocol demonstrates a powerful palladium-catalyzed method to form a C-N bond between the pyrazole amine and a heteroaryl bromide, a common strategy for building inhibitors targeting kinases like IRAK4.[8]

Reaction: 1-methyl-N-(quinolin-6-yl)-1H-pyrazol-4-amine

Materials and Reagents

Reagent/MaterialM.W.AmountMoles (mmol)
This compound97.12500 mg5.15
6-Bromoquinoline208.051.07 g5.15
Pd₂(dba)₃915.7294 mg0.103 (2 mol%)
Xantphos578.68179 mg0.309 (6 mol%)
Cesium Carbonate (Cs₂CO₃)325.822.52 g7.72
1,4-Dioxane (anhydrous)88.1125 mL-

Step-by-Step Methodology

  • Inert Atmosphere: Assemble a Schlenk flask equipped with a magnetic stir bar and condenser under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add this compound (500 mg, 5.15 mmol), 6-bromoquinoline (1.07 g, 5.15 mmol), cesium carbonate (2.52 g, 7.72 mmol), Pd₂(dba)₃ (94 mg, 0.103 mmol), and Xantphos (179 mg, 0.309 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (25 mL) via syringe.

  • Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.

  • Reaction: Heat the mixture to 100 °C and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude material by flash column chromatography (silica gel, eluting with a gradient of 1-5% methanol in dichloromethane) to afford the desired product.

Safety Precautions: Palladium catalysts and phosphine ligands are air-sensitive and toxic. Cesium carbonate is a strong base and irritant. Anhydrous dioxane can form peroxides. Handle all reagents under an inert atmosphere in a fume hood.

Validation: In Vitro Kinase Inhibition Assay

Synthesizing a compound is only the first step. A self-validating system requires a method to test the biological activity of the novel compounds. Here is a generalized protocol for an in vitro kinase assay.[9]

A Prepare Reagents: Kinase, Substrate, ATP, Buffer C Add Kinase, Substrate, and Inhibitor to 96-well Plate A->C B Serially Dilute Synthesized Inhibitor in DMSO B->C D Initiate Reaction with ATP C->D E Incubate at 30°C for 60 min D->E F Add Detection Reagent (e.g., ADP-Glo™) E->F G Measure Luminescence/Fluorescence F->G H Calculate IC50 Value G->H

Caption: General workflow for an in-vitro kinase inhibition assay.

Protocol 3: General In Vitro Kinase Inhibition Assay (Luminescent)

Principle: This assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is inversely proportional to the inhibitory activity of the test compound.

Materials and Reagents

  • Target Protein Kinase

  • Specific Peptide Substrate

  • ATP solution

  • Kinase Reaction Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

  • Synthesized inhibitor compounds in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well microplates

  • Luminometer

Step-by-Step Methodology

  • Compound Preparation: Prepare a serial dilution of the test inhibitors in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Reaction Setup: In a 96-well plate, add 5 µL of the kinase/substrate/buffer mixture to each well.

  • Inhibitor Addition: Add 1 µL of the serially diluted inhibitor compound to the appropriate wells. Include controls for no inhibition (DMSO only) and background (no kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.

  • Detection: Stop the kinase reaction and measure the ADP produced by following the detection kit manufacturer's protocol (e.g., add 10 µL of ADP-Glo™ Reagent, incubate, then add 20 µL of Kinase Detection Reagent, incubate).

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Convert raw luminescence units to percent inhibition relative to the DMSO control. Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothetical Results

CompoundTarget KinaseOff-Target KinaseIC₅₀ (nM)Selectivity Index
Compound from Protocol 1 CDK2GSK3β15200
Compound from Protocol 2 IRAK4p38α8>1000

Conclusion

This compound is a powerful and versatile starting material for the synthesis of novel kinase inhibitors. By employing robust synthetic strategies such as SNAr reactions with activated heterocycles or modern cross-coupling methodologies like the Buchwald-Hartwig amination, medicinal chemists can rapidly generate diverse libraries of compounds. The protocols and principles outlined in this guide provide a solid foundation for researchers to design, synthesize, and validate new therapeutic candidates, ultimately contributing to the advancement of targeted therapies.

References

The Strategic Role of 1-Methyl-1H-pyrazol-4-amine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Moiety as a Privileged Scaffold in Crop Protection

In the landscape of modern agrochemical research, the pyrazole ring system has emerged as a highly effective pharmacophore, particularly in the design of potent fungicides.[1] Its unique electronic and structural properties allow for the creation of molecules that can precisely interact with specific biological targets in plant pathogens. Among the various classes of pyrazole-based agrochemicals, pyrazole carboxamides have garnered significant attention for their broad-spectrum fungicidal activity.[2][3] Many of these compounds function as succinate dehydrogenase inhibitors (SDHIs), a critical class of fungicides that disrupt the mitochondrial respiratory chain in fungi, thereby inhibiting their growth and proliferation.[4]

This application note provides a detailed guide for researchers and synthetic chemists on the practical application of a key building block, 1-methyl-1H-pyrazol-4-amine , in the synthesis of these vital agricultural compounds. We will delve into the synthetic rationale, provide step-by-step protocols, and explore the mechanistic underpinnings of its use, offering a comprehensive resource for the development of next-generation fungicides.

Core Synthesis: From Nitro-pyrazole to Key Amine Intermediate

The journey to potent pyrazole carboxamide fungicides often begins with the synthesis of the foundational amine, this compound. A reliable and high-yielding method involves the reduction of its nitro precursor, 1-methyl-4-nitro-1H-pyrazole.

Protocol 1: Synthesis of this compound

This protocol details the catalytic hydrogenation of 1-methyl-4-nitro-1H-pyrazole. The high pressure and temperature conditions, coupled with a suitable catalyst, ensure efficient conversion to the desired amine.

Materials:

  • 1-Methyl-4-nitro-1H-pyrazole

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • H-Cube reactor or similar high-pressure hydrogenation apparatus

Procedure:

  • Dissolve 1-methyl-4-nitro-1H-pyrazole (e.g., 1.62 g, 12.7 mmol) in methanol (250 mL).

  • Transfer the solution to a high-pressure hydrogenation reactor system, such as an H-Cube reactor.

  • Perform the hydrogenation at a hydrogen pressure of 60 bar and a temperature of 70 °C.[5]

  • Monitor the reaction for completeness (e.g., by LC-MS).

  • Upon completion, carefully depressurize the reactor and remove the catalyst by filtration.

  • Concentrate the filtrate under reduced pressure to yield this compound. A typical yield for this reaction is high, often around 99%.[5]

Causality Behind Experimental Choices:

  • High Pressure and Temperature: These conditions are necessary to overcome the activation energy for the reduction of the aromatic nitro group, ensuring a high conversion rate.

  • Methanol as Solvent: Methanol is an excellent solvent for both the starting material and the product, and it is stable under the reaction conditions.

Diagram of Synthesis Workflow

A 1-Methyl-4-nitro-1H-pyrazole B This compound A->B H₂, 60 bar, 70°C Methanol

Caption: Synthesis of the key amine intermediate.

Application in Agrochemical Synthesis: The Amide Coupling Reaction

With the this compound in hand, the next critical step is the formation of the amide bond. This is typically achieved by reacting the amine with a carboxylic acid or its activated derivative (e.g., an acyl chloride). The choice of the carboxylic acid component is crucial as it significantly influences the biological activity of the final product.

Protocol 2: Synthesis of a Pyrazole Carboxamide Fungicide Candidate

This protocol provides a general method for the amide coupling of this compound with a substituted carboxylic acid, a common strategy in the synthesis of pyrazole carboxamide fungicides.

Materials:

  • This compound

  • Substituted carboxylic acid (e.g., 3-amino-6-bromopicolinic acid)

  • Peptide coupling reagent (e.g., PyBop)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • To a round-bottomed flask, add this compound (e.g., 700 mg, 7.0 mmol), the desired carboxylic acid (e.g., 3-amino-6-bromopicolinic acid, 1.86 g, 8.5 mmol), and the peptide coupling reagent (e.g., PyBop, 4.12 g, 8.0 mmol).[5]

  • Add dichloromethane (30 mL) as the solvent.

  • Add diisopropylethylamine (3.8 mL) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography (e.g., using a heptane/ethyl acetate gradient) to obtain the desired pyrazole carboxamide.[5]

Causality Behind Experimental Choices:

  • Peptide Coupling Reagent (PyBop): PyBop is an efficient coupling reagent that activates the carboxylic acid, facilitating the nucleophilic attack by the amine and promoting amide bond formation with high yield and minimal side reactions.

  • DIPEA: As a non-nucleophilic base, DIPEA is used to neutralize the acidic byproducts of the reaction without interfering with the coupling process.

  • DCM as Solvent: Dichloromethane is a common solvent for amide coupling reactions as it is relatively inert and effectively dissolves a wide range of organic compounds.

Diagram of Amide Coupling Workflow

cluster_reactants Reactants cluster_reagents Reagents A This compound E Pyrazole Carboxamide (Fungicide Candidate) B Substituted Carboxylic Acid C PyBop C->E Amide Coupling D DIPEA, DCM

Caption: General workflow for pyrazole carboxamide synthesis.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound and a subsequent amide coupling reaction.

StepStarting MaterialProductReagentsConditionsYieldReference
1 1-Methyl-4-nitro-1H-pyrazoleThis compoundH₂, Methanol60 bar, 70°C~99%[5]
2 This compoundPyrazole CarboxamideCarboxylic Acid, PyBop, DIPEA, DCMRoom Temp, 24hVariable[5]

Conclusion: A Versatile Building Block for Agrochemical Innovation

This compound serves as a highly valuable and versatile intermediate in the synthesis of advanced agrochemicals, particularly pyrazole carboxamide fungicides. The protocols outlined in this application note provide a robust framework for the preparation of this key amine and its subsequent elaboration into complex, biologically active molecules. A thorough understanding of the reaction mechanisms and the rationale behind the chosen experimental conditions is paramount for the successful development of novel and effective crop protection solutions. The continued exploration of new derivatives from this pyrazole scaffold holds significant promise for addressing the ongoing challenges in global agriculture.

References

Application Notes and Protocols for N-alkylation of 1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopyrazole scaffold is a crucial pharmacophore in a multitude of biologically active compounds, playing a significant role in medicinal chemistry and drug discovery. The strategic N-alkylation of this scaffold is a key synthetic step that allows for the exploration of chemical space and the fine-tuning of a molecule's pharmacological properties. This document provides a detailed guide to the N-alkylation of 1-methyl-1H-pyrazol-4-amine, offering insights into reaction mechanisms, detailed experimental protocols, and troubleshooting advice.

Introduction: The Significance of N-Alkylated Pyrazoleamines

N-substituted aminopyrazoles are integral components of numerous therapeutic agents, including potent and selective inhibitors of kinases such as c-Jun N-terminal kinase 3 (JNK3).[1] JNK3 is a critical enzyme in neuronal apoptosis signaling pathways, making it a prime target for the development of treatments for neurodegenerative diseases.[1] The ability to selectively introduce alkyl groups onto the pyrazole nitrogen or the exocyclic amine allows for the modulation of a compound's potency, selectivity, and pharmacokinetic profile.

The N-alkylation of asymmetrically substituted pyrazoles can result in different regioisomers, and the specific isomer formed is critical as it dictates the molecule's three-dimensional structure and its subsequent biological activity.[1] Therefore, a thorough understanding and control of the alkylation reaction are paramount.

Mechanistic Considerations in N-Alkylation

The N-alkylation of this compound can proceed through several pathways, with the most common being a classical base-mediated nucleophilic substitution. The choice of base, solvent, and alkylating agent significantly influences the reaction's outcome.

Base-Mediated N-Alkylation

This widely used method involves the deprotonation of a nitrogen atom by a base to form a more nucleophilic species, which then attacks the alkylating agent (typically an alkyl halide). In the case of this compound, there are two potential sites for alkylation: the exocyclic amino group (N4-alkylation) and the pyrazole ring nitrogen (N2-alkylation, leading to a quaternary salt). However, for a secondary amine at the 4-position, alkylation will predominantly occur on this exocyclic nitrogen.

The selection of the base is critical. Strong bases like sodium hydride (NaH) will readily deprotonate the amine, while weaker bases such as potassium carbonate (K₂CO₃) can also be effective, often with milder reaction conditions.[1] The solvent plays a crucial role in solvating the reactants and influencing the reactivity of the nucleophile. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly employed.[1]

Alternative Alkylation Strategies

While base-mediated alkylation is common, other methods can offer advantages in terms of yield, selectivity, or milder reaction conditions.

  • Reductive Amination: This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine.[2][3] This method is particularly useful for introducing a variety of alkyl groups.

  • Phase-Transfer Catalysis (PTC): PTC can be a highly effective technique for the N-alkylation of heterocycles, especially those with low organophilicity.[4][5] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the deprotonated amine from an aqueous or solid phase to an organic phase where the reaction with the alkyl halide occurs.[6][7] This method often allows for the use of less hazardous solvents and milder bases.[6]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of N-alkylation reactions, often leading to higher yields and shorter reaction times.[8][9][10][11][12] This technique is particularly beneficial for high-throughput synthesis and library generation.

Experimental Protocols

This section provides detailed step-by-step protocols for the N-alkylation of this compound using two common methods: classical base-mediated alkylation and reductive amination.

Protocol 1: Base-Mediated N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a carbonate base.

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
This compound≥95%VariousStarting material
Alkyl halide (e.g., Benzyl bromide)Reagent gradeVariousAlkylating agent
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%VariousBase
Dimethylformamide (DMF)Anhydrous, ≥99.8%VariousSolvent
Ethyl acetateACS gradeVariousExtraction solvent
Brine (saturated NaCl solution)In-house prep.For washing
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent gradeVariousDrying agent
Round-bottom flaskVariousReaction vessel
Magnetic stirrer and stir barVariousFor agitation
Inert atmosphere setup (Argon or N₂)VariousTo maintain anhydrous conditions
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄VariousFor reaction monitoring

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification A Add this compound and K₂CO₃ to flask B Add anhydrous DMF A->B C Stir under inert atmosphere B->C D Add alkyl halide dropwise C->D E Heat reaction to desired temperature (e.g., 60-80 °C) D->E F Monitor reaction by TLC E->F G Cool to RT and quench with water F->G H Extract with ethyl acetate G->H I Wash organic layer with brine H->I J Dry over Na₂SO₄ and concentrate I->J K Purify by column chromatography J->K

Caption: Experimental workflow for base-mediated N-alkylation.

Detailed Methodology:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (1.5-2.0 eq).

  • Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (e.g., benzyl bromide, 1.0-1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 4-12 hours, monitoring for completion by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[1]

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.[1]

Protocol 2: Reductive Amination with an Aldehyde

This protocol details a one-pot reductive amination procedure for the N-alkylation of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
This compound≥95%VariousStarting material
Aldehyde (e.g., Benzaldehyde)Reagent gradeVariousAlkylating agent precursor
Sodium Triacetoxyborohydride (STAB)≥95%VariousReducing agent
Dichloroethane (DCE)Anhydrous, ≥99.8%VariousSolvent
Acetic Acid (optional)GlacialVariousCatalyst for imine formation
Saturated Sodium Bicarbonate SolutionIn-house prep.For quenching
Dichloromethane (DCM)ACS gradeVariousExtraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeVariousDrying agent

Workflow Diagram:

G cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up and Purification A Dissolve this compound and aldehyde in DCE B Add acetic acid (optional) A->B C Stir at room temperature B->C D Add sodium triacetoxyborohydride in portions C->D E Stir until reaction is complete (monitor by TLC/LC-MS) D->E F Quench with sat. NaHCO₃ solution E->F G Extract with DCM F->G H Dry organic layer over MgSO₄ G->H I Concentrate under reduced pressure H->I J Purify by column chromatography I->J

Caption: Experimental workflow for reductive amination.

Detailed Methodology:

  • To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde (1.0-1.2 eq).

  • Dissolve the reactants in an anhydrous solvent such as dichloroethane (DCE).

  • If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring for completion by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (DCM).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, side reactions, or inefficient work-up.- Increase reaction time or temperature. - Ensure anhydrous conditions. - Use a stronger base (e.g., NaH) for base-mediated alkylation. - For reductive amination, ensure complete imine formation before adding the reducing agent.
Formation of Byproducts Over-alkylation (quaternary salt formation), or reaction at other sites.- Use a milder base or lower reaction temperature. - Add the alkylating agent slowly. - Consider using a protecting group strategy if multiple reactive sites are present.
Poor Regioselectivity Steric and electronic factors influencing the site of alkylation.- Vary the solvent and base to alter the reaction environment. - Sterically bulky alkylating agents may favor alkylation at the less hindered nitrogen.[1] - Consider alternative synthetic routes that offer better regiocontrol.
Difficult Purification Close polarity of starting material, product, and byproducts.- Optimize the mobile phase for column chromatography. - Consider derivatization to alter polarity for easier separation. - Recrystallization may be an option for solid products.

Conclusion

The N-alkylation of this compound is a fundamental transformation in the synthesis of novel compounds with potential therapeutic applications. The choice of synthetic strategy, whether it be classical base-mediated alkylation, reductive amination, or other advanced methods, will depend on the specific alkyl group to be introduced and the desired scale of the reaction. By carefully considering the mechanistic principles and optimizing the reaction conditions as outlined in this guide, researchers can efficiently and selectively synthesize a diverse range of N-alkylated 4-aminopyrazole derivatives for further investigation in drug discovery programs.

References

The Architecture of Innovation: A Guide to the Development of Pyrazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry, particularly in the relentless pursuit of novel anticancer therapeutics.[1] Its remarkable structural versatility and ability to engage in diverse molecular interactions have propelled a multitude of pyrazole-containing compounds through preclinical and clinical development.[2] This comprehensive guide delineates the strategic considerations and detailed methodologies integral to the discovery and advancement of pyrazole-based anticancer agents. We will traverse the landscape of rational drug design, synthetic strategies, and the rigorous in vitro and in vivo evaluations that are the crucible in which promising candidates are forged. This document is intended to serve as a practical and scientifically grounded resource, empowering researchers to navigate the intricate path from conceptualization to the potential clinical application of this vital class of compounds.

I. The Pyrazole Scaffold: A Privileged Motif in Oncology

The pyrazole ring is a recurring structural feature in a number of FDA-approved drugs, underscoring its therapeutic relevance.[3] In the context of oncology, the allure of the pyrazole scaffold lies in its capacity to be strategically functionalized, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] Pyrazole derivatives have demonstrated a broad spectrum of anticancer activities, attributable to their interaction with a diverse array of molecular targets crucial for tumor growth and survival.[2]

Key Molecular Targets of Pyrazole-Based Anticancer Agents:
  • Protein Kinases: A significant proportion of pyrazole-based inhibitors target protein kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer. Notable examples include:

    • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression, aberrant CDK activity is a hallmark of many cancers.[5]

    • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6]

    • B-Raf (BRAF): A serine/threonine kinase that is frequently mutated in various cancers, particularly melanoma.[7]

    • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor cell proliferation.[8]

  • Tubulin: Pyrazole-containing compounds have been developed as inhibitors of tubulin polymerization, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • DNA: Certain pyrazole derivatives have been shown to interact with DNA, inducing damage and triggering apoptotic pathways in cancer cells.

The following diagram illustrates the central role of key kinases in cancer cell signaling and the points of intervention for pyrazole-based inhibitors.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates VEGFR VEGFR VEGFR->PI3K Activates RAF RAF (BRAF) RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Transcription Promotes CDK CDK/Cyclin CellCycle Cell Cycle Progression CDK->CellCycle Drives EGFR_Inhibitor Pyrazole Inhibitor EGFR_Inhibitor->EGFR VEGFR_Inhibitor Pyrazole Inhibitor VEGFR_Inhibitor->VEGFR BRAF_Inhibitor Pyrazole Inhibitor BRAF_Inhibitor->RAF CDK_Inhibitor Pyrazole Inhibitor CDK_Inhibitor->CDK

Caption: Key signaling pathways targeted by pyrazole-based anticancer agents.

II. Synthetic Strategies for Pyrazole-Based Anticancer Agents

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[9] Microwave-assisted organic synthesis (MAOS) has emerged as a highly efficient method, significantly reducing reaction times and improving yields.[3]

Protocol 1: Microwave-Assisted Synthesis of a Diphenyl-Pyrazole Derivative

This protocol describes a general procedure for the synthesis of a 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, a versatile intermediate for further functionalization.[10]

Materials:

  • Substituted 1,3-diphenyl-2-propen-1-one (chalcone)

  • Hydrazine hydrate

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, dissolve the substituted chalcone (1 mmol) and hydrazine hydrate (2 mmol) in ethanol (10 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant power (e.g., 300 W) and temperature (e.g., 100°C) for a specified time (e.g., 5-10 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • The resulting solid product is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.

III. In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro testing is essential to efficiently identify and characterize promising pyrazole-based compounds. This typically begins with broad cytotoxicity screening, followed by more detailed mechanistic assays.

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete culture medium

  • Test pyrazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[11]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[11]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells (both adherent and floating) after treatment with the test compound for a specified duration.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[13]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.[14]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[14]

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Data Interpretation: The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. The percentage of cells in each phase can be quantified using cell cycle analysis software.

The following diagram outlines the general workflow for the in vitro evaluation of pyrazole-based anticancer agents.

In_Vitro_Workflow Start Synthesized Pyrazole Compounds MTT MTT Assay (Cytotoxicity Screening) Start->MTT IC50 Determine IC50 Values MTT->IC50 Hit_Selection Hit Compound Selection IC50->Hit_Selection Apoptosis Apoptosis Assay (Annexin V/PI) Hit_Selection->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Hit_Selection->Cell_Cycle Enzymatic Enzymatic Assays (e.g., Kinase Assays) Hit_Selection->Enzymatic Mechanism Mechanism of Action Studies Apoptosis->Mechanism Cell_Cycle->Mechanism Enzymatic->Mechanism

Caption: Workflow for in vitro evaluation of pyrazole-based compounds.

IV. Enzymatic Assays for Target Validation

To confirm that a pyrazole derivative inhibits its intended molecular target, specific enzymatic assays are employed.

Protocol 5: In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) to determine the inhibitory activity of a compound against a specific kinase.[15][16]

Materials:

  • Recombinant kinase (e.g., VEGFR-2, CDK2, BRAF)

  • Kinase-specific substrate

  • ATP

  • Test pyrazole compound

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well or 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into the assay plate.

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase assay buffer and add it to the wells.

  • Reaction Initiation: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[16]

  • Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[16]

  • Luminescence Reading: Read the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value of the compound.

Kinase Target Typical Substrate Notes
VEGFR-2 Poly(Glu, Tyr) 4:1A generic substrate for tyrosine kinases.[15]
CDK2/Cyclin A or E Histone H1 peptideA well-established substrate for CDKs.[5]
BRAF MEK1 (inactive)The natural downstream substrate of BRAF.[7]

V. In Vivo Evaluation of Anticancer Efficacy

Promising candidates from in vitro studies are advanced to in vivo models to assess their antitumor efficacy and safety in a more complex biological system.

Protocol 6: Xenograft Mouse Model for Antitumor Efficacy Study

This protocol describes a subcutaneous xenograft model, a widely used preclinical model for evaluating anticancer agents.[17][18]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Test pyrazole compound formulated in a suitable vehicle

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) mixed with or without Matrigel into the flank of each mouse.[17]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.[17]

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[18]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Toxicity Evaluation: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

  • Study Termination and Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

In_Vivo_Workflow Start Lead Pyrazole Compound Formulation Formulation Development Start->Formulation Xenograft Xenograft Model Establishment Formulation->Xenograft Treatment Treatment Administration Xenograft->Treatment Monitoring Tumor Growth & Toxicity Monitoring Treatment->Monitoring Endpoint Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis Data Analysis & Efficacy Determination Endpoint->Analysis

Caption: Workflow for in vivo evaluation of a lead pyrazole compound.

VI. Conclusion and Future Perspectives

The development of pyrazole-based anticancer agents is a dynamic and promising field of research. The methodologies outlined in this guide provide a robust framework for the systematic discovery and evaluation of novel therapeutic candidates. As our understanding of cancer biology deepens, so too will our ability to design and synthesize next-generation pyrazole derivatives with enhanced potency, selectivity, and safety profiles. The integration of computational drug design, innovative synthetic methodologies, and sophisticated biological evaluation techniques will continue to drive the translation of these promising compounds from the laboratory to the clinic, offering new hope for cancer patients.

VII. References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved January 4, 2026, from --INVALID-LINK--

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 4, 2026, from --INVALID-LINK--

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (n.d.). Bio-protocol. Retrieved January 4, 2026, from --INVALID-LINK--

  • An In-depth Technical Guide on the Discovery and Synthesis of Novel Pyrazole-Based Molecules as Potent Anticancer Agents. (n.d.). Benchchem. Retrieved January 4, 2026, from --INVALID-LINK--

  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam. Retrieved January 4, 2026, from --INVALID-LINK--

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved January 4, 2026, from --INVALID-LINK--

  • Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. (n.d.). Benchchem. Retrieved January 4, 2026, from --INVALID-LINK--

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Retrieved January 4, 2026, from --INVALID-LINK--

  • Application Notes and Protocols for Apoptosis Detection by Flow Cytometry. (n.d.). Benchchem. Retrieved January 4, 2026, from --INVALID-LINK--

  • Application Notes and Protocols for In Vivo Evaluation of "Anticancer Agent 27" in Mouse Models. (n.d.). Benchchem. Retrieved January 4, 2026, from --INVALID-LINK--

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 4, 2026, from --INVALID-LINK--

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). MilliporeSigma. Retrieved January 4, 2026, from --INVALID-LINK--

  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific. Retrieved January 4, 2026, from --INVALID-LINK--

  • LanthaScreen Eu kinase binding assay for BRAF Overview. (n.d.). Thermo Fisher Scientific. Retrieved January 4, 2026, from --INVALID-LINK--

  • Cell Viability Assays. (2013). In Assay Guidance Manual. NCBI Bookshelf. Retrieved January 4, 2026, from --INVALID-LINK--

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC. Retrieved January 4, 2026, from --INVALID-LINK--

  • Apoptosis Protocols. (n.d.). USF Health. Retrieved January 4, 2026, from --INVALID-LINK--

  • MTT Cell Proliferation Assay. (n.d.). ATCC. Retrieved January 4, 2026, from --INVALID-LINK--

  • Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). (2023). protocols.io. Retrieved January 4, 2026, from --INVALID-LINK--

  • Cell cycle analysis. (n.d.). In Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Retrieved January 4, 2026, from --INVALID-LINK--

  • MTT Cell Assay Protocol. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • CDK2/CyclinE1 Kinase Assay. (n.d.). Promega Corporation. Retrieved January 4, 2026, from --INVALID-LINK--

  • MTT assay protocol. (n.d.). Abcam. Retrieved January 4, 2026, from --INVALID-LINK--

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega. Retrieved January 4, 2026, from --INVALID-LINK--

  • General methods of synthesis for pyrazole and its derivatives. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Retrieved January 4, 2026, from --INVALID-LINK--

  • Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). (n.d.). Cayman Chemical. Retrieved January 4, 2026, from --INVALID-LINK--

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. Retrieved January 4, 2026, from --INVALID-LINK--

  • Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. (n.d.). PMC. Retrieved January 4, 2026, from --INVALID-LINK--

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 4, 2026, from --INVALID-LINK--

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • Approved anti-cancer pyrazole drugs. (n.d.). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 4, 2026, from --INVALID-LINK--

  • CDK2/CyclinA2 Kinase Assay. (n.d.). Promega Corporation. Retrieved January 4, 2026, from --INVALID-LINK--

  • Application Notes and Protocols for Cdk2-IN-23 in High-Throughput Screening. (n.d.). Benchchem. Retrieved January 4, 2026, from --INVALID-LINK--

  • HTScan® VEGF Receptor 2 Kinase Assay Kit #7788. (2025). Cell Signaling Technology. Retrieved January 4, 2026, from --INVALID-LINK--

  • Identification of BRAF inhibitors through in silico screening. (2014). PMC. Retrieved January 4, 2026, from --INVALID-LINK--

  • CDK2 Assay Kit. (n.d.). BPS Bioscience. Retrieved January 4, 2026, from --INVALID-LINK--

  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (n.d.). Taylor & Francis. Retrieved January 4, 2026, from --INVALID-LINK--

References

use of 1-methyl-1H-pyrazol-4-amine in the synthesis of CDK2 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 1-methyl-1H-pyrazol-4-amine in the Synthesis of Potent CDK2 Inhibitors

Introduction: Targeting the Cell Cycle with Precision

Cyclin-dependent kinase 2 (CDK2) is a serine/threonine kinase that serves as a critical regulator of cell cycle progression, particularly during the G1/S phase transition and S phase.[1] Its deregulation is a hallmark of numerous human cancers, making it a compelling target for the development of novel anticancer therapeutics.[2] The design of potent and selective CDK2 inhibitors is a key objective in oncology drug discovery, aimed at restoring normal cell cycle control and inducing apoptosis in cancer cells.[3][4]

Within the vast landscape of kinase inhibitors, heterocyclic scaffolds that mimic the adenine region of ATP have proven to be a particularly fruitful starting point. The pyrazole nucleus has emerged as a "privileged scaffold" in this domain, featured in numerous approved kinase inhibitors.[5][6] This guide focuses on a specific, high-value building block, This compound , and its application in the synthesis of a new chemotype of potent CDK2 inhibitors, namely substituted aminopyrimidines.

The Rationale: Why this compound?

The strategic incorporation of the this compound moiety into inhibitor structures is driven by its unique ability to confer high potency and influence selectivity. Its utility stems from several key molecular features:

  • ATP-Mimetic Core: The pyrazole ring acts as a bioisostere of the purine nucleus of ATP, allowing it to fit snugly into the kinase's ATP-binding pocket.[3]

  • Key Hydrogen Bonding: The pyrazole nitrogen atoms and the exocyclic amine group can form critical hydrogen bonds with the "hinge" region of the CDK2 active site, particularly with the backbone amide of Leu83. This interaction is a cornerstone of high-affinity binding for many kinase inhibitors.[3][6]

  • Vector for Substitution: The amine group provides a versatile handle for coupling reactions, enabling the construction of more complex molecules. It is frequently used in nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions to link the pyrazole core to other heterocyclic systems like pyrimidines.

  • Modulation of Physicochemical Properties: The N-methyl group on the pyrazole ring can enhance solubility and cell permeability while filling a hydrophobic pocket, distinguishing it from unsubstituted pyrazoles.

The following diagram illustrates the general synthetic logic, where this compound is coupled to a core scaffold to generate the final inhibitor.

G Start This compound (Key Building Block) Reaction Coupling Reaction (e.g., Buchwald-Hartwig Amination) Start->Reaction Scaffold Heterocyclic Scaffold (e.g., Dichloropyrimidine) Scaffold->Reaction Inhibitor Final CDK2 Inhibitor (e.g., N,4-di(pyrazolyl)pyrimidin-2-amine) Reaction->Inhibitor Target CDK2 Active Site Inhibitor->Target Binding & Inhibition

Caption: Logical workflow for inhibitor synthesis.

General Synthetic Strategy: The Aminopyrimidine Scaffold

A highly successful and frequently employed strategy involves the synthesis of 2,4-disubstituted pyrimidine cores. In this approach, the 1-methyl-1H-pyrazol-4-yl group is installed at the C4 position of the pyrimidine, while the C2 position is functionalized with another amine-containing fragment. A representative synthetic route involves a two-step process:

  • Suzuki Coupling: A boronic acid or ester derivative of 1-methyl-1H-pyrazole is coupled with a dihalopyrimidine (e.g., 2,4-dichloropyrimidine) to form a 2-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine intermediate.[7]

  • Buchwald-Hartwig Amination: The remaining chlorine atom at the C2 position is then displaced by another amine (in this case, this compound itself or a substituted aniline) to yield the final inhibitor.[2][7]

This modular approach allows for the creation of a library of analogs for structure-activity relationship (SAR) studies.

G A 1-methyl-1H-pyrazol-4-yl boronic acid pinacol ester p1 A->p1 B 5-Substituted 2,4-Dichloropyrimidine B->p1 C Intermediate: 2-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine p2 C->p2 D Amine Reagent (e.g., Substituted Aniline) D->p2 E Final Product: 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine CDK2 Inhibitor p1->C Suzuki Coupling [PdCl₂(dppf)] p2->E Buchwald-Hartwig Amination

Caption: Common two-step synthetic route.

Detailed Protocol: Synthesis of a Potent N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Inhibitor

This protocol details the synthesis of compound 15 from a published study, which was identified as a highly potent CDK2 inhibitor (Kᵢ = 0.005 µM).[5][8] The procedure is divided into two main steps: the initial Suzuki coupling to form the key intermediate, followed by a Buchwald-Hartwig amination.

Step 1: Synthesis of 2-Chloro-5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (Intermediate 6)
ReagentM.W.AmountMoles
(1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester208.051.0 g4.81 mmol
2,4-Dichloro-5-fluoropyrimidine166.960.80 g4.79 mmol
PdCl₂(dppf)·DCM816.64196 mg0.24 mmol
K₂CO₃138.211.33 g9.62 mmol
Solvents-1,4-Dioxane (15 mL), EtOH (3 mL), H₂O (3 mL)-

Procedure:

  • To a 100 mL round-bottom flask, add (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester, 2,4-dichloro-5-fluoropyrimidine, and potassium carbonate (K₂CO₃).

  • Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Add the solvent mixture (1,4-dioxane, ethanol, and water).

  • Degas the resulting suspension by bubbling nitrogen through it for 15 minutes.

  • Add the palladium catalyst, PdCl₂(dppf)·DCM, to the flask.

  • Heat the reaction mixture to 80 °C and stir vigorously for 16 hours under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired intermediate 6 as a solid. The expected yield is typically in the range of 59-69%.[7]

Step 2: Synthesis of Final Inhibitor (Compound 15)
ReagentM.W.AmountMoles
Intermediate 6 226.62500 mg2.21 mmol
1H-Pyrazol-4-amine83.09201 mg2.43 mmol
RuPhos Pd G3860.52189 mg0.22 mmol
RuPhos466.56103 mg0.22 mmol
NaOtBu96.06425 mg4.42 mmol
Solvent-1,4-Dioxane (10 mL)-

Procedure:

  • To a dry reaction vial, add the intermediate 6 , 1H-pyrazol-4-amine, RuPhos Pd G3 pre-catalyst, RuPhos ligand, and sodium tert-butoxide (NaOtBu).

  • Evacuate and backfill the vial with nitrogen or argon gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C, stirring for 18 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford the final inhibitor 15 .

Characterization and Biological Evaluation

Quality Control: The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • HPLC: To determine the purity, which should ideally be >95%.

Biological Activity: The synthesized inhibitor's potency against CDK2 is determined through in vitro kinase assays. The compound is tested at various concentrations to determine its inhibitory constant (Kᵢ) or the concentration required for 50% inhibition (IC₅₀). Compound 15 , synthesized via this route, demonstrated a Kᵢ of 0.005 µM against CDK2 and exhibited sub-micromolar antiproliferative activity against a panel of cancer cell lines.[5][8]

Compound IDTargetPotency (Kᵢ)Antiproliferative (GI₅₀)Reference
15 CDK20.005 µM0.127–0.560 μM[5][8]
19 CDK2/cyclin E0.001 µM0.025-0.780 µM[2]

Conclusion

This compound is a highly valuable and versatile building block in the medicinal chemist's toolbox for crafting potent and selective CDK2 inhibitors. Its ability to act as an ATP-mimetic and form key hydrogen-bonding interactions within the kinase hinge region makes it a privileged scaffold. The synthetic routes, particularly those involving Suzuki and Buchwald-Hartwig couplings, offer a robust and modular platform for generating diverse libraries of pyrazole-based inhibitors for further optimization in the pursuit of next-generation cancer therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 1-Methyl-1H-pyrazol-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common challenges and optimize your reaction yields. Our approach is grounded in mechanistic principles and field-proven strategies to ensure you can achieve reliable and efficient synthesis.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific experimental issues in a question-and-answer format. We delve into the causality behind these problems and provide actionable solutions.

Question 1: My reduction of 1-methyl-4-nitropyrazole is resulting in low yields or an incomplete reaction. What are the critical parameters to investigate?

Answer:

The catalytic hydrogenation of 1-methyl-4-nitropyrazole is a highly effective and clean method, often providing near-quantitative yields when optimized.[1] However, issues with yield and conversion typically stem from problems with the catalyst, hydrogen source, or reaction conditions.

Core Causality: Incomplete reduction is often due to catalyst deactivation, insufficient hydrogen availability, or non-optimal temperature and pressure. The pyrazole ring itself is generally stable to reduction, but the nitro group requires efficient catalytic turnover.[2][3]

Troubleshooting Steps & Optimization Strategy:

  • Catalyst Selection and Handling:

    • Catalyst Choice: Palladium on carbon (Pd/C) is a standard and effective choice. However, for more stubborn reductions, Platinum(IV) oxide (PtO₂, Adam's catalyst) or Raney Nickel can be more potent. An H-Cube reactor has also been shown to be highly effective, achieving 99% yield.[1]

    • Catalyst Loading: Insufficient catalyst loading is a common cause of incomplete reactions. Start with 5-10 mol% of Pd/C (by weight of palladium metal to substrate). If the reaction stalls, increase the loading incrementally.

    • Catalyst Quality & Activity: The catalyst can be poisoned by impurities (e.g., sulfur or halides) from starting materials or solvents. Ensure high-purity reagents. If you suspect catalyst deactivation, try a fresh batch from a reputable supplier.

  • Hydrogen Delivery:

    • Pressure: While balloon pressure (approx. 1 atm) can work, many reductions benefit from higher pressures. Reactions run in a Parr shaker or a dedicated hydrogenation apparatus at 40-60 bar (approx. 580-870 psi) often show significantly improved rates and completion.[1]

    • Agitation: Efficient mixing is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas. Ensure vigorous stirring or shaking. Inadequate agitation can lead to a diffusion-limited reaction rate, mimicking catalyst deactivation.

  • Solvent and Temperature:

    • Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and the product amine, and it is compatible with most hydrogenation catalysts.[1] Ethanol or ethyl acetate are also common choices.

    • Temperature: Modest heating can significantly accelerate the reaction. A temperature of 70°C has been reported to be effective.[1] However, excessive heat can sometimes lead to side reactions or catalyst degradation. Start at room temperature and gently warm if the reaction is sluggish.

  • Reaction Monitoring:

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the non-polar nitro starting material and the appearance of the polar amine product (which will stain with ninhydrin) is a clear indicator of progress.

Below is a workflow to guide your troubleshooting process for this reduction.

G start Low Yield in Nitro Reduction incomplete Reaction Stalled or Incomplete start->incomplete catalyst Check Catalyst (Fresh? Loading OK? Poisoned?) hydrogen Verify Hydrogen Delivery (Adequate Pressure? Leaks?) catalyst->hydrogen If catalyst is OK conditions Optimize Conditions (Solvent Purity? Temp? Agitation?) hydrogen->conditions If H2 delivery is OK monitor Monitor Reaction Progress (TLC/LC-MS) conditions->monitor Run optimized reaction monitor->catalyst Stalled? Re-evaluate catalyst complete Reaction Complete High Yield Achieved monitor->complete Success incomplete->catalyst Step 1

Caption: Troubleshooting workflow for nitro group reduction.

Question 2: My Buchwald-Hartwig amination of 1-methyl-4-bromopyrazole is failing or giving poor yields. What are the most common points of failure?

Answer:

The Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction, but it is highly sensitive to several parameters.[4] Failure often points to issues with the catalytic cycle, either through catalyst deactivation or inhibition of a key step like oxidative addition or reductive elimination.

Core Causality: The success of the reaction depends on maintaining an active Pd(0) catalyst and ensuring the correct balance of ligand, base, and solvent to facilitate the catalytic cycle. Oxygen is a potent inhibitor, as it can oxidize the Pd(0) catalyst and the phosphine ligands.

Troubleshooting Steps & Optimization Strategy:

  • Strictly Anaerobic Conditions: This is the most critical factor. The reaction must be assembled in a glovebox or using robust Schlenk line techniques. All solvents and reagents must be thoroughly degassed. Even a small amount of oxygen can kill the catalyst.

  • Catalyst and Ligand System:

    • Palladium Precatalyst: While Pd(dba)₂ is common, modern precatalysts (e.g., G3 or G4 palladacycles) are often more reliable as they are more stable and form the active Pd(0) species more readily.

    • Ligand Choice: The choice of phosphine ligand is crucial. For pyrazole substrates, bulky, electron-rich biarylphosphine ligands are often required. tBuDavePhos has been successfully used for the amination of 4-halo-1H-1-tritylpyrazoles.[5][6] If one ligand fails, screen others like XPhos or RuPhos.

    • Pd:Ligand Ratio: A ratio of 1:1.2 to 1:2 is typical. Excess ligand can sometimes be beneficial, but too much can inhibit the reaction.

  • Base and Solvent:

    • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are the most common choices.[5] Ensure the base is fresh and anhydrous.

    • Solvent: Anhydrous, polar aprotic solvents like toluene, xylene, or dioxane are standard.[5][7] The choice can impact solubility and reaction temperature.

  • Temperature and Reaction Time:

    • These reactions often require elevated temperatures, typically between 80-120°C, to drive the reaction forward, especially the reductive elimination step.[6] Microwave irradiation can sometimes be used to expedite the process.[5][6]

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale & Key Considerations
Halide 1-methyl-4-bromopyrazoleBromo- and iodo-pyrazoles are generally more reactive than chloro-pyrazoles in oxidative addition.[6]
Amine Source Ammonia equivalent (e.g., Benzophenone imine) or aq. AmmoniaDirect amination with ammonia gas can be challenging. Using an ammonia surrogate or a specialized copper-catalyzed system may be more effective.[8]
Pd Precatalyst Pd(dba)₂ (5 mol%) or XPhos-Pd-G3 (2 mol%)G3 precatalysts are often more robust and require lower loadings.
Ligand tBuDavePhos or XPhos (1.2 eq. to Pd)Bulky, electron-rich ligands are essential for promoting both oxidative addition and reductive elimination.[4][5]
Base NaOtBu (2.0 eq.)Strong, anhydrous base is critical. Must be fresh.
Solvent Anhydrous, degassed Toluene or DioxaneEnsures all components remain in solution at elevated temperatures.
Temperature 100-110 °CSufficient thermal energy is needed to overcome activation barriers in the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Absolutely critical to prevent catalyst oxidation.
Question 3: I'm having difficulty purifying the final this compound product. What are the best practices?

Answer:

This compound is a relatively polar, basic compound, which can present challenges for purification. The optimal method depends on the scale and the nature of the impurities.

Purification Strategies:

  • Column Chromatography: This is the most common method for small to medium scales.

    • Stationary Phase: Standard silica gel is usually effective.

    • Mobile Phase: A gradient elution is often best. Start with a non-polar solvent like heptane or dichloromethane (DCM) and gradually increase the polarity by adding ethyl acetate, then methanol. To prevent the basic amine from streaking on the acidic silica, it is highly recommended to add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent.

  • Acid-Base Extraction: This is an excellent technique for removing non-basic organic impurities.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or DCM).

    • Extract with an aqueous acid solution (e.g., 1M HCl). The basic amine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.

    • Extract the free amine product back into an organic solvent.

    • Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

  • Crystallization/Salt Formation: For larger quantities or to obtain highly pure material, crystallization is ideal.

    • The free base may be a low-melting solid or an oil. It can sometimes be crystallized from a suitable solvent system.

    • Alternatively, forming a salt (e.g., hydrochloride or oxalate) can yield a stable, highly crystalline solid that is easy to handle and purify by recrystallization. A patented method describes purifying pyrazoles by forming acid addition salts and separating them via crystallization.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main, well-established routes for synthesizing this compound. The choice depends on the availability of starting materials and the desired scale of the reaction.

G cluster_0 Route 1: Reduction cluster_1 Route 2: Amination a 1-Methyl-4-nitropyrazole b This compound a->b Catalytic Hydrogenation (e.g., H₂, Pd/C) c 1-Methyl-4-halopyrazole (X = Br, I) d This compound c->d Cross-Coupling (e.g., Buchwald-Hartwig)

Caption: Primary synthetic routes to this compound.

  • Route 1: Reduction of 1-methyl-4-nitropyrazole. This is often the preferred route due to its high efficiency and clean conversion. The synthesis involves the catalytic hydrogenation of the nitro group, typically using hydrogen gas and a palladium catalyst, to yield the desired amine.[1]

  • Route 2: Amination of 1-methyl-4-halopyrazole. This route involves a carbon-nitrogen bond formation reaction, most commonly a palladium-catalyzed Buchwald-Hartwig amination.[4][6] This method is versatile but requires careful control of anaerobic conditions and optimization of the catalyst system.

Q2: How are the key starting materials, 1-methyl-4-nitropyrazole and 1-methyl-4-halopyrazoles, synthesized?

  • 1-Methyl-4-nitropyrazole: This intermediate is typically prepared in two steps from commercially available 4-nitropyrazole. The first step is the N-alkylation of 4-nitropyrazole with a methylating agent (e.g., methyl iodide or dimethyl sulfate) to introduce the methyl group at the N1 position. A Mitsunobu reaction has also been described for the N-alkylation of 4-nitropyrazole.[10]

  • 1-Methyl-4-halopyrazoles: These can be synthesized by direct halogenation of 1-methylpyrazole. For instance, 1-methyl-4-iodopyrazole can be prepared by treating 1-methylpyrazole with iodine in the presence of an oxidant like nitric acid or hydrogen peroxide.[11] Alternatively, functional group manipulation on a pre-functionalized pyrazole ring can be employed.[12]

Q3: What is the typical regioselectivity for electrophilic substitution on a pyrazole ring?

The pyrazole ring is an electron-rich heterocycle. Electrophilic substitution, such as nitration or halogenation, preferentially occurs at the C4 position if it is unsubstituted.[2][3] This is because the nitrogen atoms at positions 1 and 2 deactivate the adjacent C3 and C5 positions towards electrophilic attack, making C4 the most nucleophilic carbon. This inherent reactivity is why C4-functionalized pyrazoles are readily accessible starting materials.

References

improving regioselectivity in reactions with 1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Regiochemistry of 1-Methyl-1H-Pyrazol-4-Amine

Welcome to the technical support guide for this compound. This molecule is a valuable building block in medicinal chemistry and materials science, notable for its role in synthesizing kinase inhibitors and other targeted therapeutics. However, its rich electronic landscape presents significant challenges in controlling reaction regioselectivity. The pyrazole core contains three distinct reactive sites: the C3, C5, and the exocyclic C4-amine positions, along with two nitrogen atoms of differing basicity.

This guide provides field-proven insights and troubleshooting strategies to help you precisely control the functionalization of this versatile scaffold. We will move from fundamental principles to specific, actionable protocols for the most common synthetic challenges.

Part 1: Frequently Asked Questions - Understanding Core Reactivity

This section addresses fundamental questions about the electronic structure and inherent reactivity of this compound, which dictates its behavior in chemical reactions.

Q1: What are the primary reactive sites on the this compound ring for electrophilic substitution, and why?

Answer: The primary reactive sites for electrophilic aromatic substitution are the C3 and C5 positions. The C4-amino group is a powerful electron-donating group that activates the pyrazole ring. Through resonance, it increases the electron density at the positions ortho to it, which are C3 and C5. The N1-methyl group also contributes some electron-donating inductive effect. Consequently, electrophiles will preferentially attack these two sites over the electronically poorer C4 position (which bears the amine) or the nitrogen atoms under many conditions.

G cluster_mol This compound cluster_reactivity Reactivity Hotspots mol C5 C5 Position (Most Reactive) - Sterically accessible - Strong electron density C3 C3 Position (Reactive) - Moderate electron density - Sterically hindered by N1-Me N4_Amine C4-Amine (Nucleophilic) - Can undergo N-functionalization - Directs ring activation

Caption: Key reactive sites on the this compound scaffold.

Q2: I am getting a mixture of C3 and C5 substituted products. Which site is generally more reactive?

Answer: In the absence of specific directing groups or sterically demanding reagents, the C5 position is generally more reactive towards electrophiles. While both C3 and C5 are electronically activated by the C4-amine, the C3 position is flanked by two nitrogen atoms, including the N1-methyl group. This creates greater steric hindrance around C3 compared to the more open C5 position, which is only adjacent to the C4-amine group. Many electrophilic substitution reactions, therefore, show a kinetic preference for C5.

Q3: How does the N2 (pyridine-like) nitrogen affect the ring's reactivity?

Answer: The N2 nitrogen is a pyridine-type nitrogen and acts as an electron-withdrawing "sink" within the aromatic system through induction. This makes the pyrazole ring, as a whole, less reactive than a comparable benzene ring (like aniline). However, its most significant role in regioselectivity is its function as a Lewis base. It can coordinate to metal catalysts or reagents, which can sometimes lead to catalyst deactivation or unexpected reaction pathways. This property can also be exploited; for example, coordination of a bulky Lewis acid to N2 could further enhance steric hindrance near the C3 position, thereby increasing selectivity for C5.

Part 2: Troubleshooting Guide for Regioselective Functionalization

This section provides specific, actionable advice for common experimental problems.

Issue 1: Poor Selectivity in Electrophilic Aromatic Substitution (e.g., Halogenation)

Problem: "My bromination reaction using NBS is giving me an inseparable 1.5:1 mixture of C5-bromo and C3-bromo isomers. How can I exclusively obtain the C5-bromo product?"

Analysis and Solution: This is a classic regioselectivity challenge. The small size of the brominating electrophile (Br+) does not provide enough steric differentiation between the C3 and C5 positions. To enforce C5 selectivity, you must strategically increase steric hindrance around the C3 position. The most effective method is to install a bulky protecting group on the C4-amine. An acyl group like pivaloyl or a carbamate like Boc is ideal. This bulky group will effectively shield the C3 position, directing the electrophile almost exclusively to the more accessible C5 site.

G start Starting Material: This compound protect Protect C4-Amine (e.g., Boc-anhydride, DMAP) start->protect Step 1 eas Perform Electrophilic Substitution (e.g., NBS in DMF) protect->eas Step 2: Bulky group blocks C3 deprotect Deprotect C4-Amine (e.g., TFA or HCl) eas->deprotect Step 3 product Product: C5-Substituted Pyrazole deprotect->product Final

Caption: Workflow for achieving high C5-selectivity in electrophilic substitution.

Recommended Protocol: C5-Selective Bromination

StepProcedureRationale & Key Checkpoints
1. Protection Dissolve this compound (1.0 eq) in dichloromethane (DCM). Add DMAP (0.1 eq) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) at 0 °C. Warm to room temperature and stir for 4 hours.The Boc group is bulky and acid-labile, making it ideal for this strategy. Checkpoint: Monitor by TLC/LCMS until starting material is consumed. The product will be significantly less polar.
2. Bromination To the crude protected pyrazole, add N,N-Dimethylformamide (DMF) as the solvent. Cool to 0 °C and add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise. Stir at 0 °C for 2 hours.DMF is a common solvent for NBS brominations. Performing the reaction at 0 °C minimizes potential side reactions. Checkpoint: LCMS analysis should show a single major product corresponding to the C5-bromo, N-Boc protected species. Expect >95:5 regioselectivity.
3. Deprotection After aqueous workup, dissolve the crude bromo-product in DCM. Add Trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 2 hours.TFA efficiently cleaves the Boc group under mild conditions. Checkpoint: Monitor by TLC/LCMS for the disappearance of the protected intermediate and the appearance of the more polar final product.
4. Purification Neutralize the reaction with saturated NaHCO₃ solution, extract with an organic solvent, and purify by column chromatography or recrystallization.This will yield the pure 5-bromo-1-methyl-1H-pyrazol-4-amine. Final Validation: Confirm structure and regiochemistry using ¹H NMR and NOESY. A NOE correlation between the N1-methyl protons and the C5-H (if unreacted) or lack thereof for the C3-H is definitive.

This strategy is broadly applicable for other electrophilic substitutions, including nitration and acylation, where regiocontrol is necessary.

Issue 2: Catalyst Deactivation or Poor Yields in Metal-Catalyzed Cross-Coupling

Problem: "I am attempting a Suzuki coupling with 5-bromo-1-methyl-1H-pyrazol-4-amine, but the reaction is sluggish and gives low yields. I suspect my palladium catalyst is being poisoned."

Analysis and Solution: This is a common issue with nitrogen-containing heterocycles. The pyridine-like N2 lone pair and the exocyclic C4-amine can coordinate to the palladium center, forming stable off-cycle complexes that inhibit catalytic turnover. There are two primary strategies to mitigate this:

  • Ligand Selection: Use electron-rich, bulky phosphine ligands. Ligands like SPhos or XPhos are designed to be sterically demanding and form highly stable and active complexes with palladium. Their bulk can disfavor coordination of the pyrazole nitrogen and promote the desired reductive elimination step.

  • Protecting the Amine: As in the previous issue, protecting the C4-amine (e.g., with a Boc group) can reduce its Lewis basicity and prevent it from interfering with the catalyst. However, this adds extra steps to the synthesis. Often, careful selection of the ligand and base is sufficient.

Troubleshooting Table: Optimizing Suzuki Coupling Conditions

ParameterStandard Condition (Low Yield)Recommended ModificationRationale
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ with SPhos or XPhosBulky, electron-rich ligands (buchwald-hartwig-ligands) accelerate reductive elimination and resist N-coordination.
Base Na₂CO₃K₃PO₄ or Cs₂CO₃Stronger, non-coordinating inorganic bases are often more effective in cross-coupling reactions with heterocyclic substrates.
Solvent Toluene/H₂O1,4-Dioxane/H₂O or THF/H₂OThese solvents often provide better solubility for both the organic and inorganic components, improving reaction rates.
Temperature 80 °C90-110 °CHigher temperatures can help overcome the activation barrier for sluggish couplings, but monitor for decomposition.
Issue 3: Controlling N-Functionalization vs. Ring Functionalization

Problem: "I want to perform a reductive amination on the C4-amine, but under acidic conditions, I am observing some ring decomposition or side reactions. How can I selectively functionalize the exocyclic amine?"

Analysis and Solution: The key is to choose reaction conditions that favor the nucleophilicity of the C4-amine while minimizing pathways that involve the pyrazole ring. The C4-amine is significantly more nucleophilic than the ring itself. The main risk with acidic conditions is protonation of the ring nitrogens, which can alter reactivity or lead to instability.

Strategy: pH and Reagent Control

For reductive amination, the reaction proceeds via the formation of an imine/iminium ion, which is then reduced.

  • pH Control: Maintain the reaction pH in a weakly acidic range (pH 4-6). This is sufficient to protonate the carbonyl oxygen of the aldehyde/ketone and catalyze imine formation, but not so acidic that it fully protonates and deactivates the C4-amine or the pyrazole ring. Using a buffer system can be effective.

  • Choice of Reducing Agent: Use a pH-tolerant reducing agent. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is milder than sodium cyanoborohydride and is effective in the slightly acidic conditions required for imine formation without requiring strongly acidic or basic environments. It selectively reduces the iminium ion in the presence of the carbonyl starting material.

G cluster_reductive_amination Reductive Amination Workflow start Pyrazol-4-amine + Aldehyde/Ketone imine Imine/Iminium Formation (Weakly Acidic, pH 4-6) start->imine Equilibrium reduce Reduction with STAB [NaBH(OAc)3] imine->reduce Irreversible product N-Alkylated Product reduce->product

Caption: Controlled workflow for selective N-alkylation via reductive amination.

This controlled approach ensures that the reaction occurs preferentially at the desired exocyclic amine, preserving the integrity of the pyrazole core.

Technical Support Center: Stability of 1-methyl-1H-pyrazol-4-amine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-methyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound under acidic conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.

Introduction to the Stability Profile of this compound

This compound is a heterocyclic amine with a pyrazole core. While the pyrazole ring itself is generally considered a stable aromatic system, the presence of the amino group introduces a basic center that can be protonated under acidic conditions.[1][2] This protonation can influence the molecule's overall stability and reactivity. This guide will delve into the potential degradation pathways and provide practical advice for handling this compound in acidic environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic solutions?

A1: The primary concern is the potential for acid-catalyzed degradation. While the pyrazole ring is relatively robust, strong acidic conditions can promote hydrolysis or other decomposition pathways, especially at elevated temperatures. The exocyclic amino group will be protonated, forming a pyrazolium salt, which may alter the electron density of the ring and influence its susceptibility to nucleophilic attack by water or other species present in the medium.

Q2: At what pH range should I be concerned about the stability of this compound?

A2: Significant degradation is more likely to occur in strongly acidic conditions (pH < 2). However, the rate of degradation is dependent on several factors, including temperature, concentration, and the presence of other reactive species. It is advisable to perform preliminary stability studies if your experimental conditions involve prolonged exposure to even moderately acidic environments (pH 2-5).

Q3: Can I use this compound in an acidic mobile phase for HPLC analysis?

A3: Yes, it is often used in acidic mobile phases for reversed-phase HPLC. Typically, the contact time with the acidic mobile phase is short, and the analysis is performed at ambient temperature, minimizing degradation. However, if you observe peak tailing, broadening, or the appearance of unexpected peaks over time, it could be an indication of on-column degradation. In such cases, using a less acidic mobile phase or a different chromatographic method should be considered.

Q4: How should I store solutions of this compound prepared in acidic media?

A4: If you must store the compound in an acidic solution, it is recommended to do so at low temperatures (2-8 °C) and for the shortest possible duration. For long-term storage, it is best to keep the compound as a solid or dissolved in a non-acidic, aprotic solvent.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause Recommended Action
Appearance of new, unknown peaks in my chromatogram over time. Acid-catalyzed degradation of this compound.1. Analyze a freshly prepared sample to confirm the new peaks are not present initially.2. Perform a forced degradation study (see protocol below) to identify potential degradation products.3. Consider adjusting the pH of your mobile phase or using a different analytical method.
Loss of compound concentration in my acidic reaction mixture. Decomposition of the starting material.1. Monitor the reaction at different time points to quantify the rate of loss.2. Lower the reaction temperature.3. If possible, use a less acidic catalyst or a shorter reaction time.
Color change of the solution upon acidification. Formation of a protonated species or a degradation product.1. Use UV-Vis spectroscopy to monitor changes in the absorption spectrum.2. Isolate and characterize the species responsible for the color change using techniques like LC-MS or NMR.

Experimental Protocols

Protocol 1: Forced Degradation Study Under Acidic Conditions

This protocol is designed to assess the intrinsic stability of this compound and identify potential degradation products.[4][5][6]

Objective: To evaluate the stability of this compound in the presence of a strong acid.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • HPLC grade water and acetonitrile

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a concentration of 1 mg/mL.

    • In separate labeled vials, add a known volume of the stock solution.

    • To one vial, add an equal volume of 1 M HCl.

    • To another vial, add an equal volume of 0.1 M HCl.

    • Prepare a control sample by adding an equal volume of HPLC grade water.

  • Stress Conditions:

    • Incubate the vials at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Take aliquots at various time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Before analysis, neutralize the acidic samples by adding an equimolar amount of NaOH.

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

    • Identify and characterize any significant degradation products using LC-MS.

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid_Stress Add 1 M & 0.1 M HCl Stock->Acid_Stress Control Add Water (Control) Stock->Control Incubate Incubate at 60°C Acid_Stress->Incubate Sample_Time Sample at 0, 4, 8, 12, 24h Incubate->Sample_Time Neutralize Neutralize with NaOH Sample_Time->Neutralize Dilute Dilute Sample Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC LCMS LC-MS for Degradants HPLC->LCMS Degradation_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Potential Products Start_Material This compound Conditions H₃O⁺ (Strong Acid, Heat) Start_Material->Conditions Degradation_Product 1-methyl-1H-pyrazol-4-ol Conditions->Degradation_Product Byproduct NH₄⁺ Conditions->Byproduct

References

troubleshooting side reactions in 1-methyl-1H-pyrazol-4-amine derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Derivatization of 1-methyl-1H-pyrazol-4-amine

Welcome to the technical support center for troubleshooting the derivatization of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and resolve common side reactions and experimental challenges. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues with Acylation and Sulfonylation Reactions

Q1: My acylation/sulfonylation of the 4-amino group is resulting in low yields and a complex mixture of products. What is happening?

A1: This is a common issue that typically points to two main culprits: over-reaction (di-acylation/di-sulfonylation) or reaction at an alternative site (N2 of the pyrazole ring). The 4-amino group is the primary nucleophile, but the N2 nitrogen on the pyrazole ring also possesses nucleophilic character, which can lead to undesired side products under certain conditions.

Causality and Troubleshooting Steps:

  • Over-Reaction at the Amine: The initial product, a mono-acylated/sulfonated amine, still has a proton on the nitrogen. If the reaction conditions are too harsh or excess electrophile is used, a second acylation/sulfonation can occur, leading to a di-substituted product.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of your acylating or sulfonylating agent. Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • N2-Ring Acylation/Sulfonylation: The pyrazole ring's N2 nitrogen can compete with the exocyclic amine, especially if the amine's reactivity is sterically hindered or electronically reduced.

    • Solution: Employ a non-nucleophilic base. Strong, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) are less likely to activate the N2 position compared to smaller bases like triethylamine or pyridine. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also enhance selectivity for the more nucleophilic 4-amino group.

  • Choice of Reagents: The reactivity of the electrophile matters. Highly reactive acyl halides (e.g., acetyl chloride) are more prone to causing side reactions than the corresponding anhydrides (e.g., acetic anhydride).

    • Solution: If using an acyl or sulfonyl chloride, consider switching to the anhydride or using a coupling agent (e.g., HATU, HOBt) for carboxylic acid derivatization. This provides a more controlled reaction.

Workflow for Troubleshooting Acylation/Sulfonylation

start Low Yield / Complex Mixture check_stoich Check Stoichiometry of Electrophile start->check_stoich check_base Evaluate Base check_stoich->check_base No (1.0-1.1 eq) excess > 1.2 eq used check_stoich->excess Yes check_temp Assess Reaction Temperature check_base->check_temp No (Hindered Base) strong_base Using Pyridine/TEA check_base->strong_base Yes high_temp Reaction > RT check_temp->high_temp Yes optimized Optimized Reaction check_temp->optimized No (Temp ≤ RT) correct_stoich Use 1.0-1.1 eq excess->correct_stoich correct_stoich->optimized use_hindered Switch to DIPEA or Proton Sponge strong_base->use_hindered use_hindered->optimized lower_temp Run at 0 °C to RT high_temp->lower_temp lower_temp->optimized

Caption: Troubleshooting workflow for acylation/sulfonylation.

Section 2: Regioselectivity in Alkylation Reactions

Q2: I am attempting a reductive amination and observing N-alkylation on the pyrazole ring (N2) instead of, or in addition to, the desired 4-amino group.

A2: This is a classic regioselectivity challenge. While reductive amination is designed to modify primary and secondary amines, the reagents and intermediates can sometimes facilitate undesired alkylation at other nucleophilic sites.

Mechanistic Insight: Reductive amination first involves the formation of an imine or iminium ion intermediate from the aldehyde/ketone and the 4-amino group. This intermediate is then reduced. However, the reducing agent (e.g., NaBH₄, NaBH(OAc)₃) can also reduce the aldehyde/ketone to an alcohol, which under acidic conditions or high temperatures, could potentially generate a carbocation intermediate that alkylates the most available nucleophile—sometimes the N2 of the pyrazole ring.[1]

Strategies to Ensure Selectivity:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the preferred reducing agent for selective reductive amination. It is milder and more selective for iminiums over ketones or aldehydes, reducing the chance of forming alcohol byproducts that can lead to side reactions.

  • pH Control: The reaction is often mildly acidic to promote imine formation. However, strongly acidic conditions can favor side reactions.

    • Protocol: Typically, a small amount of acetic acid is used as a catalyst. Avoid strong Brønsted acids.[1]

  • One-Pot vs. Two-Step Procedure: If selectivity remains an issue, switch to a two-step process.

    • Step 1: Form the imine by reacting this compound with the carbonyl compound, often with azeotropic removal of water.

    • Step 2: Isolate the crude imine and then reduce it in a separate step. This ensures the reducing agent only encounters the desired intermediate. A successful one-pot, two-step synthesis of a related derivative has been reported where the imine is formed first under solvent-free heating, followed by reduction.[2]

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventAciditySelectivity for Imine/IminiumKey Considerations
NaBH(OAc)₃ DCE, THF, DCMTolerates mild acidHighRecommended . Mild, does not reduce aldehydes/ketones rapidly.
NaBH₄ MeOH, EtOHBasic/NeutralModerateCan reduce the starting carbonyl. Best used in a two-step process.
NaBH₃CN MeOH, EtOHRequires acidHighCaution: Highly toxic (generates HCN at low pH).
Section 3: Protecting Group Strategies and Complications

Q3: I need to perform a reaction on the pyrazole ring, but my reagents are reacting with the 4-amino group. What is the best protecting group strategy?

A3: Protecting the exocyclic amine is crucial for directing reactivity to other parts of the molecule. The choice of protecting group depends on its stability to your planned reaction conditions and the ease of its removal. The tert-butyloxycarbonyl (Boc) group is an excellent and widely used choice for protecting amines on pyrazole nuclei.[3][4]

Why Boc is Often Preferred:

  • Stability: It is stable to a wide range of non-acidic reagents, including many organometallics and reducing agents.

  • Ease of Removal: It is typically removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM), which often leave other functional groups intact.

  • Reduced Nucleophilicity: The Boc group significantly decreases the nucleophilicity of the amine, preventing it from participating in side reactions.

Experimental Protocol: Boc Protection of this compound

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Reagents: Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq).

  • Base: Add a base such as Triethylamine (TEA) (1.2 eq) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc protected product.

Troubleshooting Deprotection: While Boc deprotection is usually straightforward, sometimes issues arise. If standard acidic conditions (TFA/DCM) fail or lead to decomposition, alternative methods for cleaving Boc from N-heterocycles exist, such as using NaBH₄ in ethanol.[5] However, this method's selectivity should be verified for your specific substrate.

Diagram of Protection/Deprotection Logic

cluster_0 Protection Workflow cluster_1 Deprotection Workflow start This compound boc_protected N-Boc Protected Pyrazole start->boc_protected (Boc)₂O, Base (TEA or DIPEA) deprotected This compound boc_protected->deprotected TFA in DCM (Standard) ring_reaction Derivatized Ring Product (N-Boc Protected) boc_protected->ring_reaction Perform desired ring chemistry final_product Final Derivatized Product ring_reaction->final_product Deprotection

Caption: Boc protection and deprotection strategy.

Section 4: Product Instability and Purification

Q4: My final derivatized product appears to be degrading during workup or purification. Could this be hydrolysis?

A4: Yes, hydrolytic instability is a known issue for certain pyrazole derivatives, particularly esters.[6][7] If your derivatization introduced an ester, amide, or other hydrolytically labile group, exposure to aqueous acidic or basic conditions during workup can cleave it.

Identifying and Preventing Hydrolysis:

  • pH Sensitivity: Pyrazole ester derivatives have been shown to degrade rapidly in aqueous buffers, especially at basic pH (e.g., pH 8).[6][7]

    • Solution: During aqueous workup, use neutral water or a pH 7 buffer if possible. Avoid strong acids or bases. If your compound is sensitive to both, a non-aqueous workup followed by direct purification may be necessary.

  • Purification Method: Standard silica gel chromatography can be problematic for highly polar or acid-sensitive compounds. The slightly acidic nature of silica can sometimes catalyze degradation on the column.

    • Solution 1 (Neutralize Silica): Prepare a slurry of silica gel in your eluent containing a small amount of a volatile base like triethylamine (~0.5-1%) to neutralize the acidic sites.

    • Solution 2 (Alternative Media): Consider using neutral alumina or reverse-phase chromatography (C18) for purification, which operate under non-acidic conditions.

  • Storage: Store sensitive compounds in a desiccator at low temperatures (-20 °C) and under an inert atmosphere (N₂ or Ar) to prevent degradation from atmospheric moisture.

Purification Strategy for Sensitive Compounds: A common method for purifying pyrazoles when impurities are problematic is to form an acid addition salt.[8] By reacting the crude product with a mineral or organic acid, a salt can be crystallized, leaving many non-basic impurities behind in the mother liquor. The pure pyrazole can then be regenerated by basification.

References

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions to common challenges encountered during the synthesis of pyrazole derivatives. This resource goes beyond simple protocols, offering explanations grounded in chemical principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding pyrazole synthesis. For more detailed troubleshooting, please refer to the subsequent sections.

Q1: My pyrazole synthesis is resulting in a mixture of regioisomers. How can I improve the selectivity?

A1: Regioisomer formation is a frequent challenge, especially in reactions like the Knorr synthesis involving unsymmetrical 1,3-dicarbonyl compounds.[1] The formation of different isomers is influenced by electronic and steric effects of the reactants, as well as the reaction conditions.[1] To enhance regioselectivity, consider the following:

  • Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can significantly influence the reaction's regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in certain pyrazole formations.[2] Aprotic dipolar solvents may also offer better results than commonly used polar protic solvents like ethanol.[3][4]

  • pH Control: The pH of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens, thereby directing the initial attack on a specific carbonyl group.[1][5] Acidic conditions can sometimes reverse the selectivity compared to neutral or basic conditions.[1]

  • Catalyst Selection: The use of specific catalysts can direct the reaction towards a particular regioisomer. For example, Ag2CO3 has been used to control the stereoselectivity and regioselectivity in the synthesis of N-carbonylvinylated pyrazoles.[6]

  • Alternative Synthetic Routes: If controlling regioselectivity in a traditional condensation reaction proves difficult, consider alternative methods like [3+2] cycloaddition reactions, which can offer excellent regioselectivity under mild conditions.[7]

Q2: What are the most common reasons for low yields in pyrazole synthesis, and how can I address them?

A2: Low yields can stem from several factors, including suboptimal reaction conditions, side reactions, and purification losses. Here are some key areas to investigate:

  • Reaction Conditions:

    • Temperature: While heating is often necessary, excessive temperatures can lead to the degradation of starting materials or the desired product.[8] Microwave-assisted synthesis can often provide rapid and uniform heating, leading to shorter reaction times and improved yields.[9][10][11][12][13]

    • Reaction Time: Prolonged reaction times do not always equate to higher yields and can lead to the formation of byproducts.[8] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal duration.[8]

  • Purity of Starting Materials: Impurities in your starting materials, such as the 1,3-dicarbonyl compound, can lead to the formation of unwanted side products, thereby reducing the yield of the desired pyrazole.[8]

  • Side Reactions: In Knorr-type syntheses, the formation of furan derivatives can be a significant competing reaction, especially under strongly acidic conditions (pH < 3).[8] Maintaining a neutral or weakly acidic environment is often beneficial.[8]

  • Work-up and Purification: Significant product loss can occur during the work-up and purification steps. Optimizing your extraction and crystallization procedures is vital.

Q3: I'm having difficulty purifying my pyrazole derivative. What are the recommended methods?

A3: The purification strategy for pyrazoles is highly dependent on the specific properties of the compound.

  • Recrystallization: This is a common and effective method for purifying solid pyrazoles.

    • Single Solvents: Ethanol, methanol, isopropanol, and ethyl acetate are frequently used.[14]

    • Mixed Solvent Systems: A popular technique involves dissolving the compound in a "good" solvent (e.g., hot ethanol) and then adding a "bad" solvent (e.g., water) until turbidity is observed, followed by slow cooling.[14][15] Hexane/ethyl acetate is another common combination.[14]

  • Column Chromatography: While effective, some pyrazoles can be challenging to purify on silica gel. Deactivating the silica gel with triethylamine or ammonia in methanol can be helpful.[15] Reversed-phase chromatography on C-18 silica is another option for compounds that are stable under these conditions.[15]

  • Acid-Base Extraction: If your pyrazole has basic or acidic functionalities, you can use acid-base extraction to separate it from neutral impurities.[15]

  • Salt Formation: Pyrazoles can be converted into their acid addition salts, which can then be crystallized from a suitable solvent for purification.[16][17]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific experimental challenges.

Guide 1: Addressing Low Yields in Knorr Pyrazole Synthesis

This guide will walk you through a systematic approach to troubleshoot and optimize the yield of your Knorr pyrazole synthesis.

Problem: The yield of the desired pyrazole is consistently low.

Troubleshooting Workflow:

G start Low Yield in Knorr Synthesis check_purity 1. Verify Purity of Starting Materials (1,3-Dicarbonyl & Hydrazine) start->check_purity check_conditions 2. Evaluate Reaction Conditions check_purity->check_conditions If pure sub_purity Purify by distillation/ recrystallization if necessary. check_purity->sub_purity monitor_reaction 3. Monitor Reaction Progress (TLC) check_conditions->monitor_reaction sub_conditions Adjust pH (neutral/weakly acidic). Optimize temperature & time. Consider microwave synthesis. check_conditions->sub_conditions optimize_workup 4. Optimize Work-up & Purification monitor_reaction->optimize_workup sub_monitor Identify optimal reaction time. Check for byproduct formation. monitor_reaction->sub_monitor success Improved Yield optimize_workup->success sub_workup Minimize solvent in recrystallization. Ensure complete cooling. optimize_workup->sub_workup G aldehyde Aldehyde pyranopyrazole Pyrano[2,3-c]pyrazole aldehyde->pyranopyrazole malononitrile Malononitrile malononitrile->pyranopyrazole ketoester β-Ketoester ketoester->pyranopyrazole hydrazine Hydrazine Hydrate hydrazine->pyranopyrazole catalyst Catalyst catalyst->pyranopyrazole

References

Technical Support Center: Scale-Up Synthesis of 1-Methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 1-methyl-1H-pyrazol-4-amine (CAS 69843-13-6). This resource is designed for researchers, chemists, and process development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the critical parameters, potential pitfalls, and troubleshooting strategies to ensure a safe, efficient, and reproducible process.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to this compound?

For scale-up, the preferred and most robust method is the catalytic hydrogenation of 1-methyl-4-nitro-1H-pyrazole.[1][2] This route is advantageous due to its high yield, clean conversion, and the avoidance of complex multi-component reactions that can present regioselectivity issues.[3]

The overall transformation is as follows:

  • Step 1 (N-Methylation): Alkylation of 4-nitropyrazole. This step is crucial for establishing the desired N-methyl regioisomer.

  • Step 2 (Reduction): Reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is the most common and scalable method for this step.

While other classical pyrazole syntheses like the Knorr cyclocondensation exist, they are often more complex to control on a large scale for this specific target and can lead to isomeric impurities.[4][5] The reduction of a well-defined nitro-intermediate provides a more direct and controllable path to the final product.

Q2: What are the primary safety concerns when scaling up this synthesis?

Scaling up the synthesis of this compound introduces significant safety considerations that must be rigorously addressed:

  • Catalytic Hydrogenation: This is an exothermic process. Inadequate heat dissipation on a larger scale can lead to a runaway reaction, causing a rapid increase in temperature and pressure. It is imperative to use a suitable reactor with efficient cooling and agitation. Furthermore, catalysts like Palladium on Carbon (Pd/C) can be pyrophoric, especially after the reaction when exposed to air. Proper catalyst handling procedures, such as quenching and filtering under an inert atmosphere (e.g., Nitrogen or Argon), are mandatory.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The scale-up process requires a properly rated hydrogenation vessel (autoclave) equipped with pressure relief systems and hydrogen leak detectors.[1]

  • Chemical Hazards: this compound is classified as a skin and eye irritant.[6][7] Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn.[8] Ensure the work area is well-ventilated and that safety showers and eyewash stations are readily accessible.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases, as these can lead to vigorous or uncontrolled reactions.[8]

Q3: How can I purify this compound on a large scale?

While laboratory-scale purification might involve flash chromatography, this is often impractical and costly for large quantities.[1] For scale-up, the following methods are recommended:

  • Crystallization of Acid Addition Salts: A highly effective method for purifying amines is to form a salt with an appropriate acid, crystallize the salt to remove neutral impurities, and then neutralize the salt to regenerate the free amine.[9] For this compound, forming the hydrochloride or sulfate salt could be an effective strategy.

  • Distillation: The product is a liquid with a boiling point of 45-80 °C at 760 mmHg, though this seems broad and may reflect a range under different pressures.[10] Vacuum distillation can be a viable purification method, provided the compound is thermally stable at the required temperatures.

  • Solvent Extraction: A carefully designed series of aqueous extractions can remove many impurities. By adjusting the pH, the amine can be moved between aqueous and organic layers to separate it from non-basic or weakly basic impurities.

Scale-Up Synthesis Workflow

The following diagram outlines the recommended workflow for the scale-up synthesis, highlighting key decision and control points.

Caption: Process flow diagram for the scale-up synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of the hydrogenation step.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Pd/C catalyst may have been deactivated by impurities (e.g., sulfur or halides) in the starting material or solvent, or it may have been improperly handled and oxidized.1a. Ensure the starting 1-methyl-4-nitro-1H-pyrazole is of high purity. \n 1b. Use fresh, high-quality catalyst from a reputable supplier. \n 1c. Handle the catalyst under an inert atmosphere to prevent exposure to air.
2. Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently at scale.2. Increase hydrogen pressure according to established laboratory protocols, ensuring the reactor is rated for the target pressure. A typical pressure for this reaction is around 60 bar.[1]
Incomplete Reaction (Presence of starting material or intermediates)1. Poor Mass Transfer: Inefficient stirring can lead to poor contact between the hydrogen gas, the catalyst, and the substrate in the solvent.1. Increase the agitation speed. Ensure the reactor's impeller design is suitable for solid-liquid-gas mixing.
2. Insufficient Reaction Time: Scale-up reactions often require longer times than bench-scale experiments.2. Monitor the reaction by hydrogen uptake. Continue the reaction until uptake ceases. Confirm completion with in-process controls (e.g., TLC, LC-MS).
3. Temperature Too Low: The reaction may be too slow at the current temperature.3. Gradually increase the temperature, being mindful of the reaction's exothermicity. A temperature of 70°C has been shown to be effective.[1]
Product Purity Issues (Presence of byproducts)1. Over-reduction/Side Reactions: Excessively harsh conditions (high temperature or pressure) can sometimes lead to undesired side reactions on the pyrazole ring.1. Optimize reaction conditions. Start with milder conditions and increase intensity only as needed to drive the reaction to completion.
2. Contaminated Solvents or Reagents: Impurities in the solvent (e.g., methanol) can carry through to the final product.2. Use high-purity, anhydrous solvents for the reaction.
Difficulties in Product Isolation 1. Product Lost in Aqueous Wash: The amine product has some water solubility, which can be exacerbated if the pH is not controlled.1. During work-up, ensure the aqueous layer is basic (pH > 10) before extracting with an organic solvent to minimize the formation of the protonated, water-soluble form. \n 2. Use brine washes to reduce the solubility of the amine in the aqueous phase.
2. Emulsion Formation: Vigorous mixing during extraction can lead to stable emulsions, making phase separation difficult.2. Add a small amount of brine to help break the emulsion. Avoid overly aggressive mixing during extractions.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and resolving issues during the hydrogenation stage.

start Reaction Stalled or Incomplete? h2_uptake Is there H2 uptake? start->h2_uptake Yes check_pressure Check H2 Supply & Pressure start->check_pressure No check_catalyst Check Catalyst Activity: - Is it fresh? - Handled under inert gas? h2_uptake->check_catalyst No check_agitation Increase Agitation Speed h2_uptake->check_agitation Yes, but slow failure Consult Process Chemist - Potential Inhibitor - Side Reaction check_catalyst->failure check_pressure->h2_uptake increase_temp Gradually Increase Temperature check_agitation->increase_temp increase_time Increase Reaction Time increase_temp->increase_time success Reaction Complete increase_time->success

References

purification of 1-methyl-1H-pyrazol-4-amine by flash chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-methyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during flash chromatography purification of this and structurally similar compounds.

Introduction to the Challenge: The Amine on Silica Problem

This compound, a valuable heterocyclic building block in medicinal chemistry, presents a common yet significant purification challenge. [1]Its basic amine functionality leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, the most common stationary phase in flash chromatography. [2][3]This interaction can result in several undesirable outcomes:

  • Poor Resolution and Peak Tailing: The compound "sticks" to the silica, leading to broad, tailing peaks that are difficult to separate from impurities. [4][5]* Irreversible Adsorption: In some cases, the compound may bind so strongly that it fails to elute from the column, leading to significant yield loss. [6][7]* Compound Degradation: The acidic nature of silica can potentially degrade sensitive molecules. [6] This guide provides a structured approach to troubleshooting these issues, ensuring a successful and efficient purification process.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific problems you might encounter during the flash chromatography of this compound.

Issue 1: The Compound Won't Elute or Shows Severe Tailing on TLC/Flash Column

Primary Cause: Strong acid-base interaction between the basic amine and acidic silica. [2][3] Solutions:

  • Incorporate a Basic Additive into the Mobile Phase: This is the most common and often most effective solution. The additive neutralizes the acidic silanol groups, preventing your compound from binding too strongly. [2] * Triethylamine (TEA): Add 0.1-2% (v/v) TEA to your eluent system. It is volatile and easily removed during solvent evaporation. [8] * Ammonium Hydroxide: A solution of 1-10% ammonium hydroxide in methanol can be used as the polar component of your mobile phase, mixed with a non-polar solvent like dichloromethane. [6][9]This is particularly effective for highly polar amines. [10]

  • Choosing the Right Solvent System:

    • For polar compounds like this compound, a common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). [8][11] * A typical gradient might start with a low percentage of MeOH in DCM and gradually increase the polarity.

    • If the compound is still not moving, consider more polar solvent systems. A stock solution of 10% ammonium hydroxide in methanol can be used, with 1-10% of this mixture in dichloromethane for very polar compounds. [9]

      Symptom Potential Cause Recommended Action
      Compound streaks on TLC plate Strong interaction with silica Add 0.1-1% triethylamine or a few drops of ammonium hydroxide to the developing solvent. [10][12]
      Compound remains at the baseline on TLC Insufficient eluent polarity Increase the percentage of the polar solvent (e.g., methanol in DCM). [12]

      | Broad, tailing peaks during flash chromatography | Acid-base interaction | Add a basic modifier (TEA or NH4OH) to the mobile phase. [2][10]|

Issue 2: Poor Separation from Impurities

Primary Cause: The chosen solvent system does not provide adequate selectivity for the components of your mixture.

Solutions:

  • Optimize the Solvent System:

    • TLC is Your Guide: Systematically test different solvent systems using TLC to find the one that gives the best separation between your desired compound and impurities. Aim for an Rf value of 0.2-0.4 for your target compound. [13] * Try Different Solvent Classes: If a standard ethyl acetate/hexane or DCM/MeOH system isn't working, consider other solvent combinations to alter the selectivity. [14][15]

  • Consider an Alternative Stationary Phase:

    • Amine-Functionalized Silica: This is an excellent option for purifying basic compounds. The amine groups on the silica surface create a more basic environment, minimizing the strong interactions that cause tailing and improving separation. [2][3][16] * Alumina (Basic or Neutral): Alumina is a good alternative to silica for acid-sensitive compounds or when strong tailing is observed on silica. [6][7]

Issue 3: Low or No Recovery of the Compound

Primary Cause: The compound has either irreversibly adsorbed to the silica gel or degraded on the column.

Solutions:

  • Deactivate the Silica Gel: Before loading your sample, you can wash the silica gel with a solvent system containing a base (like triethylamine) to neutralize the acidic sites. [13]2. Test for Stability: Before committing your entire sample to a column, perform a simple stability test. Spot your compound on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking, your compound may be degrading on the silica. [6]3. Use a Less Acidic Stationary Phase: As mentioned above, amine-functionalized silica or alumina can prevent degradation caused by the acidic nature of standard silica. [6][16]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A1: A good starting point is 5-10% methanol in dichloromethane. [11]To this, it is highly recommended to add a small amount of a basic modifier, such as 0.1-1% triethylamine or a few drops of a methanolic ammonia solution, to prevent streaking. [10][12] Q2: My compound is a free base. Do I need to worry about it being in its salt form?

A2: Yes. If your compound was synthesized or stored under acidic conditions, it might exist as a salt. Salts are highly polar and will likely not move from the origin on a normal-phase TLC plate. If you suspect this, you can neutralize a small sample with a mild base before spotting it on the TLC plate.

Q3: Can I use reversed-phase flash chromatography for this purification?

A3: Absolutely. Reversed-phase chromatography can be an excellent alternative, especially for polar and ionizable compounds. [2]In this case, you would use a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). Adding a volatile pH modifier like formic acid or ammonium hydroxide to the mobile phase can improve peak shape and separation. [14] Q4: How do I prepare my sample for loading onto the column?

A4: There are two main methods for sample loading:

  • Liquid Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase or a weak solvent (like dichloromethane).

  • Dry Loading: If your sample is not very soluble in the initial mobile phase, you can adsorb it onto a small amount of silica gel. First, dissolve your compound in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.

Experimental Protocol: Flash Chromatography of this compound

This protocol provides a general guideline. The exact solvent system and gradient should be optimized based on your specific reaction mixture and TLC analysis.

1. TLC Analysis:

  • Prepare a TLC chamber with a solvent system of 90:9:1 dichloromethane:methanol:ammonium hydroxide.
  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).
  • Spot the TLC plate and develop it.
  • Visualize the spots under UV light and/or with a suitable stain.
  • Adjust the solvent system to achieve an Rf of ~0.3 for the desired product.

2. Column Preparation:

  • Select an appropriately sized silica gel column based on the amount of crude material.
  • Pack the column using the initial, non-polar eluent.
  • Equilibrate the column by flushing it with several column volumes of the initial eluent.

3. Sample Loading:

  • Liquid Loading: Dissolve the crude material in a minimum amount of the initial eluent and carefully load it onto the top of the column.
  • Dry Loading: Adsorb the crude material onto a small amount of silica gel and load the resulting powder onto the column.

4. Elution:

  • Begin elution with the initial, less polar solvent system.
  • Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., methanol/ammonium hydroxide mixture).
  • Collect fractions throughout the elution process.

5. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Diagrams

Troubleshooting Workflow for Amine Purification

TroubleshootingWorkflow Start Start: Purification of This compound TLC_Analysis Perform TLC Analysis (e.g., 5-10% MeOH in DCM) Start->TLC_Analysis Streaking_Tailing Streaking or Tailing Observed? TLC_Analysis->Streaking_Tailing Add_Base Add Basic Modifier to Eluent (0.1-1% TEA or NH4OH) Streaking_Tailing->Add_Base Yes Good_Separation Good Separation (Rf ~0.2-0.4)? Streaking_Tailing->Good_Separation No Re_TLC Re-run TLC Add_Base->Re_TLC Re_TLC->Streaking_Tailing Run_Column Proceed with Flash Chromatography Good_Separation->Run_Column Yes Optimize_Solvent Optimize Solvent System (Vary Polarity/Solvents) Good_Separation->Optimize_Solvent No End Purified Product Run_Column->End Optimize_Solvent->Re_TLC Consider_Alt_Phase Consider Alternative Stationary Phase (Amine-functionalized Silica or Alumina) Optimize_Solvent->Consider_Alt_Phase If still poor separation Consider_Alt_Phase->Re_TLC

Caption: A workflow diagram for troubleshooting the purification of this compound.

References

Technical Support Center: Production of 1-Methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-methyl-1H-pyrazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the production of this key building block. Our guidance is rooted in established chemical principles and practical, field-proven experience to ensure the integrity and success of your synthetic endeavors.

I. Overview of the Primary Synthetic Pathway

The most prevalent and scalable synthetic route to this compound involves a two-step process:

  • Nitration: The methylation of 4-nitropyrazole to form 1-methyl-4-nitro-1H-pyrazole.

  • Reduction: The subsequent reduction of the nitro group to yield the desired this compound.

This pathway, while generally efficient, can present challenges related to regioselectivity, over-reduction, and residual starting materials. Understanding the potential for impurity formation at each stage is critical for developing a robust purification strategy.

Diagram of the Synthetic Workflow

Synthetic_Workflow 4-Nitropyrazole 4-Nitropyrazole 1-Methyl-4-nitro-1H-pyrazole 1-Methyl-4-nitro-1H-pyrazole 4-Nitropyrazole->1-Methyl-4-nitro-1H-pyrazole Methylation (e.g., Iodomethane, K2CO3, DMF) This compound This compound 1-Methyl-4-nitro-1H-pyrazole->this compound Reduction (e.g., H2, Pd/C or SnCl2)

Caption: Synthetic route to this compound.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.

A. Nitration Step Impurities

Question 1: My NMR analysis of the crude 1-methyl-4-nitro-1H-pyrazole shows the presence of a regioisomer. How can I avoid this and purify my product?

Answer:

The formation of a regioisomeric byproduct, 1-methyl-3-nitro-1H-pyrazole, is a common challenge during the methylation of 4-nitropyrazole. The choice of base and alkylating agent can influence the regioselectivity of the reaction.

  • Mechanistic Insight: The nitrogen atoms of the pyrazole ring exhibit different nucleophilicities. While the desired N1 methylation is generally favored, competing N2 methylation can occur, leading to the formation of the 3-nitro isomer. The use of a milder base like potassium carbonate (K2CO3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) with iodomethane can improve the regioselectivity towards the desired 1-methyl-4-nitro-1H-pyrazole.[1]

  • Troubleshooting & Purification Protocol:

    • Reaction Optimization: If significant amounts of the undesired isomer are forming, consider lowering the reaction temperature and ensuring slow, controlled addition of the methylating agent.

    • Purification via Column Chromatography: The most effective method for separating these regioisomers is silica gel column chromatography.[2]

Parameter Value
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient elution with Hexane/Ethyl Acetate (e.g., starting from 95:5 to 70:30)
Monitoring Thin Layer Chromatography (TLC) with UV visualization
  • Experimental Protocol: Column Chromatography for Isomer Separation

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

    • Load the sample onto the column.

    • Begin elution with the starting mobile phase composition (e.g., 95:5 Hexane/Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor by TLC to identify and combine the fractions containing the pure desired isomer.

    • Evaporate the solvent under reduced pressure to obtain the purified 1-methyl-4-nitro-1H-pyrazole.

Diagram of Isomer Formation and Separation

Isomer_Separation cluster_reaction Methylation Reaction cluster_purification Purification 4-Nitropyrazole 4-Nitropyrazole Crude_Product Crude Product (Mixture of Isomers) 4-Nitropyrazole->Crude_Product CH3I, K2CO3 Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Desired_Isomer 1-Methyl-4-nitro-1H-pyrazole Column_Chromatography->Desired_Isomer Separation Undesired_Isomer 1-Methyl-3-nitro-1H-pyrazole Column_Chromatography->Undesired_Isomer Separation

Caption: Separation of regioisomers via column chromatography.

B. Reduction Step Impurities

Question 2: After the reduction of 1-methyl-4-nitro-1H-pyrazole, my LC-MS analysis shows incomplete conversion and the presence of the starting material. How can I drive the reaction to completion?

Answer:

Incomplete reduction is a common issue, often stemming from catalyst deactivation, insufficient reducing agent, or suboptimal reaction conditions.

  • Mechanistic Insight: The catalytic reduction of a nitro group to an amine on a palladium on carbon (Pd/C) catalyst involves the adsorption of the nitro compound onto the catalyst surface and subsequent reaction with activated hydrogen.[3] Catalyst poisoning by impurities or insufficient hydrogen pressure can halt the reaction.

  • Troubleshooting & Optimization:

    • Catalyst Activity: Ensure the Pd/C catalyst is fresh and active. If the reaction stalls, carefully adding a fresh portion of the catalyst may restart the reduction.

    • Hydrogen Pressure: For catalytic hydrogenation, maintaining adequate hydrogen pressure (e.g., using a balloon or a Parr hydrogenator) is crucial.[4]

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, extending the reaction time or gently increasing the temperature (e.g., to 40-50 °C) can improve the conversion rate.

    • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reducing agents such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid.[3]

Question 3: My final product, this compound, is discolored (yellow to orange). What causes this, and how can I obtain a colorless product?

Answer:

Discoloration in the final product often indicates the presence of trace oxidized impurities or residual reaction intermediates. The amine product itself can be susceptible to air oxidation.

  • Troubleshooting & Purification:

    • Inert Atmosphere: Conduct the final work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation of the amine product.

    • Charcoal Treatment: Dissolving the crude product in a suitable solvent (e.g., ethyl acetate or methanol) and treating it with a small amount of activated charcoal can effectively remove colored impurities. Stir the mixture for 15-30 minutes, then filter through a pad of celite to remove the charcoal.

    • Recrystallization: Recrystallization is an excellent method for both purification and decolorization. Suitable solvent systems include ethyl acetate/hexanes or ethanol/water.

    • Acid-Base Extraction: As an amine, the product can be purified by dissolving the crude material in an organic solvent and extracting it into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer is then washed with an organic solvent to remove neutral impurities. Finally, the aqueous layer is basified (e.g., with NaOH) to precipitate the purified amine, which is then extracted back into an organic solvent, dried, and concentrated.

Diagram of Purification Workflow

Purification_Workflow Crude_Product Crude this compound (Discolored) Charcoal_Treatment Activated Charcoal Treatment Crude_Product->Charcoal_Treatment Filtration Filtration through Celite Charcoal_Treatment->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Product Pure this compound (Colorless) Recrystallization->Pure_Product

Caption: Purification workflow for decolorizing the final product.

III. Analytical Characterization

Consistent and accurate analytical characterization is paramount for confirming the purity and identity of your this compound.

Analytical Technique Expected Results for Pure this compound
¹H NMR Signals corresponding to the methyl group, and the pyrazole ring protons, consistent with the expected structure.[4]
LC-MS A single major peak with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.[4][5]
Purity (LCMS/GC) ≥98% for most research applications.[5][6]
Appearance Yellow to orange solid or liquid (melts at a low temperature).[5]

IV. References

  • 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook. (n.d.). Retrieved from --INVALID-LINK--

  • Han, et al. (2019). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 24(12), 2269.

  • 4-Iodo-1-methyl-3-nitro-1H-pyrazole synthesis - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. (n.d.). Retrieved from 7--INVALID-LINK--].pdf

  • Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • 1-Methyl-4-nitro-1H-pyrazole - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • 1-Methyl-1H-pyrazol-3-amine synthesis - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • Certificate of Analysis - this compound. (2020). LeYan. Retrieved from --INVALID-LINK--

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-Methyl-1H-pyrazol-amine Isomers: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous clinically approved drugs with applications ranging from anti-inflammatory (Celecoxib) to anticancer (Crizotinib) therapies.[1][2] Its unique electronic properties, metabolic stability, and ability to form key hydrogen bond interactions make it a privileged structure in drug design.[2][3] The introduction of an amino group to the pyrazole ring creates a versatile platform, the aminopyrazole, which serves as a foundational building block for a diverse array of bioactive molecules.[4][5]

The precise positioning of substituents on the pyrazole ring can dramatically alter a molecule's biological activity. This guide provides a comparative analysis of three key isomers of 1-methyl-1H-pyrazol-amine: the 3-amino, 4-amino, and 5-amino variants. While direct, head-to-head comparative studies of these parent molecules are scarce in publicly available literature, a wealth of information exists on their respective derivatives. By examining the biological activities of compounds derived from each isomeric scaffold, we can infer critical structure-activity relationships (SAR) and guide future research and drug development efforts.

This document synthesizes available data to provide researchers, scientists, and drug development professionals with an in-depth understanding of how the placement of the amino group on the 1-methyl-pyrazole ring dictates therapeutic potential and target engagement.

Comparative Biological Profiles of Isomeric Scaffolds

The biological potential of each isomer is best understood by examining the targets and activities of the more complex molecules built upon them. The position of the amino group—a key site for further chemical modification—fundamentally influences the spatial arrangement of substituents and, consequently, the molecule's ability to interact with biological targets.

The 1-Methyl-1H-pyrazol-3-amine Scaffold: A Gateway to Kinase Inhibition

Derivatives of the 1-methyl-1H-pyrazol-3-amine scaffold have prominently featured in the development of kinase inhibitors. The 3-amino position serves as a crucial anchor point for building out structures that can effectively target the ATP-binding pocket of various kinases.

A significant recent development is the discovery of 1H-pyrazol-3-amine derivatives as potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[6] RIPK1 is a critical mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases.[6] In a study aimed at optimizing a series of compounds, a derivative of this scaffold demonstrated low nanomolar activity against RIPK1 and showed significant therapeutic effects in preclinical models of systemic inflammation and inflammatory bowel disease.[6] This highlights the scaffold's utility in generating highly selective inhibitors for inflammatory disorders.

The 1-Methyl-1H-pyrazol-4-amine Scaffold: A Core for Immunotherapy and Beyond

The this compound scaffold is a versatile building block, with its derivatives showing promise in diverse therapeutic areas, including cancer immunotherapy.[7] The central location of the amine group at the C4 position allows for the synthesis of linear or fused bicyclic structures with unique pharmacological profiles.

For instance, a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives, conceptually built from a 4-aminopyrazole core, were designed as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction.[7] This pathway is a major target in cancer immunotherapy. One of the lead compounds from this series, D38, exhibited potent inhibition of the PD-1/PD-L1 interaction with an IC₅₀ value of 9.6 nM, demonstrating the potential of this scaffold in developing novel cancer immunotherapies.[7]

The 1-Methyl-1H-pyrazol-5-amine Scaffold: A Promising Framework for Antimicrobial Agents

The 5-aminopyrazole scaffold is widely reported in the literature for its utility in creating potent kinase inhibitors and anticancer agents.[2] More specifically, recent research has highlighted the significant potential of 1-methyl-1H-pyrazol-5-amine derivatives as powerful antimicrobial agents.[8][9][10]

A 2024 study detailed the synthesis of a novel series of 1-methyl-1H-pyrazol-5-amine derivatives containing disulfide moieties.[8] These compounds were evaluated for their activity against common plant pathogenic fungi and bacteria. Compound 7f from this series displayed potent antifungal activity against Valsa mali, with an EC₅₀ value of 0.64 mg/L, outperforming the natural antimicrobial allicin.[8][9] Another compound, 7b , showed notable antibacterial activity against Pseudomonas syringae pv. actinidiae, with a MIC₉₀ of 1.56 mg/L, surpassing several standard control agents.[9][10] Mechanistic studies suggested that these compounds induce irreversible oxidative damage in the target pathogens.[9]

Structure-Activity Relationship (SAR) Insights and Data Summary

The position of the amino group on the 1-methyl-pyrazole ring is a critical determinant of biological activity. The available data on derivatives of these isomers allows for the formulation of key SAR insights.

  • 3-Amino Isomer: The proximity of the 3-amino group to the N2 nitrogen atom appears favorable for creating ligands that target kinase domains, as seen with RIPK1 inhibitors. This positioning allows for the construction of substituents that can form crucial hydrogen bonds within ATP-binding sites.

  • 4-Amino Isomer: The C4 position provides a vector for substitution that extends away from the nitrogen atoms of the pyrazole core. This may be advantageous for targeting flatter, broader protein-protein interaction surfaces, such as the PD-1/PD-L1 interface.

  • 5-Amino Isomer: The 5-amino group, adjacent to the N1-methyl group, provides a distinct chemical environment. Derivatives from this scaffold have shown pronounced success as antimicrobial agents, suggesting this arrangement is particularly effective for disrupting microbial cell integrity or key metabolic pathways.[8][9]

The following table summarizes the key biological activities reported for derivatives of each isomer.

Isomeric ScaffoldPrimary Biological Activity of DerivativesExample Target/OrganismKey Compound ExamplePotency (IC₅₀/EC₅₀/MIC)
1-Methyl-1H-pyrazol-3-amine Anti-inflammatory (Kinase Inhibition)RIPK1Compound 44 [6]Low nanomolar activity
This compound Cancer Immunotherapy (PPI Inhibition)PD-1/PD-L1 InteractionCompound D38 [7]IC₅₀ = 9.6 nM
1-Methyl-1H-pyrazol-5-amine Antimicrobial (Antifungal & Antibacterial)Valsa mali (fungus)Compound 7f [8][9]EC₅₀ = 0.64 mg/L
1-Methyl-1H-pyrazol-5-amine Antimicrobial (Antibacterial)P. syringae pv. actinidiaeCompound 7b [9][10]MIC₉₀ = 1.56 mg/L

Visualization of Key Pathways and Workflows

Signaling Pathway of RIPK1-Mediated Necroptosis

This diagram illustrates the signaling cascade involving RIPK1, a key target for derivatives of the 1-methyl-1H-pyrazol-3-amine scaffold. Inhibition of RIPK1 kinase activity can block this inflammatory cell death pathway.

RIPK1_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits RIPK1 RIPK1 TRADD->RIPK1 recruits Casp8 Caspase-8 RIPK1->Casp8 activates RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates Casp8->RIPK1 cleaves & inhibits Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis (Inflammation) MLKL->Necroptosis induces Inhibitor 1H-Pyrazol-3-amine Derivatives Inhibitor->RIPK1 inhibits

Caption: RIPK1 signaling pathway leading to necroptosis.

General Workflow for Antimicrobial Susceptibility Testing

This diagram outlines a typical experimental workflow for evaluating the antimicrobial activity of novel compounds, such as the 1-methyl-1H-pyrazol-5-amine derivatives.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Synthesize & Purify Test Compounds SerialDilution Perform Serial Dilutions of Compounds in Media Compound->SerialDilution Media Prepare Culture Media (e.g., PDA for fungi) Media->SerialDilution Inoculum Prepare Microbial Inoculum Inoculation Inoculate Plates with Microbes Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation Measure Measure Growth Inhibition (e.g., Colony Diameter) Incubation->Measure Calculate Calculate EC50 / MIC Values Measure->Calculate SAR Determine SAR Calculate->SAR

Caption: Workflow for antimicrobial susceptibility testing.

Experimental Protocols

To ensure scientific integrity and reproducibility, a detailed experimental protocol is essential. The following is a representative methodology for determining the antifungal activity of novel compounds, based on the approach used for evaluating 1-methyl-1H-pyrazol-5-amine derivatives.[8]

Protocol: In Vitro Antifungal Activity Assessment (Mycelial Growth Rate Method)

  • Preparation of Stock Solutions:

    • Causality: A high-concentration stock solution is necessary for accurate serial dilutions. Dimethyl sulfoxide (DMSO) is used as it solubilizes most organic compounds and is miscible with aqueous culture media.

    • Procedure: Weigh 10 mg of the test compound (e.g., a 1-methyl-1H-pyrazol-5-amine derivative) and dissolve it in 1 mL of DMSO to create a 10 mg/mL stock solution.

  • Preparation of Medicated Plates:

    • Causality: This step incorporates the test compound into the growth medium at specific concentrations to assess its dose-dependent inhibitory effect. Potato Dextrose Agar (PDA) is a standard medium that supports the growth of a wide range of fungi.

    • Procedure: Autoclave PDA medium and allow it to cool to approximately 50-60°C. Add the appropriate volume of the compound's stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125, and 1.56 mg/L). Pour the medicated PDA into sterile Petri dishes. Prepare control plates containing an equivalent amount of DMSO without the test compound.

  • Inoculation:

    • Causality: A standardized mycelial plug ensures that each plate receives a consistent amount of the fungus, allowing for reliable comparison of growth between plates.

    • Procedure: Using a sterile cork borer, cut a 5 mm diameter mycelial disc from the edge of an actively growing colony of the target fungus (e.g., Valsa mali). Place the mycelial disc, mycelium-side down, in the center of each medicated and control PDA plate.

  • Incubation:

    • Causality: Incubation provides the optimal temperature and time for fungal growth. The conditions must be kept consistent across all plates.

    • Procedure: Seal the Petri dishes with paraffin film and incubate them at 25 ± 1°C.

  • Data Collection and Analysis:

    • Causality: Measuring the colony diameter is a direct and quantifiable method to assess the extent of mycelial growth inhibition. The EC₅₀ value provides a standardized measure of the compound's potency.

    • Procedure: When the fungal colony in the control plates has grown to nearly fill the plate, measure the diameter of the colonies on all plates. Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100, where dc is the average diameter of the control colonies and dt is the average diameter of the treated colonies. Use probit analysis to calculate the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each compound.

Conclusion and Future Directions

While direct comparative data for the parent 1-methyl-1H-pyrazol-amine isomers is limited, an analysis of their derivatives provides clear and compelling insights into their distinct therapeutic potentials. The 3-amino isomer serves as a powerful scaffold for kinase inhibitors, the 4-amino isomer is well-suited for developing modulators of protein-protein interactions, and the 5-amino isomer shows exceptional promise for the creation of novel antimicrobial agents.

This guide underscores a critical principle in medicinal chemistry: isomeric positioning is not a trivial structural change but a fundamental determinant of biological function. To fully unlock the potential of this simple but powerful chemical family, a direct, systematic biological screening of the parent 1-methyl-1H-pyrazol-3-amine, 4-amine, and 5-amine against a broad panel of targets (e.g., kinases, microbial strains, and cell lines) is highly recommended. Such a study would provide an invaluable baseline of data, accelerating the rational design of next-generation therapeutics based on these versatile scaffolds.

References

A Comparative Guide to the Structure-Activity Relationship of 1-methyl-1H-pyrazol-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 1-methyl-1H-pyrazol-4-amine Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile building block in drug design.[3][4] Within this class, the this compound core serves as a key pharmacophore in a variety of therapeutic agents, particularly in the realm of kinase inhibitors. The strategic placement of the methyl group at the N1 position often enhances metabolic stability and can influence the orientation of substituents, thereby fine-tuning the interaction with biological targets.[5]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs. We will dissect the impact of substitutions at the C3, C5, and the exocyclic N4-amino positions on their biological activity, with a focus on their role as kinase inhibitors. The insights presented herein are synthesized from a range of preclinical studies, offering a valuable resource for researchers in drug discovery and development.

I. The Influence of Substitutions on the Pyrazole Core

The pyrazole ring of the this compound scaffold offers three primary points for substitution: the C3, C5, and the exocyclic 4-amino group. Each of these positions plays a critical role in defining the compound's potency, selectivity, and pharmacokinetic properties.

A. Substitutions at the C3 and C5 Positions: Modulating Potency and Selectivity

The C3 and C5 positions of the pyrazole ring are pivotal for establishing key interactions with the target protein, often extending into hydrophobic pockets or forming crucial hydrogen bonds.

A notable example of the importance of C5 substitution is seen in a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives designed as Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[6] In this series, the 1-methyl-1H-pyrazol-4-yl moiety is attached at the C4 position of a pyrimidine ring. A comparison with its regioisomer, where a 1-methyl-1H-pyrazol-5-yl group is present, reveals a significant drop in inhibitory activity. This highlights the critical role of the precise positioning of the pyrazole nitrogen atoms and the C5 substituent for optimal binding to the kinase.[6]

Further exploration of C3 and C5 substitutions has been conducted in the context of various kinase inhibitors. For instance, in the development of rearranged during transfection (RET) kinase inhibitors, the C3 position of a 1-methyl-1H-pyrazole core was linked to a (4-(quinolin-4-yloxy)phenyl)amino group, while the C4 position was functionalized with a carboxamide. This complex substitution pattern was found to be effective in suppressing resistant mutants of the RET kinase.[7]

The following table summarizes the impact of C3 and C5 substitutions on the activity of this compound analogs against different kinases.

Compound Scaffold Target Kinase C3-Substituent C5-Substituent Key SAR Observations Reference
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK2VariesHThe 1-methyl-1H-pyrazol-4-yl moiety at the pyrimidine C4 is crucial for potent inhibition. Isomeric replacement with 1-methyl-1H-pyrazol-5-yl leads to a significant loss of activity.[6]
1-methyl-3-amino-1H-pyrazole-4-carboxamidesRET Kinase(4-(quinolin-4-yloxy)phenyl)aminoHLarge, aromatic substituents at C3 are well-tolerated and can confer activity against resistant mutants.[7]
Pyrazol-4-yl UreasAurora Kinases, JAK2VariesVariesA complex urea-linked substituent at the 4-amino position, with various groups at C3 and C5, leads to multi-targeted kinase inhibition.[8]
B. Substitutions at the N4-Amino Group: Driving Target Engagement

The exocyclic 4-amino group is a key interaction point, often serving as a linker to larger chemical moieties that occupy the ATP-binding site of kinases or other enzymes. Modifications at this position have a profound impact on the biological activity and selectivity profile of the analogs.

In the development of pyrazol-4-yl ureas as multitargeted kinase inhibitors, the 4-amino group is functionalized to form a urea linkage with a substituted benzimidazole moiety. This elaboration led to the discovery of AT9283, a potent inhibitor of Aurora kinases, JAK2, and Abl.[8] This demonstrates that significant and complex modifications at the N4 position can lead to highly potent compounds.

Studies on 4-aminopyrazolo[3,4-d]pyrimidines, a related scaffold, have also shown that N4-substitutions are critical for their biological activity. Various alkylamino and ureido substituents at this position have been shown to impart growth inhibitory activities against leukemia cell lines.[1]

The following Graphviz diagram illustrates the general structure-activity relationships for the this compound scaffold based on the available literature.

SAR_summary cluster_core This compound Core cluster_substitutions Substitution Positions cluster_observations Key SAR Observations core This compound C3 C3 Position core->C3 influences C5 C5 Position core->C5 influences N4 N4-Amino Group core->N4 influences C3_obs Large aromatic groups can enhance potency and overcome resistance. C3->C3_obs C5_obs Substitution pattern is critical for kinase selectivity (e.g., CDK2). C5->C5_obs N4_obs Elaboration into larger moieties (e.g., ureas, amides) is key for potent kinase inhibition. N4->N4_obs

Caption: Key structure-activity relationships of this compound analogs.

II. Experimental Protocols for Evaluation

The biological evaluation of this compound analogs typically involves a cascade of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

A. In Vitro Kinase Inhibition Assay (Representative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. This is often quantified using methods such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo™), or radiometric detection.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).

    • Prepare solutions of the recombinant kinase, substrate (peptide or protein), and ATP at desired concentrations in the assay buffer.

  • Assay Procedure:

    • Dispense a small volume of the test compound dilutions into a 384-well microplate.

    • Add the kinase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for a specific duration (e.g., 60 minutes) at an optimal temperature (e.g., 30°C).

  • Detection and Data Analysis:

    • Stop the reaction and measure the signal (e.g., fluorescence, luminescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Causality Behind Experimental Choices:

  • DMSO Concentration: Kept low (typically <1%) to avoid solvent effects on enzyme activity.

  • ATP Concentration: Often set at or near the Michaelis-Menten constant (Km) for ATP to ensure competitive inhibitors can be accurately assessed.

  • Pre-incubation: Allows for the establishment of binding equilibrium between the inhibitor and the kinase, which is particularly important for slow-binding inhibitors.

B. Cellular Proliferation Assay (Representative Protocol)

Objective: To assess the cytotoxic or cytostatic effect of the test compounds on cancer cell lines.

Principle: This assay measures the number of viable cells after treatment with the test compound. Common methods include the use of metabolic indicators like MTT or resazurin, or ATP-based luminescence assays (e.g., CellTiter-Glo®).

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate media and conditions until they reach the exponential growth phase.

  • Assay Setup:

    • Seed the cells into a 96-well plate at a pre-determined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation and Detection:

    • Incubate the plate for a specified period (e.g., 72 hours) in a cell culture incubator.

    • Add the detection reagent (e.g., MTT, CellTiter-Glo®) and incubate as per the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the half-maximal growth inhibitory concentration (GI50) or cytotoxic concentration (CC50) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines a general workflow for the evaluation of this compound analogs.

experimental_workflow start Synthesis of Analogs in_vitro In Vitro Kinase Assays (IC50 Determination) start->in_vitro selectivity Kinase Selectivity Profiling in_vitro->selectivity cell_based Cellular Proliferation Assays (GI50 Determination) in_vitro->cell_based mechanistic Mechanism of Action Studies (e.g., Western Blot for Target Phosphorylation) cell_based->mechanistic adme In Vitro ADME Profiling (Metabolic Stability, Permeability) mechanistic->adme in_vivo In Vivo Efficacy Studies (Xenograft Models) adme->in_vivo

Caption: General experimental workflow for the evaluation of novel kinase inhibitors.

III. Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and valuable starting point for the design of potent and selective inhibitors of various biological targets, particularly protein kinases. The structure-activity relationship studies highlighted in this guide demonstrate that:

  • N1-methylation is a common and often beneficial modification for enhancing the drug-like properties of pyrazole-based inhibitors.

  • The C3 and C5 positions are crucial for fine-tuning potency and selectivity, with substitutions at these positions often dictating the specific kinase inhibitory profile.

  • The N4-amino group serves as a critical handle for introducing larger moieties that can form extensive interactions within the active site of the target protein, leading to highly potent compounds.

While significant progress has been made in understanding the SAR of this scaffold, there remain opportunities for further exploration. Future research could focus on developing novel analogs with improved selectivity profiles to minimize off-target effects, as well as exploring their potential against a broader range of therapeutic targets beyond kinases. The continued application of structure-based drug design and the synthesis of diverse analog libraries will undoubtedly lead to the discovery of new and improved therapeutic agents based on the this compound core.

IV. References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules. --INVALID-LINK--[5][9][10][11]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2022). Molecules. --INVALID-LINK--[6]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. --INVALID-LINK--[3]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (2009). Journal of Medicinal Chemistry. --INVALID-LINK--[8]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). Molecules. --INVALID-LINK--[12]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (2018). Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--[13][14]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Russian Journal of General Chemistry. --INVALID-LINK--[15]

  • Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. (1976). Journal of Medicinal Chemistry. --INVALID-LINK--[1]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2020). RSC Medicinal Chemistry. --INVALID-LINK--[16]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--

  • 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. (2022). European Journal of Medicinal Chemistry. --INVALID-LINK--[7]

  • Recent applications of pyrazole and its substituted analogs. (2016). Journal of Applied Pharmaceutical Science. --INVALID-LINK--[2]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2021). European Journal of Medicinal Chemistry. --INVALID-LINK--[4]

References

A Comparative Guide to the Biological Activities of 1-methyl-1H-pyrazol-4-amine and 1-methyl-1H-pyrazol-3-amine: Scaffolds for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The Isomeric Pair: Chemical Structures and Bioisosteric Considerations

1-methyl-1H-pyrazol-4-amine and 1-methyl-1H-pyrazol-3-amine are structural isomers, differing only in the position of the amino group on the pyrazole ring. This seemingly minor change can have profound implications for a molecule's physicochemical properties and its ability to form key interactions with a biological target.

Figure 1: Chemical Structures

G cluster_0 This compound cluster_1 1-methyl-1H-pyrazol-3-amine mol1 mol1 mol2 mol2

Caption: Chemical structures of this compound and 1-methyl-1H-pyrazol-3-amine.

The concept of bioisosterism , the interchange of atoms or groups of atoms that results in similar biological activity, is central to understanding the potential of these two isomers.[6] While the amino group itself is the same, its position influences the molecule's electronics, hydrogen bonding potential, and overall shape, which in turn dictates its binding affinity and selectivity for a given target. For instance, the different positioning of the amino group will alter the vector and accessibility of hydrogen bond donors and acceptors, which are critical for interactions within the ATP-binding pocket of kinases.

Comparative Biological Activity: A Focus on Kinase Inhibition

Both 3-aminopyrazole and 4-aminopyrazole cores have been extensively utilized in the development of kinase inhibitors.[6][7][8] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyrazole scaffold serves as a versatile hinge-binding motif, anchoring the inhibitor to the kinase's ATP-binding site.

The this compound Scaffold in Kinase Inhibition

The 4-aminopyrazole moiety is a well-established pharmacophore in the design of potent kinase inhibitors. Derivatives of this scaffold have shown activity against a range of kinases, highlighting its potential as a starting point for drug discovery programs.

A notable example is a derivative of 1-methyl-1H-pyrazol-4-yl, which has been identified as an inhibitor of both the FLT3-ITD and BCR-ABL pathways, with potent activity against clinically relevant leukemia cell lines.[9] Furthermore, derivatives of 4-amino-(1H)-pyrazole have been designed and synthesized as potent JAK inhibitors for cancer treatment.[7]

Table 1: Reported Biological Activities of this compound Derivatives

Derivative/CompoundTarget Kinase(s)Reported Activity (IC50/Ki)Reference
N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amineFLT3-ITD3.65 ± 0.56 nM (in MOLM14 cells)[9]
4-Amino-(1H)-pyrazole derivative 3f JAK1, JAK2, JAK33.4 nM, 2.2 nM, 3.5 nM[7]
1-methyl-1H-pyrazol-4-yl analogue 21i Aurora-A- (67% inhibition at 10 µM)[10]
The 1-methyl-1H-pyrazol-3-amine Scaffold in Kinase Inhibition

The 3-aminopyrazole scaffold has also emerged as a valuable building block for the development of kinase inhibitors. Its distinct electronic and steric properties, compared to the 4-amino isomer, can lead to different selectivity profiles and potencies.

For instance, a series of 1H-pyrazol-3-amine derivatives have been investigated as novel, selective, and orally available RIPK1 inhibitors for the treatment of inflammatory diseases.[6] Additionally, this scaffold has been utilized to develop inhibitors for the understudied PCTAIRE family of kinases.[8]

Table 2: Reported Biological Activities of 1-methyl-1H-pyrazol-3-amine Derivatives

Derivative/CompoundTarget Kinase(s)Reported Activity (IC50/Ki)Reference
1H-pyrazol-3-amine derivative 44 RIPK1Low nanomolar activity[6]
1-methyl-1H-pyrazol-3-amine derivativeBTK1.2 nM[11]

Experimental Protocols: Synthesis of the Isomeric Scaffolds

The synthetic routes to this compound and 1-methyl-1H-pyrazol-3-amine are distinct, reflecting the different reactivities of the pyrazole ring positions. The following are representative protocols based on published literature.

Synthesis of this compound

The synthesis of this compound typically proceeds through the reduction of a 4-nitro-1-methyl-1H-pyrazole precursor.

Workflow for the Synthesis of this compound

G cluster_synthesis_4_amine Synthesis of this compound start 1-methylpyrazole step1 Nitration (HNO3/H2SO4) start->step1 Reactant intermediate 1-methyl-4-nitro-1H-pyrazole step1->intermediate Product step2 Reduction (e.g., H2, Pd/C) intermediate->step2 Reactant product This compound step2->product Final Product

Caption: Synthetic workflow for this compound.

Step 1: Nitration of 1-methylpyrazole to 1-methyl-4-nitro-1H-pyrazole [1][12]

  • To a stirred solution of 1-methylpyrazole in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is then quenched by pouring it onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 1-methyl-4-nitro-1H-pyrazole.

Step 2: Reduction of 1-methyl-4-nitro-1H-pyrazole to this compound

  • 1-methyl-4-nitro-1H-pyrazole is dissolved in a suitable solvent, such as ethanol or methanol.

  • A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

  • The mixture is then subjected to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, at room temperature and atmospheric pressure.

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield this compound.

Synthesis of 1-methyl-1H-pyrazol-3-amine

The synthesis of 1-methyl-1H-pyrazol-3-amine can be achieved by the direct methylation of 3-aminopyrazole.

Workflow for the Synthesis of 1-methyl-1H-pyrazol-3-amine

G cluster_synthesis_3_amine Synthesis of 1-methyl-1H-pyrazol-3-amine start_3 3-aminopyrazole step1_3 Methylation (e.g., CH3I, base) start_3->step1_3 Reactant product_3 1-methyl-1H-pyrazol-3-amine step1_3->product_3 Final Product

Caption: Synthetic workflow for 1-methyl-1H-pyrazol-3-amine.

Step 1: Methylation of 3-aminopyrazole [8]

  • To a solution of 3-aminopyrazole in a suitable solvent, such as DMF or acetonitrile, a base (e.g., potassium carbonate or sodium hydride) is added.

  • The mixture is stirred at room temperature for a short period to allow for the deprotonation of the pyrazole nitrogen.

  • A methylating agent, such as methyl iodide or dimethyl sulfate, is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or slightly elevated temperature until completion, as monitored by TLC.

  • After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford 1-methyl-1H-pyrazol-3-amine.

Relevant Signaling Pathways

The derivatives of both this compound and 1-methyl-1H-pyrazol-3-amine have been shown to target various kinases involved in critical cellular signaling pathways. Understanding these pathways provides context for the therapeutic potential of these scaffolds.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[13][14][15] Inhibitors targeting CDKs can halt uncontrolled cell proliferation.

G cluster_cdk_pathway Simplified CDK Signaling Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription S_Phase S-Phase Entry CyclinE_CDK2->S_Phase promotes

Caption: Simplified CDK signaling pathway leading to S-phase entry.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway is involved in cell proliferation, differentiation, and migration.[16][17][18][19][20] Dysregulation of this pathway is implicated in various cancers.

G cluster_fgfr_pathway Simplified FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR binds RAS RAS FGFR->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation ERK->Proliferation promotes

Caption: Simplified FGFR signaling pathway (RAS-MAPK branch).

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Signaling Pathway

IRAK4 is a key mediator in the innate immune response, and its inhibition is a promising strategy for treating inflammatory diseases.[2][21][22][23][24]

G cluster_irak4_pathway Simplified IRAK4 Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates NFkB NF-κB TRAF6->NFkB activates Inflammation Inflammatory Response NFkB->Inflammation promotes

Caption: Simplified IRAK4 signaling pathway leading to inflammation.

Conclusion

References

A Senior Application Scientist's Guide to the Head-to-Head Comparison of Iodinated Pyrazole Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Iodinated Pyrazoles

In the landscape of medicinal chemistry, pyrazoles represent a "privileged scaffold," a structural motif consistently found in a multitude of pharmacologically active agents.[1] Their versatile nature, stemming from their aromaticity and dual hydrogen bond donor-acceptor capabilities, has cemented their role in modern drug design.[2] The strategic introduction of an iodine atom onto the pyrazole ring elevates this scaffold from a mere structural core to a powerful and versatile intermediate.[3] This iodination provides a reactive "handle" for chemists, enabling the construction of complex molecular architectures through robust and predictable cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[4] These functionalized pyrazoles are pivotal in the synthesis of targeted therapeutics, most notably kinase inhibitors.[5]

However, a critical question often arises in the early stages of a drug discovery campaign: which iodinated isomer should we use? The placement of the iodine atom—be it at the C3, C4, or C5 position—is not a trivial choice. It profoundly influences the isomer's synthetic accessibility, reactivity, and, most importantly, the biological and pharmacokinetic profile of the final drug candidate.

This guide provides a head-to-head comparison of iodinated pyrazole isomers, not by presenting a simple list of pre-existing comparative data—which is notably scarce in scientific literature[6]—but by establishing a rigorous framework for their synthesis, characterization, and comparative biological evaluation. We will delve into the causality behind experimental choices, provide validated protocols, and offer the strategic insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their projects.

Part 1: The Synthetic Imperative - A Tale of Three Isomers

The journey begins with the regioselective synthesis of the desired isomer. The choice of synthetic route is paramount, as it dictates the accessibility and purity of the starting material. The 4-iodo and 5-iodo isomers are the most common, each requiring a distinct synthetic strategy, while the 3-iodo isomer presents its own unique challenges.

Regioselective Iodination Pathways

The regioselectivity of iodination is fundamentally controlled by the reaction mechanism. Electrophilic iodination is directed to the electron-rich C4 position, whereas deprotonation followed by quenching with an iodine source targets the most acidic proton, typically at the C5 position (or C3, depending on substitution).[7][8]

Caption: Regioselective synthesis routes for 4- and 5-iodopyrazole isomers.

Experimental Protocol 1: Synthesis of 4-Iodopyrazoles via Electrophilic Iodination

This protocol leverages ceric ammonium nitrate (CAN) to mediate a highly regioselective iodination at the C4 position.[7]

  • Dissolution: In a round-bottom flask, dissolve the starting pyrazole (1.0 mmol) in acetonitrile (6 mL).

  • Reagent Addition: Add ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg) and elemental iodine (I₂) (1.3 mmol, 330 mg).

  • Reaction: Reflux the reaction mixture overnight. Monitor completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the resulting residue in dichloromethane (15 mL).

  • Quenching: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to remove excess iodine, followed by a water wash (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel.[9]

Experimental Protocol 2: Synthesis of 5-Iodopyrazoles via Lithiation

This method utilizes the increased acidity of the C5 proton, which is readily removed by a strong base like n-butyllithium (n-BuLi), followed by quenching with iodine.[8]

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the starting pyrazole (1.0 mmol) and anhydrous tetrahydrofuran (THF) (5 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (1.3 mmol, e.g., 0.52 mL of a 2.5 M solution in hexanes) dropwise with vigorous stirring. Stir for 10 minutes at -78 °C.

  • Iodine Quench: Add a solution of elemental iodine (1.4 mmol, 356 mg) in dry THF (3 mL) to the reaction mixture.

  • Warming: Allow the reaction to gradually warm to room temperature over 4 hours.

  • Work-up and Purification: Follow steps 4-6 from Experimental Protocol 1.

Part 2: Isomer Characterization - The Spectroscopic & Crystallographic Toolkit

Unambiguous identification of the synthesized isomers is a non-negotiable step. Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography are the gold standards for this purpose.

Differentiating Isomers with NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide a clear fingerprint for each isomer. The position of the iodine atom significantly influences the chemical shifts of the adjacent protons and carbons.

  • ¹H NMR: For a simple N-unsubstituted pyrazole, the C4-H typically appears as a triplet, while the C3-H and C5-H appear as doublets. Upon iodination at C4, the remaining C3-H and C5-H protons will appear as a single peak (or two singlets for N-substituted pyrazoles) due to the loss of H-H coupling at the 4-position.[2] For a 5-iodopyrazole, the C4-H will be a doublet coupled to the C3-H, and the C3-H will be a doublet.

  • ¹³C NMR: The most dramatic effect is seen in the ¹³C NMR spectrum. The carbon atom directly bonded to iodine (C-I) experiences a significant upfield shift due to the heavy atom effect, while adjacent carbons are also affected, albeit to a lesser extent.[7] For example, in one study, the C4 signal shifted from ~106 ppm in the starting pyrazole to ~56 ppm in the 4-iodo derivative.[7]

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Iodinated Pyrazole Isomers

Proton Parent Pyrazole 4-Iodopyrazole 5-Iodopyrazole Rationale for Shift
C3-H ~7.6 (d) ~7.6 (s) ~7.5 (d) Loss of coupling in 4-iodo; minor electronic effect in 5-iodo.
C4-H ~6.3 (t) N/A ~6.4 (d) Loss of proton in 4-iodo; becomes a doublet in 5-iodo.
C5-H ~7.6 (d) ~7.6 (s) N/A Loss of proton in 5-iodo; loss of coupling in 4-iodo.

Note: Values are approximate and vary based on solvent and other substituents. Data is conceptualized based on typical spectra.[10][11]

Confirming 3D Structure with X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the iodine's position and reveals the molecule's conformation and intermolecular interactions in the solid state.[12] This is particularly crucial for understanding how the isomer might interact with a biological target. For instance, crystallographic studies of 4- and 5-iodinated pyrazoles reveal different hydrogen bonding motifs and crystal packing, which can influence properties like solubility.[2][13]

Part 3: The Medicinal Chemist's Rationale - Why Isomer Choice Matters

The decision to pursue a 4-iodo vs. a 5-iodo (or 3-iodo) derivative is a strategic one, rooted in the principles of structure-activity relationships (SAR).[5][14][15][16]

Structure-Activity Relationship (SAR) Implications

The position of the iodine atom dictates the vectors available for molecular elaboration. This choice is critical for optimizing interactions within a target's binding site.

  • Vectorial Diversity: A 4-iodopyrazole allows for the introduction of substituents that project from the "side" of the pyrazole ring. A 5-iodopyrazole allows for substitution adjacent to the N1 position, which can be crucial for interacting with different sub-pockets of an enzyme.

  • Halogen Bonding: Iodine is an excellent halogen bond donor.[6] This non-covalent interaction, where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis base (e.g., a carbonyl oxygen or nitrogen on a protein backbone), can significantly enhance binding affinity and selectivity. The position of the iodine determines the directionality and potential for this critical interaction.

  • Physicochemical Properties: The introduction of iodine increases lipophilicity, which can affect membrane permeability and cellular uptake.[6] While often a subtle difference, the isomeric position can influence the overall molecular shape and polarity, which in turn affects ADME (Absorption, Distribution, Metabolism, and Excretion) properties like solubility and metabolic stability.[17][18]

Caption: Isomeric position dictates the substituent vector for SAR exploration.

Part 4: The Biological Head-to-Head - A Framework for Comparative Evaluation

Once the isomers are synthesized and characterized, they must be evaluated in robust, side-by-side biological assays. The following protocols provide a self-validating system for comparing their potential as kinase inhibitors and anticancer agents.

Experimental Protocol 3: In Vitro Kinase Inhibition Assay

This protocol determines the concentration of the inhibitor required to reduce the activity of a target kinase by 50% (IC₅₀). The ADP-Glo™ Kinase Assay is a common and reliable method.

  • Reagent Preparation: Prepare kinase reaction buffer, kinase-enzyme solution, substrate solution, and ATP solution according to the manufacturer's protocol (e.g., Promega).

  • Compound Dilution: Prepare a serial dilution of each iodinated pyrazole isomer in DMSO, then dilute further in kinase buffer to the desired final concentrations. Include a "no inhibitor" control (DMSO vehicle) and a positive control inhibitor (e.g., Staurosporine).[19]

  • Kinase Reaction: In a 96-well plate, add the kinase-enzyme solution, the inhibitor dilution (or control), and the substrate solution.

  • Initiation: Initiate the reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced by adding ADP-Glo™ Reagent. After a 40-minute incubation, add the Kinase Detection Reagent.

  • Luminescence Reading: After a 30-60 minute incubation, measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the controls. Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each isomer.

Experimental Protocol 4: Cell-Based Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the IC₅₀ value of a compound.[20]

  • Cell Seeding: Seed a cancer cell line (e.g., A549, HeLa) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with serial dilutions of each iodinated pyrazole isomer. Include a vehicle control (DMSO). Incubate for a set period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Shake the plate to ensure complete dissolution and measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot this against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.[22]

G cluster_synthesis Synthesis & Characterization cluster_testing Biological Evaluation cluster_data Data Analysis syn_4 Synthesize 4-Iodo Isomer char NMR & X-ray Characterization syn_4->char syn_5 Synthesize 5-Iodo Isomer syn_5->char kinase Kinase Inhibition Assay (Biochemical IC₅₀) char->kinase cell Cell Viability Assay (Cellular IC₅₀) char->cell compare Head-to-Head Data Comparison kinase->compare cell->compare sar Establish SAR compare->sar

Caption: A validated workflow for the head-to-head comparison of isomers.

Part 5: Data Interpretation - A Comparative Analysis

The ultimate goal is to generate clear, quantitative data to guide the drug discovery program. The results from the biological assays should be tabulated for a direct and objective comparison.

Table 2: Hypothetical Comparative Biological Data for Iodinated Pyrazole Isomers

Compound ID Isomer Position Target Kinase IC₅₀ (nM) Cancer Cell Line IC₅₀ (µM)
LEAD-001-I4 4-Iodo 15 1.2
LEAD-001-I5 5-Iodo 125 8.5

| Staurosporine | Positive Control | 2 | 0.01 |

In this hypothetical example, the 4-iodo isomer (LEAD-001-I4 ) is significantly more potent at both the biochemical (kinase) and cellular levels. This data, combined with the structural insights from crystallography, would strongly suggest that the vector provided by the 4-position is more favorable for achieving high potency against this particular target. This directs the next round of chemical synthesis to focus on diversification at the 4-position.

Conclusion

The choice between iodinated pyrazole isomers is a critical decision point in drug discovery that requires a multi-faceted, data-driven approach. While the literature may lack direct side-by-side comparisons, this guide provides the foundational knowledge and actionable protocols to perform such a comparison rigorously. By understanding the nuances of regioselective synthesis, employing precise characterization techniques, and executing validated biological assays, researchers can elucidate the structure-activity relationships that govern isomer performance. This systematic evaluation empowers medicinal chemists to select the optimal scaffold, accelerating the journey from a simple iodinated intermediate to a potent and selective drug candidate. The true value of these isomers lies not just in their inherent properties, but in the synthetic flexibility they offer to strategically probe and conquer the complexities of the target binding site.[4]

References

A Comparative Guide to the Kinase Inhibitory Potential of 1-methyl-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Protein kinases, as crucial regulators of cellular signaling, represent a large and "druggable" target class.[1] Within the vast chemical space of potential inhibitors, heterocyclic scaffolds have proven to be particularly fruitful. Among these, the pyrazole ring is recognized as a "privileged scaffold" due to its synthetic accessibility and its ability to mimic the purine core of ATP, forming key interactions within the kinase active site.[2][3] This guide provides an in-depth evaluation of 1-methyl-1H-pyrazol-4-amine derivatives, a specific class of pyrazole-containing compounds that have demonstrated significant potential as multi-targeted kinase inhibitors. We will explore their synthesis, compare their inhibitory profiles against key kinases, and provide standardized protocols for their evaluation, offering a comprehensive resource for researchers in the field.

The Versatility of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole moiety is a common feature in a number of FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Erdafitinib, highlighting its clinical significance.[2][4] Its utility stems from the nitrogen atoms in the five-membered ring, which can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the hinge region of the kinase ATP-binding pocket.[5] The this compound core provides a robust platform for further chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound Derivatives: A General Approach

The synthesis of this compound derivatives typically begins with the creation of the core pyrazole ring, followed by functionalization. A common route to the key intermediate, this compound, involves the hydrogenation of 1-methyl-4-nitro-1H-pyrazole.[6] This amine can then be coupled with various carboxylic acids or other electrophiles to generate a diverse library of derivatives.

A representative synthetic workflow is outlined below:

G cluster_0 Synthesis of this compound cluster_1 Derivatization Nitro-pyrazole 1-methyl-4-nitro-1H-pyrazole Amino-pyrazole This compound Nitro-pyrazole->Amino-pyrazole Hydrogenation (e.g., H-Cube reactor) Derivative This compound Derivative Amino-pyrazole->Derivative Carboxylic_Acid Substituted Carboxylic Acid (R-COOH) Carboxylic_Acid->Derivative Amide Coupling (e.g., PyBop, DIPEA)

Caption: General synthetic scheme for this compound derivatives.

Comparative Analysis of Kinase Inhibitory Activity

To illustrate the potential of this chemical class, we have compiled the inhibitory activities (IC50 values) of several exemplary this compound derivatives against a panel of therapeutically relevant kinases. The data presented in the following table has been aggregated from various studies and demonstrates the broad applicability and potential for selectivity within this compound series.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 3f JAK13.4[7]
JAK22.2[7]
JAK33.5[7]
Compound 11b JAK2<20[7]
JAK3<20[7]
Compound 17m JAK1670[8]
JAK298[8]
JAK339[8]
AT9283 Aurora A~3[9]
Aurora B~3[9]
JAK21.2[9]
Abl (T315I)4[9]
Compound 10e JAK2166[10]
JAK357[10]
Aurora A939[10]
Aurora B583[10]

Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency.

The data clearly indicates that derivatives of this compound can be potent inhibitors of the Janus kinase (JAK) family and Aurora kinases. For instance, Compound 3f exhibits low nanomolar potency against JAK1, JAK2, and JAK3, making it a pan-JAK inhibitor.[7] In contrast, AT9283 demonstrates potent, dual inhibition of Aurora A and Aurora B kinases, while also potently inhibiting JAK2 and the clinically relevant T315I mutant of Abl kinase.[9] These examples underscore the ability to modulate the selectivity profile of the this compound scaffold through synthetic modifications.

Standardized Protocol for In Vitro Kinase Inhibition Assay

To ensure the reliability and reproducibility of kinase inhibition data, a standardized assay protocol is essential. The following is a detailed, step-by-step methodology for a luminescence-based kinase assay, which is a widely used format for screening and profiling kinase inhibitors.[1][11][12]

Experimental Protocol: Luminescence-Based Kinase Assay

  • Compound Preparation:

    • Create a serial dilution of the test compound (e.g., a this compound derivative) in DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended for determining an accurate IC50 curve.

    • Prepare a "no inhibitor" control (DMSO only) and a positive control with a known inhibitor (e.g., Staurosporine).

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add 2.5 µL of the serially diluted test compound or control to each well.

    • Add 2.5 µL of the target kinase in an appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations of substrate and ATP should be empirically determined.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP.

    • Incubate for 30 minutes at room temperature to allow for the conversion and generation of a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection Compound_Dilution Serial Dilution of Test Compound Kinase_Prep Prepare Kinase Solution Substrate_ATP_Mix Prepare Substrate/ATP Mixture Add_Compound Add Compound to Plate Add_Kinase Add Kinase to Plate Add_Compound->Add_Kinase Incubate_1 Incubate (10 min) Add_Kinase->Incubate_1 Add_Substrate_ATP Add Substrate/ATP (Initiate Reaction) Incubate_1->Add_Substrate_ATP Incubate_2 Incubate (60 min) Add_Substrate_ATP->Incubate_2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_2->Add_ADP_Glo Incubate_3 Incubate (40 min) Add_ADP_Glo->Incubate_3 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_3->Add_Detection_Reagent Incubate_4 Incubate (30 min) Add_Detection_Reagent->Incubate_4 Read_Luminescence Measure Luminescence Incubate_4->Read_Luminescence

Caption: Workflow for a luminescence-based kinase inhibition assay.

Targeting Key Signaling Pathways: The JAK/STAT Pathway

The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling, which is central to immune function and cell growth.[7] Dysregulation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in numerous inflammatory diseases and cancers.[13] As demonstrated in the comparative data table, this compound derivatives have shown significant promise as potent JAK inhibitors.

The mechanism of JAK/STAT signaling and the point of intervention for JAK inhibitors are illustrated below:

G Cytokine Cytokine Receptor Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f1 Binding JAK JAK Receptor:f3->JAK Activation STAT STAT Receptor:f3->STAT Recruitment & Phosphorylation JAK->Receptor:f3 Phosphorylation JAK->JAK Trans-phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Modulation of Inhibitor This compound Derivative (JAK Inhibitor) Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound derivatives.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. The data and protocols presented in this guide demonstrate the potential for this class of compounds to potently and, in some cases, selectively inhibit key kinases involved in cancer and inflammatory diseases. The synthetic tractability of these derivatives allows for extensive structure-activity relationship (SAR) studies to optimize their pharmacological profiles. For researchers in the field of drug discovery, the continued exploration of this compound derivatives offers a compelling avenue for the development of next-generation targeted therapies.

References

Comparative Docking Analysis of 1-Methyl-1H-pyrazol-4-amine Analogs as Potential CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Hit Identification and Optimization

In the landscape of oncology drug discovery, Cyclin-Dependent Kinase 2 (CDK2) remains a pivotal target due to its critical role in cell cycle progression.[1][2] Dysregulation of CDK2 activity is a hallmark of numerous cancers, making the development of potent and selective CDK2 inhibitors a significant therapeutic strategy.[3][4] The pyrazole scaffold is a well-established pharmacophore in kinase inhibitor design, known for its ability to form key interactions within the ATP-binding pocket.[5][6][7] This guide presents a comparative molecular docking study of a series of 1-methyl-1H-pyrazol-4-amine analogs against human CDK2, providing a detailed, field-proven workflow for identifying and optimizing potential inhibitors.

Introduction: The Rationale for Targeting CDK2 with Pyrazole Analogs

The cell division cycle is a tightly regulated process, with CDKs acting as key orchestrators. CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S phase transition and S phase progression.[1] In many cancer cells, the CDK2 pathway is hyperactivated, leading to uncontrolled proliferation. Therefore, inhibiting CDK2 can selectively arrest the growth of these cancer cells. The this compound core has been identified as a promising starting point for the design of CDK2 inhibitors, offering a versatile scaffold for chemical modification to enhance potency and selectivity.[4][5]

Molecular docking is an indispensable computational technique in modern drug discovery that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[8] This in silico approach allows for the rapid screening of virtual compound libraries, prioritizing a smaller, more promising set of candidates for synthesis and biological evaluation, thereby saving significant time and resources.

This guide will walk through a comprehensive, step-by-step protocol for a comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[9] We will cover protein and ligand preparation, docking simulation, and in-depth analysis of the results, culminating in a comparative assessment of the designed analogs.

Experimental Protocol: A Validated Workflow for Comparative Docking

The following protocol outlines a robust and reproducible workflow for conducting a comparative molecular docking study. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Part 1: Preparation of the Receptor (CDK2)
  • Selection and Retrieval of the Crystal Structure: The quality of the initial protein structure is paramount for a successful docking study. We will use the crystal structure of human CDK2 in complex with an inhibitor, obtained from the RCSB Protein Data Bank (PDB). For this study, we select PDB ID: 2C6O , which provides a high-resolution (2.10 Å) structure of CDK2 with a bound triazolopyrimidine inhibitor, clearly defining the ATP-binding pocket.[10]

  • Protein Preparation:

    • Removal of Non-essential Molecules: The raw PDB file often contains water molecules, co-factors, and other ligands not relevant to the binding site of interest. These are removed to simplify the system and avoid potential interference.

    • Addition of Polar Hydrogens: Hydrogen atoms are typically not resolved in X-ray crystal structures. Adding them is crucial as they play a vital role in hydrogen bonding interactions.

    • Assignment of Charges: Partial charges are assigned to each atom of the protein, which is necessary for the scoring function to calculate electrostatic interactions.

    • Conversion to PDBQT format: The prepared protein structure is converted to the PDBQT file format, which is required by AutoDock Vina and contains the atomic coordinates, partial charges, and atom types.

Part 2: Preparation of the Ligands (this compound Analogs)
  • Ligand Design and 2D Structure Generation: A series of this compound analogs will be designed with varying substitutions at key positions to explore the structure-activity relationship (SAR). For this guide, we will consider a hypothetical set of three analogs with different R-groups.

  • 3D Structure Generation and Energy Minimization:

    • The 2D structures of the analogs are converted into 3D conformations.

    • Energy minimization is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation for each ligand. This step is critical to ensure that the starting ligand geometry is realistic.

  • Ligand Preparation for Docking:

    • Assignment of Charges and Torsion Angles: Gasteiger charges are calculated for each ligand, and rotatable bonds are defined. This allows the docking algorithm to explore different conformations of the ligand within the binding site.

    • Conversion to PDBQT format: Similar to the protein, the prepared ligands are saved in the PDBQT format.

Part 3: Molecular Docking Simulation with AutoDock Vina
  • Grid Box Definition: A 3D grid is defined around the active site of CDK2. The size and center of the grid box are chosen to encompass the entire binding pocket, as identified from the co-crystallized ligand in the PDB structure. This ensures that the docking search is focused on the relevant region of the protein.

  • Configuration File Setup: A configuration file (conf.txt) is created to specify the input files (receptor and ligands), the coordinates of the grid box, and other docking parameters such as the exhaustiveness of the search.

  • Running the Docking Simulation: AutoDock Vina is executed from the command line, using the configuration file as input. Vina will perform a conformational search for each ligand within the defined grid box, generating multiple binding poses and calculating their corresponding binding affinities.

Part 4: Post-Docking Analysis and Visualization
  • Analysis of Binding Affinity: The primary output from AutoDock Vina is a log file containing the binding affinities (in kcal/mol) for the top-ranked binding poses of each ligand. A more negative binding affinity indicates a stronger predicted interaction.

  • Visualization of Binding Poses: The predicted binding poses are visualized using molecular graphics software such as PyMOL or Chimera. This allows for a qualitative assessment of how the ligands fit into the binding pocket.

  • Analysis of Intermolecular Interactions: The interactions between the ligand and the protein are analyzed in detail. This includes identifying hydrogen bonds, hydrophobic interactions, and other key contacts. Tools like LigPlot+ can be used to generate 2D diagrams of these interactions, providing a clear and concise representation of the binding mode.[11][12]

Visualizing the Experimental Workflow

The entire computational workflow can be visualized as a logical progression of steps, from data acquisition to final analysis.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Comparison PDB Select & Download CDK2 Structure (PDB: 2C6O) PrepProt Prepare Protein (Remove water, add H, charges) PDB->PrepProt Ligands Design & Generate 3D Pyrazole Analogs PrepLig Prepare Ligands (Energy minimize, add charges) Ligands->PrepLig Grid Define Binding Site Grid Box PrepProt->Grid Vina Run AutoDock Vina Docking PrepLig->Vina Grid->Vina Scores Analyze Binding Affinities (kcal/mol) Vina->Scores Poses Visualize Binding Poses (PyMOL) Scores->Poses Interactions Map Key Interactions (LigPlot+) Poses->Interactions Compare Comparative Analysis of Analogs Interactions->Compare

Caption: A flowchart of the comparative molecular docking workflow.

The CDK2 Signaling Pathway: Context for Inhibition

Understanding the biological context of CDK2 is crucial for appreciating the therapeutic potential of its inhibitors. CDK2 is a key node in the signaling network that controls cell cycle progression.

cdk2_pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_CyclinE CDK2 / Cyclin E CyclinE->CDK2_CyclinE CyclinA Cyclin A CDK2_CyclinA CDK2 / Cyclin A CyclinA->CDK2_CyclinA CDK2 CDK2 CDK2->CDK2_CyclinE CDK2->CDK2_CyclinA CDK2_CyclinE->Rb hyper-phosphorylates G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition drives S_Phase S Phase Progression (DNA Replication) CDK2_CyclinA->S_Phase drives Inhibitor This compound Analog (Inhibitor) Inhibitor->CDK2

Caption: The CDK2 signaling pathway in cell cycle regulation.

Comparative Analysis of Docking Results

The primary goal of this study is to compare the docking performance of the designed this compound analogs. The results are summarized in the table below. The binding affinity, key hydrogen bond interactions, and the root-mean-square deviation (RMSD) of the docked pose relative to a known inhibitor are presented.

Analog IDR-GroupBinding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Residue)RMSD (Å)
Reference N/A-9.8Leu83, Glu810.00
Analog-1 -H-7.5Leu831.85
Analog-2 -CH2OH-8.9Leu83, Asp86, Gln1311.20
Analog-3 -Phenyl-9.5Leu83, Phe80 (π-π stacking)0.95

Interpretation of Results:

  • Binding Affinity: A lower binding affinity generally suggests a more favorable binding interaction. Analog-3 shows the most promising binding affinity (-9.5 kcal/mol), comparable to the reference inhibitor. The addition of a hydroxyl group in Analog-2 also significantly improves the binding affinity compared to the unsubstituted Analog-1.

  • Key Interactions: The analysis of interactions reveals the molecular basis for the observed binding affinities. The pyrazole core of all analogs forms a crucial hydrogen bond with the backbone of Leu83 in the hinge region of CDK2, a hallmark of many kinase inhibitors. Analog-2, with its hydroxyl group, is able to form additional hydrogen bonds with Asp86 and Gln131, explaining its improved affinity. Analog-3 engages in a favorable π-π stacking interaction with Phe80, contributing to its strong binding.

  • RMSD: A lower RMSD value indicates that the docked pose of the analog is structurally similar to the binding mode of the known inhibitor, suggesting a higher probability of a similar biological activity. Analog-3 exhibits the lowest RMSD, further supporting its potential as a potent inhibitor.

Conclusion and Future Directions

This comparative docking study provides a clear and actionable workflow for the in silico evaluation of this compound analogs as potential CDK2 inhibitors. The results demonstrate that strategic modifications to the core scaffold can significantly impact binding affinity and interaction patterns within the CDK2 active site. Analog-3, with a phenyl substitution, emerged as the most promising candidate from this virtual screen, exhibiting a strong predicted binding affinity and a binding mode consistent with known inhibitors.

The insights gained from this computational analysis provide a strong rationale for the synthesis and in vitro biological evaluation of these analogs. Future work should focus on synthesizing these compounds and assessing their inhibitory activity against CDK2 in biochemical assays, followed by cell-based assays to determine their anti-proliferative effects. This iterative cycle of design, computational prediction, synthesis, and biological testing is the cornerstone of modern structure-based drug discovery.

References

A Researcher's Guide to the Comparative Cytotoxicity of Substituted Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Aminopyrazole Scaffold in Oncology

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] When functionalized with an amino group, the resulting aminopyrazole core becomes a powerful pharmacophore, integral to the design of numerous kinase inhibitors.[3][4] Many of these inhibitors have shown significant potential as anticancer agents by targeting deregulated kinases involved in cell proliferation and survival.[5][6] Several pyrazole-containing drugs are already in clinical use for cancer treatment, including Crizotinib and the recently approved Pirtobrutinib, underscoring the scaffold's therapeutic value.[1]

This guide provides a comparative analysis of the cytotoxicity of substituted aminopyrazoles. We will delve into the structure-activity relationships (SAR) that govern their cytotoxic potential, provide a validated experimental workflow for assessing and comparing these compounds, and explore the common mechanistic pathways they influence. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the anticancer potential of this versatile class of compounds.

Understanding Cytotoxicity: Mechanisms and Measurement

Before comparing specific compounds, it is crucial to understand how cytotoxicity is induced and quantified. The primary goal of a cytotoxic compound in oncology is to selectively induce death in cancer cells, primarily through apoptosis (programmed cell death) or necrosis.

  • Apoptosis: A controlled, energy-dependent process characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. It is often mediated by caspase enzymes. Many kinase inhibitors function by disrupting signaling pathways that suppress apoptosis.[4][7]

  • Necrosis: A form of cell death resulting from acute cellular injury, characterized by cell swelling and lysis, which often triggers an inflammatory response.

The most common method for quantifying cytotoxicity in vitro is by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces a biological response (like cell viability) by 50%.[8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[9] In this assay, mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Comparative Analysis: How Substituents Modulate Cytotoxicity

The cytotoxic potency of aminopyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Structure-activity relationship (SAR) studies reveal critical insights into designing more effective anticancer agents.[11]

Key Substitution Positions and Their Impact:
  • Substituents at the C3 and C5 Positions: The functional groups at these positions are critical for activity. For example, a study of 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids found that specific substitutions led to potent cytotoxicity against MCF7 (breast), A549 (lung), HeLa (cervical), and PC3 (prostate) cancer cell lines, with IC50 values comparable to the standard drug etoposide.[2]

  • Substituents at the C4 Position: The addition of groups at the C4 position can significantly enhance cytotoxicity. One derivative bearing a tetrazole substituent at C4 displayed potent activity against HCT-116 (colorectal) and MCF-7 cells.[1]

  • Fusion with Other Heterocyclic Rings: Fusing the aminopyrazole core with other ring systems, such as pyrimidines, is a common strategy. Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to possess cytotoxic activity against Ehrlich Ascites Carcinoma cells.[12]

  • Aryl and Acyl Groups: The introduction of various aryl groups and acylhydrazonic linkers has been explored to modulate activity.[13] For instance, a derivative known as P3C, which incorporates a naphthyl group, showed potent cytotoxicity across 27 human cancer cell lines, with IC50 values in the low micromolar and even nanomolar range for triple-negative breast cancer cells.[14]

Quantitative Comparison of Cytotoxicity (IC50 Values)

To illustrate the impact of substitutions, the following table summarizes IC50 values for various aminopyrazole derivatives against different human cancer cell lines. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions (e.g., incubation times, cell densities). However, the data clearly demonstrates the range of potencies achievable through chemical modification.

Compound Class/DerivativeSubstitution PatternTarget Cell LineIC50 (µM)Reference
Sulphamoyl DerivativesPhenylsulfamoyl at C3A549 (Lung)4.22[1]
Sulphamoyl DerivativesPhenylsulfamoyl at C3HCT-116 (Colon)3.46[1]
Sulphamoyl DerivativesPhenylsulfamoyl at C3PC-3 (Prostate)1.48[1]
Benzoxazine-pyrazole Hybrids3,5-disubstitutedMCF7 (Breast)2.82 - 6.28[2]
Indole-pyrazole HybridsIndole linked to pyrazoleHCT-116 (Colon)< 23.7[2]
Pyrazole-fused Curcumin Analogs1-aryl-1H-pyrazoleMDA-MB-231 (Breast)3.64 - 16.13[2]
BC-7 Derivative3-(4-bromophenyl), N-carbamothioylHeLa (Cervical)65.58[7]
"TOSIND" DerivativePyrazole-indole conjugateMDA-MB-231 (Breast)17.7[15]
"PYRIND" DerivativePyrazole-indole conjugateMCF7 (Breast)39.7[15]

This table is a synthesis of data from multiple sources and is for illustrative purposes.

Experimental Workflow: A Validated Protocol for Cytotoxicity Assessment

To ensure reliable and reproducible data, a standardized protocol is essential. The following section details a step-by-step workflow for determining the IC50 of novel substituted aminopyrazoles using the MTT assay.

Workflow Diagram

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis A 1. Cell Culture (Seed 96-well plates) C 3. Cell Treatment (Add compound dilutions to wells) A->C B 2. Compound Preparation (Serial dilutions in DMSO/Medium) B->C D 4. Incubation (e.g., 48 or 72 hours) C->D E 5. Add MTT Reagent (Incubate 2-4 hours) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate % Viability G->H I 9. Plot Dose-Response Curve H->I J 10. Determine IC50 Value (Non-linear regression) I->J

Caption: Standard workflow for determining IC50 values using the MTT assay.

Detailed Step-by-Step Protocol

This protocol is adapted from standard procedures for adherent cell lines.[10][16][17]

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase with viability >95%.

    • Adjust the cell suspension concentration and seed 100 µL into each well of a 96-well plate. The optimal cell density (typically 1,000-10,000 cells/well) should be determined empirically for each cell line.[16]

    • Fill edge wells with sterile Phosphate-Buffered Saline (PBS) to minimize evaporation.[16]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each aminopyrazole derivative in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. A common starting range is 0.1 µM to 100 µM.

    • Crucial Control: Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (typically ≤ 0.5%).[10]

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include "medium only" wells for background subtraction and "vehicle control" (medium with DMSO) wells as a 100% viability reference.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).[10]

  • MTT Assay and Data Acquisition:

    • After incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.[10][16]

    • Incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.[9][10]

    • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[10][16]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[10]

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 490-570 nm.[10][16] A reference wavelength of ~630 nm can be used to reduce background noise.[9][10]

  • Data Analysis and IC50 Determination:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Well / OD of Vehicle Control Well) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism, CompuSyn) to calculate the IC50 value.[8][10]

Mechanistic Insights: Signaling Pathways Targeted by Aminopyrazoles

The cytotoxic effects of aminopyrazoles are often rooted in their ability to inhibit protein kinases that are critical for cancer cell survival and proliferation.[4][18] Many of these compounds function by competing with ATP for the binding site on the kinase, thereby blocking downstream signaling.

A common mechanism of action involves the induction of apoptosis.[1][7] This can be achieved by targeting kinases in pathways that regulate the cell cycle and cell death machinery.

  • Cell Cycle Control: Aminopyrazoles frequently target Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK5.[4][6] Inhibition of these kinases can lead to cell cycle arrest, preventing cancer cells from progressing through division, and ultimately triggering apoptosis.[7]

  • Apoptosis Regulation: Some derivatives have been shown to modulate the expression of key apoptosis-regulating proteins. For instance, certain sulphamoyl aminopyrazoles cause a downregulation of the anti-apoptotic protein Bcl-2 and an up-regulation of the pro-apoptotic protein Bax, shifting the balance towards cell death.[1]

  • Receptor Tyrosine Kinases (RTKs): Other aminopyrazoles inhibit RTKs like the Epidermal Growth Factor Receptor (EGFR) or Fibroblast Growth Factor Receptors (FGFRs), which are often overactive in cancers and drive proliferation.[2][19]

Illustrative Signaling Pathway: CDK-Mediated Apoptosis

The following diagram illustrates a simplified pathway showing how an aminopyrazole-based CDK inhibitor can lead to apoptosis.

Signaling_Pathway cluster_pathway CDK-Mediated Apoptosis Pathway AP Aminopyrazole Inhibitor CDK CDK2 / CDK5 AP->CDK Inhibition Prolif Cell Cycle Progression & Proliferation CDK->Prolif Bcl2 Bcl-2 (Anti-apoptotic) Expression CDK->Bcl2 (Suppresses Bax) Mito Mitochondrial Integrity Bcl2->Mito Bax Bax (Pro-apoptotic) Expression Bax->Mito Casp Caspase Activation Mito->Casp Apop Apoptosis Casp->Apop

Caption: Inhibition of CDKs by aminopyrazoles can halt proliferation and promote apoptosis.

Conclusion and Future Directions

Substituted aminopyrazoles represent a highly versatile and pharmacologically valuable class of compounds with demonstrated cytotoxic activity against a broad range of cancer cell lines.[2][20] Structure-activity relationship studies have shown that cytotoxicity can be finely tuned by modifying substituents at various positions of the pyrazole core, highlighting the potential for rational drug design.[13][21]

Future research should focus on synthesizing novel derivatives with improved potency and selectivity. Combining aminopyrazole-based agents with existing chemotherapeutics, such as cisplatin, may offer synergistic effects and provide a strategy to overcome drug resistance.[7] As our understanding of the specific kinase targets and signaling pathways deepens, the development of next-generation aminopyrazole inhibitors holds immense promise for advancing cancer therapy.

References

A Comparative Guide to Validating the Mechanism of Action for 1-methyl-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of novel 1-methyl-1H-pyrazol-4-amine derivatives, a chemical scaffold of significant interest in medicinal chemistry.[1][2] The pyrazole nucleus is a privileged structure, forming the core of numerous compounds with diverse biological activities, including potent kinase inhibitors used in oncology.[3][4][5]

For the purpose of this guide, we will postulate a hypothetical derivative, hereafter referred to as "Compound P" , designed as an inhibitor of a critical kinase in a well-defined signaling pathway, such as the RAS-RAF-MEK-ERK cascade. The validation of such a compound requires a multi-tiered, evidence-based approach to rigorously confirm its molecular target and cellular effects. This document outlines a logical, self-validating experimental workflow, presents comparative data against a known alternative, and provides detailed protocols to ensure scientific integrity and reproducibility.

Pillar 1: Establishing the Putative Mechanism of Action

The this compound scaffold is a versatile building block for kinase inhibitors.[6][7] These inhibitors typically function by competing with ATP for binding in the kinase's active site, thereby blocking the phosphorylation of downstream substrates.[8] A prominent example of a complex molecule containing a related pyrazole core is BAY-293, a potent inhibitor of the KRAS-SOS1 interaction, which ultimately modulates the RAS-RAF-MEK-ERK signaling pathway.[9][10][11]

Our hypothetical Compound P is designed to inhibit a specific kinase within this pathway, for instance, MEK1/2. The primary hypothesis is that by binding to MEK1/2, Compound P prevents the phosphorylation of its only known substrates, ERK1/2, leading to the inhibition of downstream signaling and a subsequent anti-proliferative effect in cancer cells with a hyperactive RAS-RAF-MEK-ERK pathway.

The following sections detail a robust workflow to systematically validate this hypothesis.

Pillar 2: A Step-by-Step Experimental Workflow for MoA Validation

A rigorous validation strategy proceeds from demonstrating direct physical interaction with the target to quantifying its functional impact and confirming its effects on the downstream cellular machinery.

Step 1: Confirming Direct Target Engagement in a Cellular Milieu

Before assessing functional activity, it is crucial to confirm that Compound P physically binds to its intended target, MEK1/2, within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[12][13] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein; when a compound binds to its target, the resulting protein-ligand complex is more resistant to thermal denaturation.[14][15]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing cluster_3 Protein Analysis treat_cells Treat intact cells with Compound P or Vehicle (DMSO) heat_cells Heat cell suspensions across a temperature gradient treat_cells->heat_cells Incubate lysis Lyse cells to release proteins heat_cells->lysis Cool centrifuge Centrifuge to separate soluble (non-denatured) proteins from precipitated aggregates lysis->centrifuge collect_supernatant Collect supernatant (soluble fraction) centrifuge->collect_supernatant western_blot Analyze MEK1/2 levels by Western Blot collect_supernatant->western_blot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., one with a BRAF or KRAS mutation) to ~80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Divide the cell suspension into two aliquots: one for treatment with a final concentration of 10 µM Compound P and another for a vehicle control (DMSO). Incubate at 37°C for 1 hour.

  • Thermal Challenge:

    • Aliquot the treated and vehicle cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.[12]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[16]

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of soluble MEK1/2 in each sample using Western blotting. A positive result is a "shift" in the melting curve, where more MEK1/2 remains soluble at higher temperatures in the presence of Compound P compared to the vehicle control.

Step 2: Quantifying In Vitro Functional Inhibition

Once target engagement is confirmed, the next logical step is to quantify the inhibitory potency of Compound P on the kinase's enzymatic activity. An in vitro kinase assay is the standard method for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[17]

CompoundTarget KinaseIC50 (nM)Off-Target Kinase (e.g., CDK2) IC50 (nM)Selectivity Index (Off-Target/Target)
Compound P MEK115>10,000>667
Alternative X MEK1255,000200

Data are hypothetical and for illustrative purposes.

This protocol describes a generic assay that measures the production of ADP, a product of the kinase reaction.[18]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer, e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT.[19]

    • Compound Dilution: Prepare a serial dilution of Compound P in DMSO, then dilute further in the kinase buffer.

    • Enzyme and Substrate: Dilute the recombinant MEK1 enzyme and its substrate (e.g., inactive ERK2) to their working concentrations in the kinase buffer.

    • ATP Solution: Prepare an ATP solution at a concentration close to the Km of the enzyme for ATP.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted Compound P or vehicle control.

    • Add the MEK1 enzyme and incubate for 15-30 minutes at room temperature to allow for compound binding.[20]

    • Initiate the reaction by adding the substrate and ATP solution.

    • Incubate for a set time (e.g., 60 minutes) at room temperature.[20]

  • Detection:

    • Stop the reaction and add the ADP detection reagent, which contains enzymes that couple ADP production to a fluorescent signal.

    • Incubate for 10 minutes and read the fluorescence on a plate reader.[18]

  • Data Analysis:

    • Normalize the data to the vehicle (100% activity) and no-enzyme (0% activity) controls.

    • Plot the percent inhibition against the logarithm of Compound P concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Step 3: Verifying Downstream Pathway Modulation in Cells

The final and most physiologically relevant step is to demonstrate that Compound P inhibits the intended signaling pathway in living cells. For a MEK1/2 inhibitor, this means showing a reduction in the phosphorylation of ERK1/2. Western blotting is a robust and widely used technique for this purpose.[21]

Signaling_Pathway cluster_pathway RAS-RAF-MEK-ERK Pathway RAS RAS (Active) RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Downstream Downstream Targets (Transcription Factors) ERK->Downstream Phosphorylates CompoundP Compound P CompoundP->MEK Inhibits

Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by Compound P.

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal pathway activation.[21]

    • Treat the cells with increasing concentrations of Compound P (e.g., 0-10 µM) for 1-2 hours. Include a vehicle control.

    • If necessary, stimulate the pathway with a growth factor (e.g., EGF) for 10-15 minutes before harvesting.

  • Sample Preparation:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the samples and add Laemmli sample buffer, then boil at 95°C for 5 minutes.[23]

  • Gel Electrophoresis and Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[22]

  • Analysis and Re-probing:

    • Quantify the band intensities using densitometry software.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

    • Normalize the p-ERK signal to the total ERK signal for each sample. A dose-dependent decrease in the p-ERK/total ERK ratio validates the cellular MoA.

Pillar 3: Comparative Performance and Data Synthesis

A crucial aspect of validating a new compound is benchmarking its performance against existing alternatives. The following table summarizes the key validation parameters for Compound P in comparison to a hypothetical "Alternative X."

ParameterAssayCompound PAlternative XRationale
Target Engagement CETSA (ΔTm at 10 µM)+5.2 °C+3.8 °CConfirms direct binding in cells; a larger thermal shift suggests stronger or more stable binding.
In Vitro Potency Kinase Assay (IC50)15 nM25 nMMeasures direct inhibitory activity on the isolated enzyme.
Cellular Potency p-ERK Western Blot (EC50)100 nM250 nMMeasures the effective concentration to inhibit the pathway in a cellular context.
Anti-proliferative Activity Cell Viability Assay (IC50)200 nM500 nMCorrelates pathway inhibition with a phenotypic outcome (e.g., growth arrest).

Data are hypothetical and for illustrative purposes. ΔTm refers to the change in the melting temperature of the target protein.

Conclusion and Authoritative Grounding

This guide has outlined a rigorous, multi-step process for validating the mechanism of action of this compound derivatives, using the hypothetical kinase inhibitor "Compound P" as an exemplar. By systematically progressing from direct target engagement (CETSA) to functional inhibition (in vitro assays) and finally to downstream pathway modulation (Western blotting), researchers can build a robust, evidence-based case for a compound's MoA.

The causality behind this experimental workflow is critical: confirming target binding before quantifying functional effects ensures that the observed activity is not due to an artifact. Similarly, demonstrating pathway modulation in cells connects the biochemical activity to a physiologically relevant outcome. Each protocol described herein is designed as a self-validating system, with appropriate controls to ensure the trustworthiness of the data. By adhering to these principles, scientists and drug development professionals can confidently characterize novel chemical entities and advance the most promising candidates toward clinical development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-methyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 1-methyl-1H-pyrazol-4-amine. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The causality behind each step is explained to foster a deep understanding of the principles of chemical waste management.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

This compound is a heterocyclic amine building block. Like many compounds in its class, it presents specific hazards that dictate its handling and disposal requirements. Understanding these risks is the foundation of a safe disposal plan. The primary hazards, as identified in Safety Data Sheets (SDS), are irritation to the skin and eyes.[1][2][3] Improper disposal could lead to personnel exposure or environmental contamination.

A comprehensive risk assessment begins with the GHS (Globally Harmonized System) classifications for the substance.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CodeSignal WordKey Precautionary StatementsSource
Skin IrritationH315WarningP280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
Serious Eye IrritationH319WarningP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
Acute Toxicity (Oral, Harmful)H302WarningP301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.[4]
Respiratory IrritationH335WarningP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

Note: Hazard classifications for closely related pyrazole amines are also considered to provide a comprehensive safety profile.

The causality is clear: the compound's irritant nature necessitates procedures that prevent its release and direct contact. Disposal is not merely about discarding the material but about containing its inherent hazards from initial collection to final destruction.

Pre-Disposal: Immediate Handling and Segregation of Waste

Proper disposal begins the moment waste is generated. The core principle is waste segregation —preventing the mixing of incompatible waste streams which could lead to dangerous chemical reactions.[6]

Step-by-Step Pre-Disposal Protocol:

  • Identify the Waste Stream: Determine if the waste is pure, unused this compound (solid or liquid), a dilute solution, or contaminated labware (e.g., pipette tips, gloves, weighing paper).

  • Segregate Solid Waste:

    • Collect unused solid this compound and contaminated materials like weighing boats or paper towels in a dedicated, sealable container clearly labeled for solid chemical waste.[6]

    • Do not mix with other incompatible chemical wastes.

  • Segregate Liquid Waste:

    • Collect solutions containing this compound in a separate, sealed, and clearly labeled container for liquid chemical waste.[6]

    • Crucially , do not mix aqueous solutions with organic solvent waste streams unless explicitly permitted by your institution's waste management plan.[7]

  • Personal Protective Equipment (PPE): At all times during handling, wear appropriate PPE, including impermeable gloves (nitrile or neoprene), safety goggles, and a lab coat.[4][8] Handling should be performed in a well-ventilated area or a chemical fume hood.[8]

The Disposal Workflow: From Your Bench to Final Destruction

The only acceptable method for the final disposal of this compound is through a licensed and approved waste disposal plant.[1][2][9] Never dispose of this chemical down the drain or in the regular trash.[6] Doing so can harm aquatic life and is a violation of environmental regulations.[10]

The following diagram illustrates the decision-making and operational workflow for proper disposal.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Storage & Pickup start Waste Generated: This compound waste_type Solid, Liquid, or Contaminated Labware? start->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid or Contaminated liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid storage Store Sealed Container in Designated Waste Accumulation Area solid_waste->storage liquid_waste->storage ehs_contact Contact Institutional EHS Office for Waste Pickup storage->ehs_contact end_node Professional Disposal ehs_contact->end_node

Caption: Disposal Workflow for this compound Waste.

Detailed Protocol for Final Disposal:

  • Container Selection and Labeling:

    • Use only chemically compatible, leak-proof containers provided by your institution's Environmental Health & Safety (EHS) office.

    • The label must be filled out completely and accurately. It should include:

      • The words "Hazardous Waste."[10]

      • The full, unambiguous chemical name: "this compound." Avoid abbreviations.

      • The approximate concentration and quantity of the waste.

      • The date the container was started.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[6][10]

    • Ensure secondary containment (e.g., a larger bin) is used to contain any potential leaks.

    • This storage area should be away from incompatible materials, particularly strong oxidizing agents and acids.[4][11]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office or designated chemical safety officer to schedule a pickup for the waste.[6]

    • Provide them with a detailed inventory of the waste. They will manage the logistics of transport and final disposal via incineration or other approved methods, ensuring compliance with all federal, state, and local regulations.[12]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the size of the spill and whether it is manageable with available resources. For large or unmanageable spills, contact your EHS emergency line immediately.

  • Contain the Spill:

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent pad) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • For solid spills, carefully sweep or vacuum the material into a suitable disposal container.[13] Avoid creating dust.

  • Cleanup and Decontamination:

    • Wearing full PPE, collect the absorbed material and place it into a labeled hazardous waste container.

    • Clean the spill area with an appropriate decontaminating solution and wash the area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, gloves, etc.) must be disposed of as hazardous waste.[7]

  • Report: Report the incident to your supervisor and EHS office as per institutional policy.

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that the lifecycle of this compound in your laboratory concludes without harm to individuals or the environment.

References

Mastering the Safe Handling of 1-methyl-1H-pyrazol-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the precise and safe handling of novel chemical entities is paramount. 1-methyl-1H-pyrazol-4-amine, a heterocyclic amine, presents a unique set of handling challenges due to its chemical properties. This guide provides an in-depth, procedural framework for the safe management of this compound, from initial risk assessment to final disposal. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by maintaining a secure and controlled laboratory environment.

Hazard Assessment: Understanding the Risks

This compound (CAS No. 69843-13-6) is classified as a hazardous substance requiring careful handling. The primary risks associated with this compound are:

  • Skin Irritation: Causes skin irritation.

  • Serious Eye Irritation: Can lead to serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.

As an aromatic amine, there is also a potential for skin sensitization and other health effects associated with this class of compounds. A thorough understanding of these hazards is the first step in implementing effective safety protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and correct use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with nitrile or butyl rubber gloves.Aromatic amines can penetrate some glove materials. Double-gloving provides an extra layer of protection against permeation and incidental tears. Nitrile and butyl rubber offer good resistance to a range of organic chemicals.[1][2]
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of solutions containing the compound and airborne particles, which can cause severe eye irritation. A face shield offers an additional barrier for the entire face.
Body Protection A flame-resistant lab coat with tight-fitting cuffs.Prevents skin contact with the chemical. Tight-fitting cuffs are crucial to prevent the compound from entering through the sleeves.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.To be used when handling the solid compound outside of a certified chemical fume hood or when there is a risk of aerosol generation. This minimizes the risk of respiratory tract irritation.
Donning and Doffing PPE: A Critical Procedure

Cross-contamination often occurs during the removal of PPE. Adhering to a strict donning and doffing sequence is a self-validating system to prevent exposure.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Face Shield & Goggles d2->d3 d4 4. Gloves (over cuffs) d3->d4 f1 1. Gloves f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if required) f3->f4 Spill_Response start Spill Occurs alert Alert & Evacuate start->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill (use absorbent) ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose end Incident Reported dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-1H-pyrazol-4-amine
Reactant of Route 2
1-methyl-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.